molecular formula C81H163N9O5 B11934653 98N12-5

98N12-5

Cat. No.: B11934653
M. Wt: 1343.2 g/mol
InChI Key: HXVVOLDXHIMZJZ-UHFFFAOYSA-N
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Description

98N12-5 is a useful research compound. Its molecular formula is C81H163N9O5 and its molecular weight is 1343.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C81H163N9O5

Molecular Weight

1343.2 g/mol

IUPAC Name

3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide

InChI

InChI=1S/C81H163N9O5/c1-6-11-16-21-26-31-36-41-46-51-61-83-77(91)56-68-88(69-57-78(92)84-62-52-47-42-37-32-27-22-17-12-7-2)73-66-82-67-74-90(72-60-81(95)87-65-55-50-45-40-35-30-25-20-15-10-5)76-75-89(70-58-79(93)85-63-53-48-43-38-33-28-23-18-13-8-3)71-59-80(94)86-64-54-49-44-39-34-29-24-19-14-9-4/h82H,6-76H2,1-5H3,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)

InChI Key

HXVVOLDXHIMZJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCN(CCC(=O)NCCCCCCCCCCCC)CCNCCN(CCC(=O)NCCCCCCCCCCCC)CCN(CCC(=O)NCCCCCCCCCCCC)CCC(=O)NCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 98N12-5 Ionizable Lipid for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has heralded a new era in medicine. The clinical translation of these powerful modalities is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic RNA delivery, owing to their ability to protect the nucleic acid cargo from degradation and facilitate its delivery into target cells. A key component of modern LNPs is the ionizable lipid, a class of cationic lipids with a pKa in the range of 6-7, which are positively charged at acidic pH to enable RNA encapsulation and endosomal escape, and neutral at physiological pH to reduce toxicity.[1]

This technical guide provides a comprehensive overview of 98N12-5, a pioneering multi-tail ionizable lipid (also referred to as a "lipidoid") that has demonstrated efficient in vivo delivery of siRNA to the liver.[2] Developed through a combinatorial synthesis approach, this compound has been instrumental in preclinical studies and has served as a benchmark for the development of next-generation ionizable lipids.[3] This document is intended for researchers, scientists, and drug development professionals, providing detailed information on the physicochemical properties, synthesis, formulation, and application of this compound for RNA delivery.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are crucial for its function as an ionizable lipid in LNP formulations. A summary of these properties is presented in the table below.

PropertyValueReference
Chemical Name N1,N16-didodecyl-4,7,13-tris(3-(dodecylamino)-3-oxopropyl)-4,7,10,13-tetraazahexadecanediamide[2]
Synonyms ND98[4]
Molecular Formula C81H163N9O5[4]
Molecular Weight 1343.22 g/mol [4]
CAS Number 917572-74-8[4]
Appearance Solid-
Solubility Chloroform (30 mg/ml)[4]
pKa Not explicitly reported in the reviewed literature.-

Note: Despite extensive literature review, a specific experimentally determined pKa value for this compound has not been found. However, for effective siRNA delivery, the apparent pKa of the LNP formulation is typically in the range of 6.2-6.4 for hepatic delivery.[1]

Synthesis of this compound

The synthesis of this compound is a prime example of the combinatorial chemistry approach used to rapidly generate and screen a large library of lipid-like molecules, or "lipidoids". This method circumvents the laborious multi-step synthesis traditionally required for novel lipids. The core reaction involves the Michael addition of an amine to an acrylate.

Experimental Protocol: Combinatorial Synthesis of this compound

This protocol is based on the general methodology described for the synthesis of lipidoid libraries, including this compound.

Materials:

  • Amine: Triethylenetetramine

  • Acrylate: Dodecyl acrylate (Lauryl acrylate)

  • Solvent: Dichloromethane (DCM) or a similar aprotic solvent

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (e.g., triethylenetetramine) in the chosen solvent.

  • Michael Addition: While stirring, slowly add the acrylate (e.g., dodecyl acrylate) to the amine solution. The stoichiometry of the reactants can be varied to generate a library of lipidoids with different numbers of tails. For this compound, a molar excess of the acrylate is used to ensure the addition of multiple tails to the amine core.

  • Reaction Conditions: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary but is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Solvent Removal: Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product, which will be a mixture of different lipidoids, is then purified to isolate the desired this compound. This can be achieved through column chromatography on silica gel or by using preparative high-performance liquid chromatography (HPLC). The choice of the mobile phase will depend on the polarity of the lipidoid.

  • Characterization: The purified this compound should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_synthesis Combinatorial Synthesis of this compound Reactants Amine (Triethylenetetramine) + Acrylate (Dodecyl Acrylate) Reaction Michael Addition in Aprotic Solvent Reactants->Reaction 1. Mixing Purification Purification (e.g., Column Chromatography) Reaction->Purification 2. Solvent Removal Product This compound Ionizable Lipid Purification->Product 3. Isolation Characterization Characterization (NMR, MS) Product->Characterization 4. Verification G cluster_formulation LNP Formulation and Characterization Workflow cluster_prep Preparation cluster_mixing Formulation cluster_char Characterization Lipid_Stock Lipid Stock Solution (this compound, Cholesterol, PEG-lipid) in Ethanol Microfluidics Microfluidic Mixing (e.g., Herringbone Mixer) Lipid_Stock->Microfluidics siRNA_Solution siRNA Solution in Aqueous Buffer (pH 4) siRNA_Solution->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Self-assembly DLS Dynamic Light Scattering (DLS) (Size, PDI) Dialysis->DLS Purified LNPs Zeta Zeta Potential Measurement Dialysis->Zeta Encapsulation Encapsulation Efficiency (e.g., RiboGreen Assay) Dialysis->Encapsulation G cluster_moa Mechanism of this compound LNP-mediated siRNA Delivery LNP_Blood LNP in Bloodstream (Neutral pH ~7.4) Endocytosis Cellular Uptake (Endocytosis) LNP_Blood->Endocytosis Endosome LNP in Endosome (Acidic pH ~5-6) Endocytosis->Endosome Protonation This compound Protonation (Positive Charge) Endosome->Protonation Membrane_Disruption Endosomal Membrane Disruption Protonation->Membrane_Disruption siRNA_Release siRNA Release into Cytoplasm Membrane_Disruption->siRNA_Release RISC siRNA loading into RISC siRNA_Release->RISC Gene_Silencing Target mRNA Cleavage (Gene Silencing) RISC->Gene_Silencing G cluster_invivo In Vivo Experimental Workflow Animal_Prep Animal Model (e.g., Mice) Dosing Intravenous Injection of This compound LNP-siRNA Animal_Prep->Dosing Sample_Collection Blood and Tissue Collection Dosing->Sample_Collection Time course Analysis mRNA and Protein Analysis Sample_Collection->Analysis Endpoint Determination of Gene Silencing Efficacy Analysis->Endpoint

References

A Technical Guide to the Mechanism of Action of 98N12-5 in siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The clinical translation of small interfering RNA (siRNA) therapeutics has been largely dependent on the development of safe and effective delivery vehicles. Among the most successful non-viral vectors are lipid nanoparticles (LNPs), which encapsulate and protect the siRNA payload, facilitating its delivery to target cells. This document provides an in-depth technical overview of 98N12-5, a pioneering multi-tail ionizable lipidoid, and its mechanism of action in mediating systemic siRNA delivery. We will explore the molecular interactions governing nanoparticle assembly, cellular uptake, the critical step of endosomal escape, and subsequent gene silencing. This guide consolidates key performance data, outlines detailed experimental protocols, and provides visual diagrams to elucidate the functional pathways and experimental workflows for researchers and drug development professionals.

The this compound Lipidoid Nanoparticle (LNP) Platform

This compound is a prominent member of a class of synthetic lipid-like molecules, termed lipidoids, identified through combinatorial chemistry and high-throughput screening for their superior ability to deliver RNAi therapeutics. Unlike traditional cationic lipids, this compound is an ionizable lipidoid, a feature central to its efficacy and safety profile. It is formulated into a multi-component LNP, where each component serves a distinct and critical function in the delivery process.

The typical this compound LNP formulation consists of four primary components:

  • Ionizable Lipidoid (this compound): The core functional component. Its amino groups are positively charged at an acidic pH, enabling electrostatic interaction and encapsulation of the negatively charged siRNA backbone. At physiological pH (~7.4), it remains largely neutral, reducing potential toxicity.

  • Phospholipid: A neutral helper lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which contributes to the structural integrity of the lipid bilayer of the nanoparticle.

  • Cholesterol: A structural stabilizer that modulates the fluidity and integrity of the nanoparticle, which can aid in membrane fusion and endosomal escape.

  • PEG-Lipid: A polyethylene glycol-conjugated lipid that forms a hydrophilic corona on the LNP surface. This PEG layer sterically stabilizes the particle, prevents aggregation, and reduces opsonization by plasma proteins, thereby prolonging circulation half-life and helping the LNP evade the immune system.

LNP_Components cluster_components Core Components & Functions LNP Lipid Nanoparticle (LNP) Ionizable This compound (Ionizable Lipidoid) - Encapsulates siRNA via electrostatic interaction at acidic pH - Key mediator of endosomal escape LNP->Ionizable Core Engine siRNA siRNA Payload - Active therapeutic agent - Negatively charged backbone LNP->siRNA Cargo Helper Helper Lipid (e.g., DSPC) - Provides structural integrity to the LNP - Forms lipid bilayer LNP->Helper Structure Cholesterol Cholesterol - Stabilizes LNP structure - Modulates membrane fluidity - Aids in endosomal escape LNP->Cholesterol Stabilizer PEG PEG-Lipid - Forms protective hydrophilic layer - Prevents aggregation - Prolongs circulation (stealth) LNP->PEG Stealth & Stability

Caption: Functional roles of the core components within a this compound LNP.

Core Mechanism of Action: From Injection to Gene Silencing

The therapeutic effect of a this compound LNP is realized through a multi-step biological journey. This process is designed to overcome numerous extracellular and intracellular barriers to deliver the siRNA payload to the cytoplasm of the target cell, primarily hepatocytes in the liver.

  • LNP Assembly & Systemic Circulation: LNPs are formulated by rapidly mixing a lipid-ethanol phase with an siRNA-aqueous phase at a low pH.[1] This acidic environment protonates the amine groups on this compound, inducing a positive charge that facilitates the capture and condensation of the negatively charged siRNA. Upon intravenous administration, the LNP enters the bloodstream where the physiological pH of ~7.4 neutralizes the surface charge of the particle, minimizing nonspecific interactions with blood components.[1][2] The PEG-lipid shield further protects the LNP from immune recognition and rapid clearance.[]

  • Cellular Uptake via Endocytosis: LNPs primarily accumulate in the liver due to its fenestrated endothelium and high blood flow. They are internalized by hepatocytes through endocytosis.[4]

  • Endosomal Escape (Rate-Limiting Step): This is the most critical and challenging step in siRNA delivery.[4] After being engulfed into an endosome, the internal environment of the vesicle begins to acidify (pH drops to 5.5-6.5). This acidic environment is the key trigger for this compound's primary function. The amine groups of this compound become protonated again, conferring a positive charge to the lipidoid.[2] These now-cationic this compound molecules interact electrostatically with anionic phospholipids present in the endosomal membrane.[4] This interaction is believed to disrupt the integrity of the endosomal membrane, possibly by inducing a transition to a non-bilayer hexagonal (HII) phase, which ultimately leads to the release of the siRNA cargo from the endosome into the cell's cytoplasm.[4]

  • Cytosolic siRNA Release & RISC Loading: Once in the cytoplasm, the siRNA is released from the LNP complex. It is then recognized by the cellular machinery responsible for RNA interference. The siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC).

  • Target mRNA Cleavage: Within RISC, the passenger (sense) strand of the siRNA is cleaved and discarded. The remaining guide (antisense) strand then directs the RISC to bind to the messenger RNA (mRNA) that has a complementary sequence. The Argonaute-2 (Ago2) nuclease within the RISC then cleaves the target mRNA, marking it for degradation. This cleavage prevents the mRNA from being translated into a protein, resulting in the "silencing" of the target gene.

Mechanism_of_Action cluster_extracellular Extracellular Phase cluster_cellular Cellular Phase (Hepatocyte) cluster_cytosolic Cytosolic Phase A 1. LNP Administration (Intravenous) B 2. Systemic Circulation (Neutral pH, PEG Shield) A->B C 3. Cellular Uptake (Endocytosis) B->C D 4. Endosomal Entrapment C->D E 5. Endosomal Escape (Acidification → this compound Protonation → Membrane Disruption) D->E F 6. siRNA Release into Cytoplasm E->F G 7. Loading into RISC F->G H 8. Target mRNA Cleavage G->H I 9. Gene Silencing (Reduced Protein Expression) H->I

Caption: Step-by-step mechanism of this compound LNP-mediated siRNA delivery.

Performance and Efficacy Data

The efficacy of this compound has been demonstrated in multiple preclinical models, establishing it as a benchmark for early-generation lipidoid delivery systems. The data consistently show potent, dose-dependent, and specific gene silencing, particularly in the liver.

Table 1: In Vivo Dose-Dependent Silencing of Factor VII in Rats This table summarizes the dose-response relationship for silencing of Factor VII, a liver-produced blood clotting protein, following a single intravenous injection of this compound formulated with anti-Factor VII siRNA (siFVII) in rats.

Dose (mg/kg)Mean Reduction in Liver Factor VII mRNA (%)Reference
1.2540%[4]
2.5080%[4]
5.00>90%[4]
10.0>90%[4]

Table 2: Gene Silencing Specificity in Mice To confirm the specificity of the RNAi mechanism, experiments were conducted using siRNAs targeting different hepatocyte-expressed genes. The results demonstrate that silencing is specific to the target gene.

LNP-siRNA FormulationTarget GeneGene SilencedOff-Target Gene (Apob) EffectReference
This compound-siFVIIFactor VIIYesNo silencing observed[4]
This compound-siApoBApolipoprotein BYesNo silencing of Factor VII observed[4]

Key Experimental Methodologies

Reproducible and robust experimental protocols are essential for evaluating the performance of LNP-siRNA formulations. Below are detailed methodologies for the key experiments used to characterize the this compound system.

A. LNP-siRNA Formulation Protocol This protocol describes the rapid mixing method for LNP self-assembly.

  • Preparation of Solutions:

    • Lipid Stock: Prepare a stock solution of the lipid components (e.g., this compound, DSPC, Cholesterol, PEG-Lipid) in 100% ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5).

    • siRNA Stock: Dissolve the siRNA payload in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0) to a desired concentration (e.g., 1 mg/mL).

  • Mixing and Assembly:

    • Rapidly add the lipid-ethanol solution to an equal volume of the siRNA-aqueous solution while vortexing vigorously. The rapid change in solvent polarity triggers the self-assembly of the lipids around the siRNA, forming the LNP core.

    • The final lipidoid:siRNA weight ratio is a critical parameter, often optimized around 5:1.

  • Purification and Buffer Exchange:

    • Incubate the resulting nanoparticle suspension for a defined period (e.g., 30 minutes) at room temperature.

    • Dialyze the LNP suspension against phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., 3,500 MWCO) for at least 90 minutes to remove ethanol and exchange the buffer to a physiological pH.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent.

B. In Vitro Gene Silencing Assay This assay quantifies the ability of LNPs to silence a target gene in a cell culture model.

  • Cell Culture: Plate a suitable cell line (e.g., HeLa cells stably expressing firefly and Renilla luciferase) in a 96-well plate and allow cells to adhere overnight.

  • Treatment: Dilute the LNP-siRNA formulations (targeting firefly luciferase) and control formulations (e.g., LNP with a non-targeting control siRNA) in cell culture medium.

  • Incubation: Add the diluted formulations to the cells at a specific siRNA concentration (e.g., 20 nM). Incubate for a period sufficient to allow for uptake and gene silencing (e.g., 24-48 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luminescence from both firefly and Renilla luciferase using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent gene silencing relative to cells treated with the non-targeting control siRNA. The Renilla signal serves as an internal control for cell viability.

C. In Vivo Gene Silencing Efficacy Study (Mouse Model) This protocol evaluates the systemic delivery efficacy of LNPs in an animal model.

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Formulation Preparation: Dilute the purified LNP-siRNA (targeting a liver gene like Factor VII) and control formulations in sterile PBS to the desired final concentration for injection.

  • Administration: Administer a single dose of the formulation to the mice via intravenous tail vein injection at a specified dose (e.g., 1-5 mg siRNA/kg body weight).

  • Sample Collection: After a predetermined time (e.g., 48 hours), collect blood samples via retro-orbital bleeding or cardiac puncture into serum separator tubes.

  • Protein Quantification: Centrifuge the blood to isolate the serum. Quantify the level of the target protein (e.g., Factor VII) in the serum using a colorimetric or ELISA-based assay.

  • Data Analysis: Calculate the percentage of remaining Factor VII protein in the serum of treated animals relative to the average level in control animals (e.g., those treated with PBS or control LNP-siRNA).

Experimental_Workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Validation A LNP-siRNA Synthesis (Rapid Mixing) B Purification (Dialysis) A->B C Physical Characterization (Size, PDI, Encapsulation %) B->C D Cell Culture Treatment (e.g., Luciferase Assay) C->D Top Candidates E Quantify Gene Silencing & Assess Cytotoxicity D->E F Systemic Administration (IV Injection in Mice/Rats) E->F Promising Leads I Data Analysis & Lead Optimization E->I G Sample Collection (Serum/Liver Tissue) F->G H Measure Target Knockdown (Protein Assay or RT-qPCR) G->H H->I

Caption: A standard workflow for the development and evaluation of LNP-siRNA.

Conclusion

The lipidoid this compound represents a landmark achievement in the field of RNAi therapeutics, demonstrating that synthetic, ionizable materials can mediate potent and specific gene silencing in vivo. Its mechanism of action hinges on a sophisticated, pH-sensitive design that enables it to safely transport siRNA through the bloodstream and, most critically, to disrupt the endosomal membrane upon cellular uptake, releasing its therapeutic cargo into the cytoplasm. While newer generations of ionizable lipids have since been developed with even greater potency, the principles established by the study of this compound laid the foundational understanding for the clinical success of LNP-based RNA therapies seen today.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Development of the 98N12-5 Lipidoid for RNAi Therapeutics

This technical guide provides a comprehensive overview of the discovery, development, and application of the this compound lipidoid, a seminal molecule in the field of RNA interference (RNAi) delivery. It covers the foundational chemistry, formulation strategies, mechanism of action, and preclinical efficacy data that established this compound as a potent vehicle for systemic siRNA delivery.

Discovery and Synthesis of this compound

The this compound lipidoid emerged from a high-throughput screening approach that utilized combinatorial chemistry to generate a large and structurally diverse library of over 1,200 lipid-like molecules, termed lipidoids. This strategy was designed to overcome the limitations of traditional, multi-step synthesis methods and to rapidly identify novel materials for potent in vivo siRNA delivery.

Combinatorial Discovery Workflow

The discovery process involved a multi-stage screening funnel, beginning with a large library of candidate molecules, which were systematically evaluated for in vitro and subsequently in vivo efficacy. The general workflow is depicted below.

G cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Formulation & Optimization synthesis Combinatorial Synthesis (Michael Addition) library >1,200 Unique Lipidoids synthesis->library amines Amine Library amines->synthesis acrylates Acrylate/Acrylamide Library acrylates->synthesis in_vitro In Vitro Screening (HeLa Luciferase Assay) library->in_vitro in_vivo In Vivo Screening (Mouse Factor VII Model) in_vitro->in_vivo lead_id Lead Identification (this compound) in_vivo->lead_id formulation LNP Formulation (Lipidoid, Cholesterol, PEG-Lipid) lead_id->formulation optimization Parameter Optimization (Ratios, Size, Dose) formulation->optimization

Fig. 1: Workflow for the discovery of this compound.
Synthesis Protocol: Michael Addition

The this compound lipidoid and its analogs were synthesized via a Michael addition reaction. This involves the conjugate addition of a primary or secondary amine to an α,β-unsaturated carbonyl compound, such as an acrylate or acrylamide. The specific variant this compound(1) was identified as the most effective for in vivo delivery.

Experimental Protocol: General Synthesis of a Lipidoid Library

  • Reactant Preparation: Prepare stock solutions of a diverse library of amines and a library of lipophilic acrylates or acrylamides in a suitable solvent (e.g., tetrahydrofuran).

  • Combinatorial Reaction: In a 96-well plate format, dispense one amine and one acrylate/acrylamide per well.

  • Reaction Incubation: Seal the plate and allow the reactions to proceed at a set temperature (e.g., 90 °C) for a specified duration (e.g., 24-48 hours) to drive the reaction to completion.

  • Solvent Removal: After incubation, remove the solvent under vacuum to yield the crude lipidoid products.

  • High-Throughput Screening: The resulting library of lipidoids, without further purification, is then directly used to formulate siRNA complexes for the initial in vitro screening assays. The lead candidate, this compound, is the product of reacting amine 98 with acrylate N12, resulting in a five-tailed structure.[1]

LNP Formulation and Physicochemical Characterization

For in vivo applications, this compound is formulated into lipid nanoparticles (LNPs) that encapsulate the siRNA payload. These formulations typically include cholesterol to stabilize the lipid bilayer and a PEGylated lipid to control particle size and reduce aggregation.

LNP Composition and Physicochemical Properties

The composition of this compound-based LNPs was systematically optimized to enhance in vivo efficacy. The final optimized formulation, termed "LNP01," demonstrated superior performance.[2]

ParameterValue / CompositionReference
Lipidoid This compound(1)[2]
Molar Ratio This compound(1) : Cholesterol : mPEG₂₀₀₀-C14[2]
42 : 48 : 10 (mol/mol)
Lipid:siRNA Ratio ~7.5:1 (wt/wt)[2]
Mean Particle Size 50 - 60 nm[2][3]
Polydispersity Index (PDI) < 0.2 (Typical for optimized LNP formulations)[4]
Encapsulation Efficiency > 90% (Typical for optimized LNP formulations)[4]

Table 1: Optimized Composition and Properties of this compound LNPs (LNP01 Formulation).

Experimental Protocol: LNP Formulation

Protocol: Ethanol Dilution and Extrusion Method

  • Stock Solution Preparation:

    • Prepare individual stock solutions of this compound(1), cholesterol, and mPEG₂₀₀₀-C14 lipid in 100% ethanol.

    • Prepare a stock solution of the desired siRNA in a low pH buffer (e.g., 125 mM sodium acetate, pH 5.2).

  • Lipid Mixing: Combine the lipid stock solutions in a sterile tube to achieve the desired molar ratio (42:48:10).

  • Nanoparticle Formation:

    • Add the mixed lipids to the siRNA-containing acetate buffer to yield a final solution containing 35% ethanol. This spontaneous self-assembly process forms empty lipidoid nanoparticles.[2]

    • For siRNA encapsulation, the lipid-ethanol mixture is rapidly injected into the vigorously stirring siRNA-buffer solution.

  • Size Optimization (Extrusion):

    • To achieve a uniform and optimal particle size, subject the LNP suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 100 nm, then 50 nm). Perform 10-15 passes per membrane size.

  • Dialysis: Remove the ethanol and buffer exchange into a physiological buffer (e.g., phosphate-buffered saline, PBS pH 7.4) by dialysis using a membrane with an appropriate molecular weight cutoff (e.g., 10,000 MWCO) for at least 18 hours at 4 °C.

  • Characterization: Measure the final particle size and polydispersity index (PDI) using dynamic light scattering (DLS) and determine siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Mechanism of In Vivo Delivery and Action

The efficacy of this compound LNPs is attributed to a multi-step mechanism involving systemic circulation, targeted uptake by hepatocytes, and subsequent release of the siRNA payload into the cytoplasm.

G cluster_0 Systemic Circulation (Bloodstream) cluster_1 Hepatocyte LNP This compound LNP (Neutral at pH 7.4) ApoE ApoE Protein LNP->ApoE Adsorption LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE->LNP_ApoE LDLR LDL Receptor LNP_ApoE->LDLR Binding Endosome Endosome (pH ~6.5 -> 5.5) LDLR->Endosome Receptor-Mediated Endocytosis Escape Endosomal Escape (Membrane Destabilization) Endosome->Escape pH Drop Lipidoid Protonation RISC RISC Loading Escape->RISC siRNA Release Cleavage Target mRNA Cleavage RISC->Cleavage

Fig. 2: Proposed mechanism of this compound LNP delivery to hepatocytes.

Mechanism Details:

  • ApoE Binding: After intravenous injection, this compound LNPs adsorb apolipoprotein E (ApoE) from the bloodstream onto their surface.[5]

  • Hepatocyte Targeting: The LNP-ApoE complex acts as a mimic of low-density lipoprotein (LDL), leading to its recognition and binding by the LDL receptor (LDLR), which is highly expressed on the surface of hepatocytes.[5]

  • Endocytosis: Upon binding, the entire complex is internalized into the hepatocyte via receptor-mediated endocytosis, enclosing the LNP within an endosome.

  • Endosomal Escape: As the endosome matures, its internal pH drops from neutral to acidic (pH 5.5-6.5). The tertiary amines of the this compound lipidoid become protonated, acquiring a positive charge. This charge facilitates interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm.[5]

  • RNAi Machinery: Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then cleaves the target messenger RNA (mRNA) in a sequence-specific manner, resulting in gene silencing.

Preclinical Efficacy of this compound LNPs

The in vivo efficacy of this compound LNPs was extensively validated in multiple animal models, demonstrating potent, durable, and specific silencing of hepatocyte-expressed genes.

Gene Silencing in Rodents

Initial studies in mice and rats focused on silencing coagulation Factor VII (FVII), a protein produced exclusively in the liver, providing a robust model for evaluating hepatocyte-specific delivery.

SpeciesGene TargetDose (siRNA)Key FindingReference
MouseFactor VII2.5 mg/kg>80% reduction in serum FVII protein levels 24h after the second of two daily doses.[1]
MouseFactor VII3 mg/kg~90% FVII silencing 48h post-administration with optimized 50-70 nm particles.[2]
MouseApoB5 mg/kg>80% reduction in liver ApoB mRNA levels 48h post-administration.[1]
RatFactor VII5 mg/kg>90% FVII silencing observed, with the effect lasting for over 21 days.[1]

Table 2: Summary of this compound LNP Efficacy in Rodent Models.

Gene Silencing in Non-Human Primates

The therapeutic potential of this compound was further confirmed in non-human primates (NHPs), a critical step for clinical translation.

SpeciesGene TargetDose (siRNA)Key FindingReference
Cynomolgus MonkeyApoB2.5 mg/kg~70% reduction in serum ApoB protein levels at day 3 post-administration.[1]
Cynomolgus MonkeyApoB6.25 mg/kg~85% reduction in serum ApoB protein levels; silencing sustained for >10 days.[1]
Cynomolgus MonkeyPCSK9Not specifiedLed to significant reduction in serum LDL levels.[6]

Table 3: Summary of this compound LNP Efficacy in a Non-Human Primate Model.

Experimental Protocol: In Vivo Factor VII Silencing in Mice

Protocol: Mouse Model for Hepatocyte Gene Silencing

  • Animal Model: Use C57BL/6 mice (n = 3-5 per group), 6-8 weeks of age.

  • Formulation Preparation: Prepare LNP01 formulation encapsulating siRNA targeting mouse Factor VII (siFVII) as described in Section 2.2. Prepare a control formulation with a non-targeting control siRNA (siCont). Dilute formulations to the desired final concentration in sterile PBS.

  • Administration: Administer a single bolus injection of the LNP-siRNA formulation via the lateral tail vein. Typical doses range from 1.0 to 5.0 mg of siRNA per kg of body weight. Include a vehicle control group receiving only PBS.

  • Sample Collection: At 48 hours post-injection, collect blood via retro-orbital bleed or cardiac puncture into serum separator tubes.

  • Endpoint Analysis:

    • Allow blood to clot and centrifuge to separate serum.

    • Measure Factor VII protein activity in the serum using a chromogenic assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the Factor VII levels of treated groups to the PBS control group. Express results as percent knockdown relative to the control.

Conclusion and Future Perspective

The discovery of the this compound lipidoid was a landmark achievement in the development of non-viral vectors for RNAi therapeutics. It demonstrated that high-throughput combinatorial synthesis and screening could yield novel materials with potent in vivo activity. The subsequent optimization of its LNP formulation (LNP01) established key principles for systemic siRNA delivery, including the importance of particle size and the role of endogenous proteins like ApoE in hepatocyte targeting.[2][5] While newer generations of lipidoids (e.g., C12-200) have since been developed with even greater potency, the foundational work on this compound provided critical insights and a framework that has profoundly influenced the entire field, contributing to the eventual clinical success of RNAi therapeutics like Onpattro.

References

The Pivotal Role of 98N12-5 in Lipid Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics has been revolutionized by the advent of sophisticated delivery systems, among which lipid nanoparticles (LNPs) have emerged as a clinical and commercial frontrunner. Central to the success of these LNPs is the rational design of their constituent lipids, particularly the ionizable cationic lipids that are critical for nucleic acid encapsulation and endosomal escape. This technical guide delves into the core functionalities of 98N12-5, a prominent multi-tail ionizable lipidoid, in the formulation of LNPs for potent in vivo delivery of RNA therapeutics.

Physicochemical Properties of this compound Lipid Nanoparticles

The physicochemical characteristics of LNPs are paramount to their in vivo performance, influencing their stability, circulation time, and cellular uptake. While specific data for this compound LNPs can vary based on the precise formulation parameters, the following table summarizes typical properties based on similar LNP systems and available literature.

PropertyTypical ValueSignificance
Particle Size (Diameter) 80 - 150 nmInfluences biodistribution and cellular uptake. Sizes under 150 nm are often optimal for evading rapid clearance and accessing hepatocytes through liver fenestrations.
Polydispersity Index (PDI) < 0.2A measure of the size distribution homogeneity. A low PDI indicates a monodisperse and stable formulation.
Zeta Potential Near-neutral at physiological pH (~7.4)A slightly positive or neutral surface charge at physiological pH minimizes non-specific interactions with serum proteins, prolonging circulation time. Becomes positive in the acidic endosome to facilitate membrane disruption.
Encapsulation Efficiency > 90%Represents the percentage of the nucleic acid cargo successfully encapsulated within the LNPs, which is critical for therapeutic efficacy.

In Vivo Efficacy of this compound Formulations

The utility of this compound as a cornerstone of LNP-based drug delivery is underscored by its demonstrated in vivo efficacy, particularly in the context of siRNA-mediated gene silencing in the liver.

Target GeneAnimal ModelsiRNA DoseEfficacy
Factor VIIMice5 mg/kg~90% reduction in serum Factor VII protein levels.[1]
Apolipoprotein B (ApoB) & Factor VIIMice2 - 5 mg/kg of each siRNASimultaneous and dose-dependent silencing of both genes.[1]

Experimental Protocols

Synthesis of this compound (Lipidoid)

The synthesis of multi-tail ionizable lipids like this compound often involves a combinatorial chemistry approach. While a specific, detailed protocol for this compound is proprietary, a general method for synthesizing similar lipidoids via Michael addition is as follows:

Materials:

  • Amine-containing core molecule

  • Acrylate or acrylamide lipid tails

  • Reaction vessel

  • Stir plate and stir bar

  • Purification system (e.g., column chromatography)

Procedure:

  • In a reaction vessel, combine the amine-containing core molecule with a molar excess of the acrylate or acrylamide lipid tails. The reaction is often performed without a solvent.

  • Stir the mixture at an elevated temperature (e.g., 90°C) for a specified period (e.g., 48-72 hours) to allow the Michael addition reaction to proceed to completion.

  • Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, purify the resulting lipidoid product using column chromatography to remove unreacted starting materials and byproducts.

  • Characterize the final product using NMR and mass spectrometry to confirm its chemical structure and purity.

Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes a common method for formulating this compound LNPs encapsulating siRNA using a rapid mixing approach.

Materials:

  • This compound lipidoid

  • Cholesterol

  • PEG-lipid (e.g., mPEG2000-C14)

  • siRNA

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (e.g., 50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, RNase-free)

  • Microfluidic mixing device or a T-junction mixer

  • Syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, cholesterol, and PEG-lipid in ethanol at a molar ratio of 42:48:10.

    • The total lipid concentration should be determined based on the desired final LNP concentration.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in the citrate buffer to the desired concentration.

  • LNP Formulation:

    • Load the lipid stock solution into one syringe and the siRNA solution into another syringe.

    • Set the flow rates of the syringe pumps to achieve a 3:1 aqueous to alcoholic phase ratio.

    • Connect the syringes to the microfluidic mixing device or T-junction mixer.

    • Initiate the pumps to rapidly mix the two solutions, leading to the spontaneous self-assembly of the LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against PBS overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer to a physiological pH.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential of the LNPs.

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Mechanism of Action: Endosomal Escape

The ability of this compound to facilitate the delivery of its nucleic acid payload into the cytoplasm is a key determinant of its efficacy. This process is primarily driven by the ionizable nature of the lipid.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH ~5-6) LNP_neutral LNP with neutral this compound LNP_positive LNP with protonated this compound (+) LNP_neutral->LNP_positive Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane (-) LNP_positive->Endosomal_Membrane Electrostatic Interaction Disruption Membrane Disruption Endosomal_Membrane->Disruption Release siRNA Release Disruption->Release Cytoplasm Cytoplasm Release->Cytoplasm

Caption: Endosomal escape mechanism of this compound LNPs.

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. The acidic environment of the late endosome (pH ~5-6) leads to the protonation of the tertiary amines of this compound, resulting in a net positive charge of the LNP. This positively charged LNP then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the encapsulated nucleic acid into the cytoplasm.

Experimental Workflow

The following diagram outlines a typical workflow for the formulation and evaluation of this compound LNPs.

LNP_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Lipid_Prep Prepare Lipid Stock (this compound, Cholesterol, PEG-Lipid in Ethanol) Mixing Rapid Mixing (Microfluidics/T-junction) Lipid_Prep->Mixing RNA_Prep Prepare RNA Solution (siRNA in Citrate Buffer) RNA_Prep->Mixing Purification Purification (Dialysis against PBS) Mixing->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Purification->EE In_Vitro In Vitro Studies (Cell Culture) EE->In_Vitro In_Vivo In Vivo Studies (Animal Models) EE->In_Vivo Efficacy_Assay Efficacy Assessment (e.g., Gene Knockdown) In_Vitro->Efficacy_Assay In_Vivo->Efficacy_Assay

Caption: Experimental workflow for this compound LNP formulation and evaluation.

This comprehensive workflow ensures the production of well-characterized LNPs with high quality and reproducibility, which is essential for obtaining reliable in vitro and in vivo data.

References

An In-depth Technical Guide to 98N12-5 (CAS: 917572-74-8): A Key Lipidoid for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 98N12-5 (CAS: 917572-74-8), a novel multi-tail ionizable lipidoid that has been instrumental in the development of lipid nanoparticles (LNPs) for the efficient in vivo delivery of small interfering RNA (siRNA) to the liver. This document details the core characteristics of this compound, including its physicochemical properties and its role in LNP formulations. Furthermore, it outlines detailed experimental protocols for the synthesis of this compound-containing LNPs, their characterization, and their application in preclinical models. The guide also elucidates the mechanism of action, from systemic circulation to intracellular siRNA release, and presents key quantitative data in a structured format for ease of comparison and reference.

Introduction

This compound is a prominent member of a class of lipid-like materials, termed lipidoids, developed for the potent delivery of RNA interference (RNAi) therapeutics.[1] Its unique chemical structure, featuring multiple hydrophobic tails and a protonatable amine headgroup, allows for the efficient encapsulation of negatively charged siRNA molecules and facilitates their delivery across cellular membranes to the cytoplasm of target cells.[1][2] Primarily utilized in LNP formulations, this compound has demonstrated significant success in mediating gene silencing in hepatocytes, making it a valuable tool for research and development in the field of genetic medicine, particularly for liver-targeted therapies.[2][3]

Physicochemical Properties and LNP Formulation

The efficacy of this compound in siRNA delivery is intrinsically linked to its chemical structure and the biophysical properties of the resulting LNP formulations.

Core Components of this compound LNPs

A typical LNP formulation incorporating this compound consists of four key components:

  • Ionizable Lipidoid (this compound): The core component responsible for siRNA encapsulation and endosomal escape.

  • Phospholipid: Such as distearoylphosphatidylcholine (DSPC), which aids in the structural integrity of the nanoparticle.

  • Cholesterol: A stabilizing agent that modulates membrane fluidity and rigidity.[4]

  • PEG-Lipid: A polyethylene glycol-conjugated lipid that provides a hydrophilic shell, preventing aggregation and reducing opsonization, thereby prolonging circulation time.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its LNP formulations as reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 917572-74-8[2]
Molecular Formula C81H163N9O5[2]
Molecular Weight 1343.2 g/mol [2]
Synonyms ND98[2]

Table 2: Characteristics of this compound LNP Formulations

ParameterValueReference
Molar Ratio (this compound:DSPC:Chol:PEG-Lipid) 50:10:38.5:1.5[5]
Particle Size (Diameter) 76 - 95 nm[6]
Zeta Potential Near-neutral at physiological pH[6]

Table 3: In Vivo Efficacy of this compound LNPs for Factor VII Silencing in Rats

siRNA Dose (mg/kg)Gene Silencing (%)Reference
1.2540[1]
2.580[1]
5.0>90[1]

Mechanism of Action and Signaling Pathway

The therapeutic effect of this compound-formulated siRNA is achieved through a multi-step delivery process, culminating in the silencing of the target gene within hepatocytes.

Systemic Circulation and Liver Targeting

Following intravenous administration, the PEGylated surface of the LNPs minimizes protein binding and uptake by the reticuloendothelial system, allowing for prolonged circulation.[4] These LNPs preferentially accumulate in the liver, a process facilitated by the adsorption of Apolipoprotein E (ApoE) onto the nanoparticle surface. The ApoE-coated LNP is then recognized and internalized by hepatocytes via the low-density lipoprotein receptor (LDLR).[4]

Cellular Uptake and Endosomal Escape

Upon binding to the LDLR, the LNP is taken up by the cell through endocytosis, becoming encapsulated within an endosome. As the endosome matures, its internal pH decreases. The ionizable nature of this compound is crucial at this stage; the amine headgroup becomes protonated in the acidic environment of the endosome. This positive charge facilitates the disruption of the endosomal membrane, leading to the release of the siRNA cargo into the cytoplasm.

RNA Interference

Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the complementary messenger RNA (mRNA) of the target gene. This interaction leads to the cleavage and subsequent degradation of the target mRNA, thereby preventing its translation into protein and resulting in gene silencing.

Signaling Pathway of this compound LNP-siRNA Delivery cluster_bloodstream Systemic Circulation cluster_cell Hepatocyte LNP This compound LNP-siRNA ApoE ApoE LNP->ApoE LNP_ApoE ApoE-coated LNP ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR Binding Endocytosis Endocytosis LDLR->Endocytosis Endosome Endosome (pH drop) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape This compound Protonation siRNA siRNA Escape->siRNA RISC RISC Loading siRNA->RISC Silencing mRNA Cleavage & Gene Silencing RISC->Silencing

Signaling Pathway of this compound LNP-siRNA Delivery

Experimental Protocols

This section provides a generalized protocol for the formulation and characterization of this compound LNPs, based on established methods in the field.

LNP Formulation Protocol

This protocol is adapted from standard microfluidic mixing procedures for LNP synthesis.

  • Preparation of Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol to achieve desired stock concentrations.

    • Dissolve the siRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0) to the desired concentration.

  • Lipid Mixture Preparation:

    • Combine the ethanolic solutions of this compound, DSPC, cholesterol, and PEG-lipid in a molar ratio of 50:10:38.5:1.5.[5]

  • Microfluidic Mixing:

    • Load the lipid mixture into one syringe and the siRNA solution into another.

    • Use a microfluidic mixing device to combine the two solutions at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

    • Concentrate the LNP solution to the desired final concentration using a suitable method like tangential flow filtration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.2 µm sterile filter.

Experimental Workflow for LNP Formulation and In Vivo Testing cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation prep_stocks Prepare Lipid & siRNA Stocks mix_lipids Combine Lipids in Ethanol prep_stocks->mix_lipids microfluidics Microfluidic Mixing prep_stocks->microfluidics mix_lipids->microfluidics dialysis Dialysis & Concentration microfluidics->dialysis filtration Sterile Filtration dialysis->filtration dls Size & PDI (DLS) filtration->dls zeta Zeta Potential filtration->zeta encapsulation Encapsulation Efficiency (RiboGreen Assay) filtration->encapsulation injection IV Injection into Animal Model filtration->injection tissue_collection Tissue Collection (Liver) injection->tissue_collection analysis mRNA & Protein Analysis (qPCR, ELISA) tissue_collection->analysis

Experimental Workflow for LNP Formulation and In Vivo Testing
LNP Characterization Methods

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[7]

  • Zeta Potential: Measured using Laser Doppler Electrophoresis to assess the surface charge of the nanoparticles at different pH values.[7]

  • siRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay, such as the RiboGreen assay, by measuring the fluorescence before and after LNP lysis with a detergent.[8]

In Vivo Efficacy Assessment
  • Animal Model: Typically, rodent models (mice or rats) are used.

  • Administration: LNPs are administered via intravenous (IV) injection.

  • Sample Collection: At a predetermined time point post-injection, blood and liver tissue are collected.

  • Analysis:

    • mRNA Levels: Target gene mRNA levels in the liver are quantified using quantitative real-time PCR (qPCR).[1]

    • Protein Levels: Target protein levels in the serum or liver tissue are measured by enzyme-linked immunosorbent assay (ELISA) or Western blotting.[1]

Conclusion

This compound has proven to be a highly effective ionizable lipidoid for the formulation of LNPs for in vivo siRNA delivery to the liver. Its unique chemical properties facilitate efficient siRNA encapsulation and, critically, endosomal escape, leading to robust gene silencing. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working with this compound and other lipid-based nucleic acid delivery systems. Further optimization of LNP components and formulation parameters continues to be an active area of research, with the goal of enhancing potency, specificity, and safety for clinical applications.

References

An In-Depth Technical Guide to ND98 Lipid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of in vivo nucleic acid delivery has been significantly shaped by the development of novel ionizable cationic lipids. Among these, ND98, also known by its chemical name 98N12-5, has emerged as a noteworthy lipidoid for the formulation of lipid nanoparticles (LNPs) capable of effective systemic delivery of small interfering RNA (siRNA).[1][2] This technical guide provides a comprehensive overview of ND98, focusing on its application in in vivo studies, with detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows. The information presented herein is curated from key preclinical studies to assist researchers and drug development professionals in leveraging ND98 for their therapeutic development programs.

Core Attributes of ND98

ND98 is an ionizable cationic lipid that has been instrumental in the development of potent LNP-siRNA formulations.[1][2] Its structure allows for efficient encapsulation of negatively charged siRNA molecules and facilitates their delivery to target tissues, primarily the liver.[2] LNPs formulated with ND98 have demonstrated a favorable profile for in vivo applications, including selective accumulation in hepatocytes and the ability to mediate robust and durable gene silencing.[1][2]

Data Presentation: In Vivo Efficacy of ND98-LNP Formulations

The in vivo efficacy of ND98-formulated LNPs has been most prominently demonstrated in the context of silencing proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels. The following tables summarize the key quantitative data from seminal studies in various animal models.

Table 1: Efficacy of ND98-LNP Mediated PCSK9 Silencing in Rodents

Animal ModelDosage (siRNA)Target GeneReduction in mRNA Levels (Liver)Reduction in Plasma CholesterolTime PointReference
Mice2.5 mg/kg (two daily i.v. injections)Factor VIINot Reported~50%24 hours post-second dose[3]
Mice10 mg/kg (single i.v. bolus)ApoB & Factor VII~70% (ApoB), ~80% (Factor VII)Not Reported48 hours[3]
Rats1.25 mg/kgFactor VII~50%~25%48 hours[3]
Rats2.5 mg/kgFactor VII~70%~40%48 hours[3]
Rats5 mg/kgFactor VII>80%~50%48 hours[3]
Rats10 mg/kgFactor VII>90%~60%48 hours[3]
Rats5 mg/kgFactor VIINot Reported~50% (sustained for ~10 days)Multiple time points[3]

Table 2: Efficacy of ND98-LNP Mediated PCSK9 Silencing in Non-Human Primates (Cynomolgus Monkeys)

Dosage (siRNA)Reduction in Plasma PCSK9Reduction in Serum LDL CholesterolDuration of EffectReference
Single i.v. bolus~70%~50-60%Up to 3 weeks[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the key experimental protocols for the formulation and in vivo evaluation of ND98-LNP-siRNA.

Protocol 1: Formulation of ND98-LNP-siRNA

This protocol is based on the methods described in the foundational studies of ND98.

Materials:

  • ND98 (this compound)

  • Cholesterol

  • PEG-lipid (e.g., mPEG2000-C14 Glyceride)

  • siRNA (targeting the gene of interest)

  • Ethanol

  • Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve ND98, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A commonly used molar ratio is approximately 42:48:10 (ND98:cholesterol:PEG-lipid).[4]

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in the aqueous buffer.

  • LNP Formation (Microfluidic Mixing):

    • The lipid stock solution (in ethanol) and the siRNA solution (in aqueous buffer) are mixed using a microfluidic device. This rapid mixing process allows for the self-assembly of the lipids and siRNA into LNPs. The precise flow rates and ratios can be optimized to control particle size and encapsulation efficiency.

  • Dialysis:

    • The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and to neutralize the pH. This step is critical for the stability and biocompatibility of the final formulation.

  • Characterization:

    • The formulated LNPs should be characterized for particle size, polydispersity index (PDI), siRNA encapsulation efficiency, and zeta potential. Typical ND98-LNPs have a mean diameter of 50-100 nm.[5]

Protocol 2: In Vivo Administration and Efficacy Assessment

Animal Models:

  • Mice (e.g., C57BL/6)

  • Rats (e.g., Sprague-Dawley)

  • Non-human primates (e.g., Cynomolgus monkeys)

Administration:

  • The ND98-LNP-siRNA formulation is typically administered via a single intravenous (i.v.) bolus injection.

Dosage:

  • Dosages vary depending on the animal model and the target gene. Doses ranging from 1.25 mg/kg to 10 mg/kg of siRNA have been used in rodents.[3]

Efficacy Assessment:

  • Sample Collection:

    • Blood samples are collected at various time points post-administration to measure plasma levels of the target protein and other relevant biomarkers (e.g., cholesterol).

    • Tissues, particularly the liver, are harvested at the end of the study for mRNA analysis.

  • Analysis:

    • mRNA Quantification: Target mRNA levels in the liver are quantified using methods such as quantitative real-time PCR (qRT-PCR) or branched DNA (bDNA) assays.

    • Protein Quantification: Plasma or serum levels of the target protein are measured by enzyme-linked immunosorbent assay (ELISA).

    • Biomarker Analysis: Functional biomarkers, such as serum cholesterol and LDL levels, are measured using standard clinical chemistry assays.

Mandatory Visualizations

Signaling Pathway Diagram

PCSK9_Pathway cluster_intracellular Intracellular LDL_C LDL-C LDLR LDL Receptor LDL_C->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding Lysosome Lysosome PCSK9->Lysosome Endosome Endosome LDLR->Endosome Internalization LDLR->Lysosome Endosome->LDL_C Endosome->LDLR Recycling Endosome->Lysosome Degradation Golgi Golgi Golgi->PCSK9 Secretion ER Endoplasmic Reticulum ER->Golgi Nucleus Nucleus mRNA PCSK9 mRNA Nucleus->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Ribosome->ER ND98_siRNA ND98-LNP (siRNA-PCSK9) RISC RISC ND98_siRNA->RISC Loading RISC->mRNA Cleavage Experimental_Workflow Start Start: In Vivo Study Design Formulation ND98-LNP-siRNA Formulation (Microfluidic Mixing) Start->Formulation Characterization LNP Characterization (Size, PDI, Encapsulation) Formulation->Characterization Animal_Model Animal Model Selection (Mouse, Rat, NHP) Characterization->Animal_Model Administration Intravenous Administration Animal_Model->Administration Sample_Collection Sample Collection (Blood, Liver) Administration->Sample_Collection Analysis Data Analysis Sample_Collection->Analysis Efficacy_Eval Efficacy Evaluation (mRNA, Protein, Biomarkers) Analysis->Efficacy_Eval Toxicity_Eval Toxicity Assessment (Optional) Analysis->Toxicity_Eval Conclusion Conclusion & Reporting Efficacy_Eval->Conclusion Toxicity_Eval->Conclusion

References

introduction to ionizable lipids for gene therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ionizable Lipids for Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

Ionizable lipids are a cornerstone of modern gene therapy, serving as the key component in lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics like mRNA and siRNA.[1][] Their success stems from a unique pH-dependent charge, which allows for efficient encapsulation of negatively charged nucleic acids during formulation at a low pH and a neutral surface charge at physiological pH, minimizing toxicity.[1] Upon cellular uptake and entry into the acidic environment of the endosome, these lipids become protonated, facilitating the release of the genetic payload into the cytoplasm, a crucial step for therapeutic effect.[][3] This guide provides a comprehensive technical overview of ionizable lipids, including their mechanism of action, structure-activity relationships, and the experimental protocols used for their development and evaluation.

The Mechanism of Action: From Encapsulation to Endosomal Escape

The therapeutic efficacy of LNP-based gene therapies is critically dependent on the ability of the ionizable lipid to navigate a series of biological barriers. The journey begins with the formulation of the LNP, where the ionizable lipid, at an acidic pH, is positively charged, enabling the encapsulation of the negatively charged nucleic acid cargo.[4] Once administered, the LNP circulates at a physiological pH of 7.4, where the ionizable lipid is nearly neutral, reducing interactions with blood components and non-target cells.[4]

Upon reaching the target cell, the LNP is internalized through endocytosis.[1] The subsequent acidification of the endosome to a pH of approximately 5-6 triggers the protonation of the ionizable lipid's headgroup.[] This change in charge is believed to induce a structural change in the LNP, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[3][4] This process, known as endosomal escape, is a critical and often rate-limiting step in the delivery of gene therapeutics.[3][5]

Structure-Activity Relationships: Designing a Better Lipid

The chemical structure of the ionizable lipid plays a pivotal role in its performance. Key structural features that influence the efficacy of LNP-mediated gene delivery include the pKa of the headgroup, the length and saturation of the lipid tails, and the presence of biodegradable linkages.[3]

The pKa of the ionizable lipid is a critical parameter, as it dictates the pH at which the lipid becomes protonated.[6] An optimal pKa range of 6.2-6.5 has been identified for efficient endosomal escape and subsequent cytosolic delivery of nucleic acids.[7] Lipids with pKa values in this range are neutral enough at physiological pH to avoid rapid clearance and toxicity, yet can be efficiently protonated in the acidic endosome to facilitate cargo release.[6]

The structure of the lipid tails also significantly impacts delivery efficiency. For instance, the inclusion of unsaturated motifs can improve fusogenicity and alter the cellular trafficking of LNPs.[3] Branched-tail lipidoid architectures have demonstrated improved potency over their linear counterparts due to enhanced endosomal ionization.[8]

To address potential side effects and accumulation associated with repeated dosing, biodegradable ionizable lipids have been developed.[9] These lipids are designed to be readily degraded into non-toxic metabolites following the successful intracellular delivery of their cargo.[9]

Key Experimental Protocols

The development and evaluation of ionizable lipids and their corresponding LNP formulations involve a series of critical experiments. Detailed methodologies for some of the most important assays are provided below.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely used technique for the reproducible and scalable production of LNPs.[10][11] This method involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo in a microfluidic device.[10]

Protocol:

  • Preparation of Solutions:

    • Prepare a lipid mixture in ethanol containing the ionizable lipid, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid at the desired molar ratio. For example, a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid) is commonly used.

    • Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device (e.g., a NanoAssemblr) with the appropriate microfluidic cartridge.

    • Load the lipid solution and the nucleic acid solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing within the microchannels leads to the self-assembly of LNPs.

  • Purification:

    • The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

Characterization of LNPs

Particle Size and Polydispersity Index (PDI):

Dynamic Light Scattering (DLS) is the standard method for measuring the hydrodynamic diameter and PDI of LNPs.[12]

Protocol:

  • Dilute the LNP formulation in a suitable buffer (e.g., PBS).

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous LNP population.[13]

Zeta Potential:

Zeta potential is a measure of the surface charge of the LNPs and is determined by electrophoretic light scattering (ELS).[14]

Protocol:

  • Dilute the LNP formulation in a low ionic strength buffer (e.g., 10 mM NaCl).

  • Transfer the diluted sample to a specialized zeta potential cuvette.

  • Measure the zeta potential using an ELS instrument.

Encapsulation Efficiency:

The RiboGreen assay is a common fluorescence-based method to determine the percentage of nucleic acid encapsulated within the LNPs.[15][16]

Protocol:

  • Prepare a standard curve of the nucleic acid in the appropriate buffer.

  • Prepare two sets of LNP samples: one intact and one lysed with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid.

  • Add the RiboGreen reagent to the standard curve wells and the sample wells.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100

In Vitro and In Vivo Evaluation

In Vitro Transfection Efficiency:

The ability of LNPs to deliver their cargo and induce protein expression is typically assessed in cell culture using a reporter gene, such as luciferase.[9][10]

Protocol:

  • Seed cells in a multi-well plate.

  • Treat the cells with LNP-mRNA formulations at various concentrations.

  • After a specified incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.[10]

In Vivo Efficacy:

The in vivo performance of LNP-mRNA formulations is often evaluated in animal models by measuring the expression of a reporter protein.[9][10]

Protocol:

  • Administer the LNP-mRNA formulation to animals (e.g., mice) via the desired route (e.g., intravenous injection).

  • At a specific time point post-administration, inject the animals with the substrate for the reporter enzyme (e.g., D-luciferin for luciferase).[10]

  • Image the animals using an in vivo imaging system (IVIS) to detect the bioluminescent signal.[9][10] The intensity of the signal correlates with the level of protein expression.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of ionizable lipids and their LNP formulations.

Table 1: Physicochemical Properties of Selected Ionizable Lipids

Ionizable LipidpKaOptimal Molar Ratio (Ionizable:DSPC:Chol:PEG)Reference
DLin-MC3-DMA6.4450:10:38.5:1.5[6]
SM-1026.750:10:38.5:1.5[17]
ALC-0315~6.150:10:38.5:1.5[17]
C12-2006.435:16:46.5:2.5[10]
L3196.350:10:38.5:1.5[6]

Table 2: In Vivo Efficacy of Selected Ionizable Lipids for siRNA Delivery

Ionizable LipidTarget GeneAnimal ModelED50 (mg/kg)Reference
DLin-MC3-DMAFactor VIIMouse<0.01[8]
L319Factor VIIMouse<0.01[8]

Visualizing Key Pathways and Workflows

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome (pH ~5-6) LNP Lipid Nanoparticle (Neutral Charge) ApoE ApoE LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE Binding LDLR LDLR LNP_ApoE->LDLR Receptor-Mediated Endocytosis Endosome_LNP Endocytosed LNP (Protonated) mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein Endosome_LNP->mRNA Endosomal Escape

Caption: Cellular uptake and endosomal escape of an LNP.

LNP Formulation and Characterization Workflow

G cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Evaluation Lipids Lipids in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics NucleicAcid Nucleic Acid in Aqueous Buffer (low pH) NucleicAcid->Microfluidics Purification Purification (Dialysis) Microfluidics->Purification DLS DLS (Size, PDI) Purification->DLS ELS ELS (Zeta Potential) Purification->ELS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Purification->RiboGreen InVitro In Vitro Transfection Purification->InVitro InVivo In Vivo Efficacy Purification->InVivo

Caption: Workflow for LNP formulation and evaluation.

References

An In-depth Technical Guide to 98N12-5 for Liver-Specific siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel, multi-tail ionizable lipidoid, 98N12-5, for the efficient in vivo delivery of small interfering RNA (siRNA) to the liver. This compound has demonstrated significant potential in preclinical studies for therapeutic gene silencing.

Core Concepts

This compound is a key component of lipid nanoparticle (LNP) formulations designed to encapsulate and protect siRNA, facilitating its delivery to hepatocytes. These LNPs are typically composed of four main components:

  • An ionizable cationic lipid (this compound): This lipid is crucial for encapsulating the negatively charged siRNA and for facilitating its release into the cytoplasm. At an acidic pH (within the endosome), this compound becomes protonated, interacting with the endosomal membrane and promoting endosomal escape. At physiological pH (in the bloodstream), it remains relatively neutral, minimizing toxicity.[1]

  • A PEGylated lipid: The polyethylene glycol (PEG) layer provides a hydrophilic shield, which increases the stability of the LNP, reduces clearance by the immune system, and prolongs its circulation time in the bloodstream.[2]

  • A helper lipid (phospholipid): These lipids, such as DSPC, contribute to the structural integrity of the nanoparticle.[2]

  • Cholesterol: Cholesterol is incorporated to enhance the stability and fluidity of the LNP.[2]

The liver-specific targeting of this compound formulated LNPs is primarily achieved through an endogenous targeting mechanism. Upon intravenous administration, the LNPs adsorb apolipoprotein E (ApoE) from the bloodstream. This ApoE coating allows the LNPs to be recognized and taken up by hepatocytes via the low-density lipoprotein receptor (LDLR), which is highly expressed on these cells.[3][4]

Data Presentation

Formulation and Physicochemical Properties
ParameterValueReference
Lipid Molar Ratio (this compound : Cholesterol : PEG-lipid) 42 : 48 : 10[5]
Optimal Lipidoid/siRNA Weight Ratio 5:1, 10:1, 15:1, 20:1[5]
Final Optimized Lipid:siRNA Weight Ratio 7.5:1[6]
Aqueous Buffer for Formulation 125 mM Sodium Acetate, pH 5.2[5]
Final Ethanol Concentration in Formulation 35%[5]
Liver Distribution >90% of injected dose[6]
In Vivo Efficacy: Factor VII Gene Silencing
Animal ModelsiRNA DoseRoute of AdministrationPercent Gene SilencingReference
Rat1.25 mg/kgIntravenous40%[5]
Rat2.5 mg/kgIntravenous80%[5]
Rat5 mg/kgIntravenous>90%[5]
Rat10 mg/kgIntravenous>90%[5]
Cynomolgus Monkey2.5 mg/kg (siApoB)IntravenousSignificant ApoB silencing[5]
Cynomolgus Monkey6.25 mg/kg (siApoB)IntravenousSignificant ApoB silencing[5]

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

This protocol describes a common method for preparing this compound LNPs encapsulating siRNA.

Materials:

  • This compound lipidoid

  • Cholesterol

  • PEGylated lipid (e.g., mPEG2000-Ceramide C16)

  • siRNA targeting the gene of interest

  • Ethanol, anhydrous

  • Sodium Acetate buffer (125 mM, pH 5.2)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, cholesterol, and the PEGylated lipid in separate vials of anhydrous ethanol to create concentrated stock solutions.

  • Mix Lipids: In a new tube, combine the lipid stock solutions to achieve a molar ratio of 42:10:48 (this compound : PEG-lipid : Cholesterol).[5]

  • Prepare siRNA Solution: Dissolve the siRNA in the sodium acetate buffer (125 mM, pH 5.2).

  • Formulate LNPs:

    • Add the mixed lipids (in ethanol) to the sodium acetate buffer to yield a final solution containing 35% ethanol. This spontaneous formation results in empty lipidoid nanoparticles.[5]

    • To encapsulate the siRNA, the lipid mixture in ethanol is rapidly mixed with the siRNA solution in acetate buffer. The final lipid:siRNA weight ratio should be optimized, with a reported effective final ratio of 7.5:1.[6]

  • Dialysis: Dialyze the formulated LNPs against PBS (pH 7.4) overnight at 4°C to remove the ethanol and non-encapsulated siRNA.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.

In Vivo siRNA Delivery and Efficacy Assessment in Rodents

This protocol outlines the procedure for administering this compound LNPs to rodents and assessing gene silencing efficacy.

Materials:

  • This compound LNP-siRNA formulation

  • Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Saline solution (for control group)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Anesthesia

  • Tissue harvesting tools

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kit for the target protein (e.g., Factor VII)

Procedure:

  • Animal Dosing:

    • Administer the this compound LNP-siRNA formulation via a single intravenous (i.v.) injection (e.g., tail vein in mice).

    • Dose levels can range from 1.25 mg/kg to 10 mg/kg of siRNA.[5]

    • A control group should be injected with a saline solution or LNPs containing a non-targeting control siRNA.

  • Sample Collection:

    • At a predetermined time point (e.g., 48 hours post-injection), collect blood samples via cardiac puncture under anesthesia.

    • Immediately following blood collection, euthanize the animals and harvest the liver tissue.

  • Analysis of Gene Silencing:

    • mRNA Level:

      • Extract total RNA from a portion of the harvested liver tissue using a suitable RNA extraction kit.

      • Perform quantitative real-time PCR (qRT-PCR) to determine the relative mRNA expression levels of the target gene (e.g., Factor VII), normalized to a housekeeping gene (e.g., GAPDH).

    • Protein Level:

      • Prepare serum from the collected blood samples.

      • Quantify the serum levels of the target protein (e.g., Factor VII) using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of gene silencing by comparing the mRNA and protein levels in the treated group to the control group.

Mandatory Visualizations

LNP_Uptake_and_Endosomal_Escape cluster_bloodstream Bloodstream (pH 7.4) cluster_hepatocyte Hepatocyte LNP This compound LNP-siRNA ApoE ApoE LNP->ApoE Adsorption ApoE_LNP ApoE Coated LNP ApoE->ApoE_LNP LDLR LDLR ApoE_LNP->LDLR Receptor-Mediated Endocytosis Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome (pH ~5.5) This compound Protonated Endosome->Late_Endosome Maturation & Acidification siRNA siRNA Late_Endosome->siRNA Endosomal Escape Cytoplasm Cytoplasm RISC RISC Loading siRNA->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Experimental_Workflow Start Start Formulation LNP Formulation (this compound, Chol, PEG-lipid, siRNA) Start->Formulation IV_Injection Intravenous Injection (Rodent Model) Formulation->IV_Injection Sample_Collection Sample Collection (48h) (Blood & Liver) IV_Injection->Sample_Collection Analysis Analysis Sample_Collection->Analysis mRNA_Analysis mRNA Quantification (qRT-PCR) Analysis->mRNA_Analysis Gene Expression Protein_Analysis Protein Quantification (ELISA) Analysis->Protein_Analysis Protein Levels Results Gene Silencing Efficacy mRNA_Analysis->Results Protein_Analysis->Results End End Results->End

Caption: In vivo experimental workflow for this compound LNP efficacy testing.

References

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to LNP-Mediated Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipid nanoparticles (LNPs) have emerged as a revolutionary platform in drug delivery, most notably demonstrated by their critical role in the development of mRNA-based COVID-19 vaccines.[1][2] These nanoscale carriers offer a versatile and effective means to encapsulate and transport a wide range of therapeutic payloads, particularly nucleic acids, to their target cells. This technical guide delves into the fundamental principles of LNP-mediated drug delivery, providing a comprehensive overview of their composition, formulation, characterization, and mechanism of action.

Core Principles of Lipid Nanoparticle Formulation

The success of an LNP-based therapeutic is intrinsically linked to its formulation. The precise composition of an LNP dictates its physicochemical properties, which in turn influence its stability, encapsulation efficiency, biodistribution, and ultimately, its therapeutic efficacy.[1] A typical LNP formulation is a carefully orchestrated self-assembly of four key lipid components in an aqueous phase.[3][4][5][6][7]

The Four Pillars of LNP Composition:
  • Ionizable Cationic Lipids: These are the linchpin of LNP technology, playing a dual role in nucleic acid encapsulation and endosomal escape.[3][6][] At a low pH during formulation (typically pH 4-5), these lipids are positively charged, facilitating the complexation with negatively charged nucleic acids.[4][9] Upon entering the physiological environment (pH ~7.4), they become near-neutral, reducing potential toxicity.[4][10] The pKa of the ionizable lipid is a critical parameter, with values generally ranging from 6.0 to 7.0 being optimal for efficient in vivo delivery.[3][4] FDA-approved ionizable lipids like DLin-MC3-DMA, SM-102, and ALC-0315 are prominent examples.[3]

  • Helper Lipids (Phospholipids and Cholesterol): These structural lipids are integral to the formation and stability of the LNP.

    • Phospholipids , such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), contribute to the lipid bilayer structure and can influence the fusogenicity of the nanoparticle, aiding in endosomal escape.[3][5][11][12] DSPC, with its saturated tails, forms a more rigid and stable lipid bilayer.[3]

    • Cholesterol acts as a stabilizing agent, filling the gaps in the lipid bilayer to enhance rigidity and reduce drug leakage.[3][4][5] It plays a crucial role in maintaining membrane integrity during circulation.[3]

  • PEGylated Lipids: These lipids, conjugated to polyethylene glycol (PEG), form a hydrophilic corona on the surface of the LNP.[13][14] This "stealth" layer serves several critical functions: it prevents nanoparticle aggregation, reduces clearance by the mononuclear phagocyte system (MPS), and prolongs circulation time in the bloodstream, thereby increasing the likelihood of reaching the target tissue.[13][15][16] However, the "PEG dilemma," where repeated administration can lead to an immune response against PEG, is an area of active research.[13]

The following diagram illustrates the fundamental composition of a lipid nanoparticle:

LNP_Composition Figure 1: Core Components of a Lipid Nanoparticle cluster_LNP Lipid Nanoparticle Core Payload Therapeutic Payload (e.g., mRNA, siRNA) Ionizable_Lipid Ionizable Lipid Payload->Ionizable_Lipid Encapsulation Helper_Lipid Helper Lipid (Phospholipid) Ionizable_Lipid->Helper_Lipid Structural Integration Cholesterol Cholesterol Helper_Lipid->Cholesterol Stabilization Cholesterol->Ionizable_Lipid Structural Support PEG_Lipid PEGylated Lipid PEG_Lipid->Ionizable_Lipid Surface Coating (Stealth Layer) PEG_Lipid->Helper_Lipid PEG_Lipid->Cholesterol

Caption: Core Components of a Lipid Nanoparticle.

Quantitative Parameters in LNP Formulation

The precise ratio of the lipid components is a critical quality attribute (CQA) that significantly impacts the final product's characteristics. While optimal ratios are often empirically determined for specific payloads and applications, a common starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 for Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid.[1]

ParameterTypical Range/ValueSignificance
Ionizable Lipid:Nucleic Acid (N:P) Molar Ratio ~3-6Represents the charge balance between the ionizable lipid's nitrogen and the nucleic acid's phosphate groups, crucial for efficient encapsulation.[4]
Lipid:Nucleic Acid Weight Ratio 10-30:1Influences the encapsulation efficiency of the therapeutic payload.[4][9]
Ionizable Lipid pKa 6.0 - 7.0Determines the pH-dependent charge of the LNP, impacting both nucleic acid loading and endosomal escape.[3][4]
Molar Percentage of Cholesterol 35-45%Enhances stability and facilitates membrane fusion.[5]
Molar Percentage of PEG-Lipid 0.5-5%Affects particle size, stability, and in vivo circulation time.[17]

LNP Manufacturing: From Lab Scale to Clinical Production

The manufacturing process for LNPs is a critical step that dictates the final physicochemical properties of the nanoparticles. The goal is to achieve a rapid and controlled mixing of the lipid components (dissolved in an organic solvent, typically ethanol) with the aqueous phase containing the therapeutic payload.[1] This rapid mixing leads to the self-assembly of the lipids into LNPs, encapsulating the payload in the process.[18]

Several methods are employed for LNP manufacturing, with microfluidic mixing being a state-of-the-art technique that offers precise control over particle size and polydispersity, as well as excellent batch-to-batch reproducibility and scalability.[19][20][21]

Common LNP Manufacturing Methods:
MethodPrincipleAdvantagesDisadvantages
Microfluidic Mixing Rapid and controlled mixing of lipid and aqueous phases in microchannels.[20]High reproducibility, precise control over particle size, scalability.[19][20]Requires specialized equipment.
High-Pressure Homogenization (HPH) An emulsion of molten lipid is forced through a small orifice at high pressure.[19] Can be performed hot or cold.[22]Scalable, suitable for lipophilic drugs.[19]High temperatures can degrade sensitive payloads.[19]
Thin-Film Hydration Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous solution to form LNPs.[18]Simple laboratory-scale method.Poor control over particle size and high polydispersity.[18]
Sonication Ultrasound energy is used to reduce the size of lipid droplets in an emulsion.[19]Simple and uses common lab equipment.Can be inefficient for payload encapsulation and may not effectively remove microparticles.[19]

The following diagram outlines a typical workflow for LNP formulation using microfluidic mixing:

LNP_Formulation_Workflow Figure 2: LNP Formulation Workflow via Microfluidic Mixing cluster_inputs Input Solutions Lipid_Ethanol Lipid Mixture (in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing Nucleic_Acid_Aqueous Nucleic Acid (in Aqueous Buffer, pH 4-5) Nucleic_Acid_Aqueous->Microfluidic_Mixing LNP_Formation LNP Self-Assembly and Payload Encapsulation Microfluidic_Mixing->LNP_Formation Purification Purification (e.g., Tangential Flow Filtration) LNP_Formation->Purification Sterile_Filtration Sterile Filtration (0.22 µm) Purification->Sterile_Filtration Final_LNP Final LNP Formulation (in physiological buffer, pH 7.4) Sterile_Filtration->Final_LNP LNP_Characterization_Workflow Figure 3: Experimental Workflow for LNP Characterization cluster_physicochemical Physicochemical Characterization cluster_compositional Compositional Analysis LNP_Sample LNP Sample DLS DLS (Size, PDI) LNP_Sample->DLS ELS ELS (Zeta Potential) LNP_Sample->ELS CryoTEM Cryo-TEM (Morphology, Structure) LNP_Sample->CryoTEM HPLC HPLC (Lipid Content) LNP_Sample->HPLC RiboGreen Ribogreen Assay (Encapsulation Efficiency) LNP_Sample->RiboGreen Data_Analysis Comprehensive Data Analysis & Quality Assessment DLS->Data_Analysis Data Interpretation ELS->Data_Analysis CryoTEM->Data_Analysis HPLC->Data_Analysis RiboGreen->Data_Analysis Endosomal_Escape_Mechanism Figure 4: Proposed Mechanism of LNP Endosomal Escape cluster_mechanism Mechanism of Membrane Disruption LNP_Extracellular LNP in Extracellular Space (Physiological pH ~7.4) Endocytosis Endocytosis LNP_Extracellular->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Endosomal Maturation & Acidification Payload_Release Payload Release into Cytoplasm Late_Endosome->Payload_Release Membrane Destabilization (Ionizable Lipid Protonation) Protonation Ionizable Lipid Protonation (Positive Charge) Late_Endosome->Protonation Acidic pH triggers Cytoplasm Cytoplasm Payload_Release->Cytoplasm Interaction Interaction with Anionic Endosomal Lipids Protonation->Interaction Disruption Endosomal Membrane Disruption Interaction->Disruption Disruption->Payload_Release leads to

References

Methodological & Application

Application Notes and Protocols for Formulating 98N12-5 into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipidoid 98N12-5 is a potent ionizable cationic lipid that has demonstrated significant efficacy in the formulation of lipid nanoparticles (LNPs) for the systemic delivery of short interfering RNA (siRNA) to the liver.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and application of this compound-based LNPs. The methodologies described herein are based on established research and are intended to provide a comprehensive guide for researchers in the field of nucleic acid delivery.

Data Presentation

Table 1: Physicochemical Characteristics of this compound LNPs
ParameterValueMethod of Analysis
Particle Size (Z-average) 70 ± 5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) ≤ 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHZeta Potential Analysis
siRNA Encapsulation Efficiency >85-90%RiboGreen Assay

Note: The values presented are typical and may vary based on the specific formulation parameters and manufacturing process.

Table 2: In Vivo Efficacy of this compound LNPs for Factor VII Silencing
siRNA Dose (mg/kg)Factor VII Protein Silencing (%)Animal Model
1.25~40Rat
2.5~80Rat
5.0>90Rat
10.0>90Rat

Data adapted from Akinc, A., et al. Mol. Ther. 17(5), 872-879 (2009).[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Stock Solution
  • Materials:

    • This compound lipidoid

    • Cholesterol

    • mPEG2000-C14 Glyceride (or other suitable PEG-lipid)

    • Ethanol (200 proof, molecular biology grade)

  • Procedure:

    • Prepare individual stock solutions of this compound, cholesterol, and mPEG2000-C14 in ethanol.

    • Combine the individual lipid stock solutions to achieve a final molar ratio of 42:48:10 (this compound : Cholesterol : mPEG2000-C14) .[1]

    • The total lipid concentration in the final ethanol stock solution should be optimized for the microfluidic system, typically in the range of 10-25 mM.

    • Store the final lipid stock solution at -20°C.

Protocol 2: Formulation of this compound LNPs using Microfluidics
  • Materials:

    • This compound lipid stock solution (from Protocol 1)

    • siRNA stock solution (in an appropriate acidic buffer, e.g., 50 mM sodium citrate, pH 4.0)

    • Microfluidic mixing device (e.g., NanoAssemblr®)

    • Syringe pumps

    • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Equilibrate the this compound lipid stock solution and the siRNA stock solution to room temperature.

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the this compound lipid stock solution into one syringe and the siRNA stock solution into another syringe. The concentration of the siRNA solution should be calculated to achieve a final total lipid:siRNA weight ratio of approximately 7.5:1 .[1]

    • Set the flow rate ratio of the aqueous to ethanolic phase, typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

    • Immediately perform buffer exchange to remove ethanol and raise the pH to 7.4. This can be achieved through dialysis against PBS or by using a TFF system.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Characterization of this compound LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute an aliquot of the LNP formulation in PBS.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

    • Record the Z-average diameter and the PDI.

  • Zeta Potential Measurement:

    • Dilute an aliquot of the LNP formulation in an appropriate low-ionic-strength buffer.

    • Measure the zeta potential using a suitable instrument.

  • siRNA Encapsulation Efficiency Determination (RiboGreen Assay):

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA (total siRNA).

    • To the other set, add a buffer without detergent (free siRNA).

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] * 100

Mandatory Visualizations

LNP_Formulation_Workflow cluster_preparation Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Storage Lipid_Stock Prepare Lipid Stock (this compound, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Stock->Microfluidic_Mixing siRNA_Stock Prepare siRNA Stock (in Acidic Buffer) siRNA_Stock->Microfluidic_Mixing Buffer_Exchange Buffer Exchange (Dialysis or TFF) to PBS pH 7.4 Microfluidic_Mixing->Buffer_Exchange Sterilization Sterile Filtration (0.22 µm filter) Buffer_Exchange->Sterilization Storage Storage (4°C or -80°C) Sterilization->Storage

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP This compound LNP (Near-neutral charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation This compound Protonation (Positive Charge) Endosome->Protonation Acidification Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Endosomal_Escape Endosomal Escape Membrane_Interaction->Endosomal_Escape siRNA_Release siRNA Release Endosomal_Escape->siRNA_Release Cytosol Cytosol RISC RISC Loading & Gene Silencing Cytosol->RISC siRNA_Release->Cytosol

Caption: Cellular uptake and endosomal escape of this compound LNPs.

References

Application Notes and Protocols for siRNA Encapsulation with 98N12-5 Lipidoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of small interfering RNA (siRNA) therapeutics holds immense promise for the treatment of various diseases by silencing specific disease-causing genes. A significant challenge in the clinical translation of siRNA is its safe and effective delivery to target cells. Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic siRNA delivery, offering protection from degradation, facilitating cellular uptake, and enabling endosomal escape of the siRNA cargo into the cytoplasm. The lipidoid 98N12-5 is a key component of a multi-component LNP system that has demonstrated potent in vivo efficacy, particularly for hepatocyte-targeted gene silencing.[1][2]

These application notes provide a detailed protocol for the formulation of siRNA-loaded LNPs using the lipidoid this compound, followed by essential characterization methods to ensure the quality and consistency of the formulation. The protocols are intended for research and preclinical development purposes.

Data Presentation: Physicochemical and In Vivo Efficacy Data

The following tables summarize key quantitative data for this compound-based siRNA LNPs, compiled from various studies. These tables provide a baseline for expected outcomes when following the provided protocols.

Table 1: Physicochemical Properties of this compound LNPs

ParameterTypical ValueMethod of Analysis
Mean Particle Size (Diameter) 50 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
siRNA Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)

Table 2: In Vivo Gene Silencing Efficacy in Mice (Factor VII Model)

siRNA Dose (mg/kg)Lipid:siRNA Ratio (wt:wt)% Factor VII Protein KnockdownTimepoint
1.57:1~80%48 hours
2.05:1~90%48 hours
10.02:1~70%48 hours
Data is representative of typical results and may vary based on specific experimental conditions.[3]

Experimental Protocols

Protocol 1: Formulation of siRNA-LNPs using Microfluidic Mixing

This protocol describes the preparation of siRNA-LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and siRNA solutions.[4][5]

Materials and Reagents:

  • Lipids:

    • This compound (ionizable lipidoid)

    • Cholesterol (e.g., Sigma-Aldrich)

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (e.g., Avanti Polar Lipids)

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid) (e.g., Avanti Polar Lipids)

  • siRNA: Target-specific siRNA and a non-targeting control siRNA.

  • Buffers and Solvents:

    • Ethanol (200 proof, anhydrous)

    • Citrate buffer (e.g., 25 mM, pH 4.0), sterile and RNase-free

    • Phosphate-buffered saline (PBS), sterile and RNase-free

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr™ Benchtop) with microfluidic cartridge

    • Syringe pumps and syringes

    • Dialysis cassettes (e.g., 3,500 MWCO)

    • Sterile, RNase-free microcentrifuge tubes and glassware

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, Cholesterol, DSPC, and PEG-lipid in 100% ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of 50:38.5:10:1.5 (this compound : Cholesterol : DSPC : PEG-lipid).[4]

    • The total lipid concentration in the ethanol phase is typically around 10-25 mM.[6]

  • Preparation of siRNA Solution (in Aqueous Buffer):

    • Dissolve the lyophilized siRNA in citrate buffer (pH 4.0) to a desired concentration. The acidic pH ensures that the this compound lipidoid is protonated and can complex with the negatively charged siRNA.

    • The final siRNA concentration in the aqueous phase should be calculated to achieve the desired lipid-to-siRNA weight ratio (e.g., 5:1 to 10:1).[7]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing instrument according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase. A common ratio is 3:1.

    • Set the total flow rate. Higher flow rates generally lead to smaller particle sizes.

    • Initiate the mixing process. The rapid mixing of the two solutions causes a change in solvent polarity, leading to the self-assembly of the lipids around the siRNA, forming LNPs.

  • Dialysis:

    • Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH to a physiological level, resulting in a near-neutral surface charge for the LNPs.

    • Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 3,500 Da) to retain the LNPs while allowing for the removal of small molecules.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNP suspension at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Characterization of siRNA-LNPs

A. Measurement of Particle Size and Zeta Potential by Dynamic Light Scattering (DLS) [8][9]

  • Sample Preparation: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Size Measurement (DLS):

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted LNP sample to a suitable cuvette.

    • Perform the measurement to obtain the average particle diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential Measurement (ELS):

    • Use an appropriate folded capillary cell for the measurement.

    • Perform the measurement to determine the surface charge of the LNPs. At physiological pH, the LNPs should have a near-neutral zeta potential.

B. Determination of siRNA Encapsulation Efficiency using RiboGreen Assay [3][10]

This assay quantifies the amount of siRNA protected within the LNPs.

  • Reagents:

    • Quant-iT™ RiboGreen® RNA Assay Kit (or equivalent)

    • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

    • Triton X-100 (2% v/v solution)

    • siRNA standards of known concentration

  • Procedure:

    • Prepare a standard curve of the free siRNA in TE buffer.

    • In a 96-well plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Intact LNPs - measures free siRNA): Add the diluted LNP sample to the wells.

    • Set 2 (Lysed LNPs - measures total siRNA): Add the diluted LNP sample and Triton X-100 solution to the wells to disrupt the LNPs.

    • Add the RiboGreen reagent to all wells (standards and samples).

    • Incubate the plate in the dark for 5 minutes.

    • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

    • Calculation:

      • Determine the concentration of free siRNA from the fluorescence of the intact LNPs (Set 1) using the standard curve.

      • Determine the concentration of total siRNA from the fluorescence of the lysed LNPs (Set 2) using the standard curve.

      • Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Mandatory Visualizations

Signaling Pathway Diagram

Caption: siRNA-mediated silencing of Apolipoprotein B (ApoB) synthesis.

Experimental Workflow Diagram

siRNA_LNP_Workflow cluster_Formulation LNP Formulation cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro / In Vivo Evaluation A1 Prepare Lipid Stock (this compound, Chol, DSPC, PEG) in Ethanol A3 Microfluidic Mixing (Aqueous:Organic = 3:1) A1->A3 A2 Prepare siRNA Stock in Citrate Buffer (pH 4) A2->A3 A4 Dialysis against PBS (pH 7.4) A3->A4 A5 Sterile Filtration (0.22 µm) A4->A5 Final_Product Characterized siRNA-LNP A5->Final_Product B1 Particle Size & PDI (DLS) B2 Zeta Potential (ELS) B3 Encapsulation Efficiency (RiboGreen Assay) C1 Cell-based Assays (e.g., Gene Silencing) C2 Animal Studies (e.g., Pharmacokinetics, Efficacy) Final_Product->B1 QC Final_Product->B2 QC Final_Product->B3 QC Final_Product->C1 Functional Testing Final_Product->C2 Preclinical Testing

Caption: Experimental workflow for siRNA-LNP formulation and characterization.

References

Application Notes and Protocols for 98N12-5 Lipid Nanoparticle Preparation for In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

98N12-5 is an ionizable cationic lipidoid that has been effectively utilized in the formulation of lipid nanoparticles (LNPs) for the systemic in vivo delivery of nucleic acids, particularly siRNA.[1][2][3] LNPs are a leading non-viral delivery system, designed to encapsulate and protect therapeutic nucleic acid payloads, such as mRNA and siRNA, from degradation in the bloodstream, facilitate cellular uptake, and enable the release of the cargo into the cytoplasm.[4][5][6] Formulations containing this compound have shown a strong tendency to accumulate in the liver, making them particularly suitable for therapies targeting this organ.[1][7] For instance, LNPs formulated with this compound have been used to deliver siRNA targeting proprotein convertase subtilisin kexin type 9 (PCSK9), leading to reduced cholesterol levels in rodents and nonhuman primates.[1]

A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: (e.g., this compound) Positively charged at a low pH to facilitate encapsulation of negatively charged nucleic acids. At physiological pH (~7.4), its charge becomes more neutral, reducing toxicity.[6]

  • Helper Phospholipid: (e.g., DSPC) A structural component that aids in bilayer formation and stability.[6][8]

  • Cholesterol: A structural lipid that modulates membrane rigidity and stability, contributing to the nanoparticle's integrity in the bloodstream.[6][8]

  • PEGylated Lipid: (e.g., DMG-PEG-2000) A lipid conjugated to polyethylene glycol (PEG) that stabilizes the particle, prevents aggregation, and increases circulation half-life.[8]

These application notes provide a detailed protocol for the preparation, characterization, and in vivo application of this compound LNPs.

Data Presentation

Table 1: Recommended Molar Ratios for LNP Formulation

ComponentMolar Percentage (%)Role in Formulation
This compound (Ionizable Lipid)50Encapsulates nucleic acid payload and facilitates endosomal escape.
DSPC (Helper Lipid)10Provides structural stability to the nanoparticle.[8]
Cholesterol38.5Enhances particle stability and rigidity.[8]
DMG-PEG-2000 (PEG-Lipid)1.5Prevents aggregation and increases circulation time.[8]

Table 2: Typical Physicochemical Properties of Formulated LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter)80 - 120 nmDynamic Light Scattering (DLS)[9]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[9]
Zeta PotentialNear-neutral at physiological pHDLS / Electrophoretic Light Scattering[9]
Encapsulation Efficiency> 95%RiboGreen Assay[9]

Experimental Workflows and Logical Relationships

A high-level overview of the process from LNP formulation to in vivo evaluation is presented below. This workflow outlines the critical stages, including component preparation, microfluidic assembly, and subsequent characterization and testing.

G cluster_prep 1. Component Preparation cluster_form 2. LNP Formulation cluster_purify 3. Purification & Concentration cluster_char 4. Quality Control & Characterization cluster_invivo 5. In Vivo Evaluation prep_lipids Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol mix Microfluidic Mixing (Ethanol & Aqueous Phases) prep_lipids->mix prep_rna Prepare Nucleic Acid Stock (mRNA/siRNA) in Aqueous Buffer (pH 4) prep_rna->mix dialysis Dialysis against PBS (Removes Ethanol, Raises pH) mix->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) dialysis->ribogreen injection Intravenous Injection into Animal Model ribogreen->injection If QC Pass analysis Biodistribution & Efficacy (e.g., Imaging, ELISA) injection->analysis

Caption: Experimental workflow for this compound LNP preparation and in vivo testing.

The mechanism of LNP-mediated delivery involves cellular uptake, typically via endocytosis, followed by the crucial step of endosomal escape, where the ionizable lipid's change in charge at low pH disrupts the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.

G cluster_cell Cellular Delivery Pathway lnp This compound LNP (in circulation, pH 7.4) endocytosis Endocytosis lnp->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH drops to ~5.5) endosome->late_endosome escape Endosomal Escape (this compound protonated, membrane disruption) late_endosome->escape cargo Nucleic Acid Cargo (Released into Cytoplasm) escape->cargo translation Translation (mRNA) or RISC complex (siRNA) cargo->translation

Caption: General pathway for LNP cellular uptake and payload release.

Experimental Protocols

Protocol 1: Preparation of Lipid and Nucleic Acid Stock Solutions

Materials:

  • This compound Ionizable Lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG-2000)

  • 200 Proof Ethanol (EtOH)

  • mRNA or siRNA payload

  • Citrate Buffer (10 mM, pH 4.0)

  • Nuclease-free water and tubes

Procedure:

  • Bring all lipids to room temperature.

  • Prepare individual stock solutions of each lipid in 200 proof ethanol. Heating at 60-65°C may be required to fully dissolve DSPC and cholesterol.[4]

    • This compound: Prepare a 100 mM stock solution in EtOH.

    • DSPC: Prepare a 10 mM stock solution in EtOH.

    • Cholesterol: Prepare a 100 mM stock solution in EtOH. Keep warm (>37°C) to maintain solubility.[4]

    • DMG-PEG-2000: Prepare a 10 mM stock solution in EtOH.

  • Store all lipid stock solutions, sealed, at -20°C.

  • Prepare the nucleic acid solution by diluting the stock to the desired concentration (e.g., 0.2 mg/mL) in 10 mM Citrate Buffer (pH 4.0). Keep on ice.

Protocol 2: LNP Formulation via Microfluidic Mixing

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr from Precision NanoSystems)

  • Syringe pumps and syringes

Procedure:

  • Prepare the Lipid Mixture (Organic Phase):

    • In a sterile, nuclease-free tube, combine the lipid stock solutions from Protocol 1 to achieve the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG-2000).

    • For a 1 mL final volume of lipid mix at 25 mM total lipid concentration, combine the following:

      • 125 µL of 100 mM this compound

      • 250 µL of 10 mM DSPC

      • 96.25 µL of 100 mM Cholesterol

      • 37.5 µL of 10 mM DMG-PEG-2000

      • 491.25 µL of pure EtOH[4]

    • Vortex the lipid mixture thoroughly.

  • Prepare the Aqueous Phase:

    • Load the prepared nucleic acid solution (from Protocol 1, Step 4) into a syringe.

  • Microfluidic Mixing:

    • Load the lipid mixture into a separate syringe.

    • Set the microfluidic device to a flow rate ratio of 3:1 (Aqueous:Organic).

    • Initiate mixing according to the manufacturer's instructions. The rapid mixing of the ethanol and aqueous phases causes the lipids to self-assemble around the nucleic acid, forming LNPs.

  • Purification:

    • Immediately after formulation, dialyze the LNP solution against sterile 1x PBS (pH 7.4) for at least 2 hours using a dialysis cassette (e.g., 3.5 kDa MWCO) to remove ethanol and unencapsulated material.[10]

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: LNP Characterization

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP solution in 1x PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

    • Acceptable criteria are typically a particle size of 80-120 nm and a PDI < 0.2.[9]

  • Zeta Potential Measurement:

    • Dilute an aliquot of the LNP solution in an appropriate buffer (e.g., 1x PBS).

    • Measure the surface charge using the DLS instrument. The zeta potential should be near-neutral at pH 7.4.

  • Nucleic Acid Encapsulation Efficiency:

    • This is typically determined using a fluorescent dye assay, such as the Quant-iT RiboGreen assay.

    • Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 0.2% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.[4] The other set remains intact.

    • Measure the fluorescence of both sets after adding the RiboGreen reagent.

    • Calculate the encapsulation efficiency using the formula:

      • Encapsulation % = (Total RNA - Free RNA) / Total RNA * 100

      • Where "Total RNA" is the fluorescence from the lysed sample and "Free RNA" is the fluorescence from the intact sample.

Protocol 4: In Vivo Administration and Evaluation

Procedure:

  • Dosing:

    • Thaw the LNP formulation on ice and dilute to the final desired concentration with sterile 1x PBS.

    • Typical dosages for in vivo studies in mice range from 0.1 to 1.0 mg/kg of the nucleic acid payload.

  • Administration:

    • Administer the LNP solution to the animal model, typically via intravenous (IV) injection into the tail vein for systemic delivery.[11]

  • Evaluation of Efficacy:

    • For mRNA delivery: Collect blood samples at various time points (e.g., 6, 24, 48 hours) post-injection. Quantify the level of the expressed protein in the serum using an ELISA assay.[11]

    • For siRNA delivery: Measure the knockdown of the target protein or mRNA in the target tissue (e.g., liver) at a predetermined endpoint.

  • Biodistribution Analysis:

    • To assess where the LNPs accumulate, a fluorescently labeled nucleic acid or lipid can be incorporated into the formulation.

    • At various time points post-injection, harvest organs of interest (liver, spleen, lungs, kidneys, etc.).

    • Quantify the fluorescence in each organ using an in vivo imaging system (IVIS) or by homogenizing the tissue and measuring fluorescence with a plate reader.[5]

References

Application Notes: 98N12-5 for PCSK9 Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation within lysosomes.[4][5][6] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, resulting in higher plasma LDL-C levels.[4][7] Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with low LDL-C levels and a reduced risk of cardiovascular disease, identifying PCSK9 as a prime therapeutic target for hypercholesterolemia.[8][9]

RNA interference (RNAi) offers a powerful mechanism to silence specific genes. Small interfering RNA (siRNA) molecules can be designed to target the messenger RNA (mRNA) of a specific protein, like PCSK9, leading to its degradation and preventing the protein from being synthesized.[10][11][12] However, the clinical application of siRNA requires safe and effective delivery systems to protect the nucleic acid from degradation and deliver it to the target tissue.[13]

98N12-5 is a novel, multi-tail ionizable lipid-like molecule, or "lipidoid," that has been developed for the efficient in vivo delivery of siRNA to the liver.[13][14][15] When formulated into lipid nanoparticles (LNPs), this compound can encapsulate siRNA and facilitate its delivery to hepatocytes, the primary site of PCSK9 production.[16][17] These application notes provide an overview of the use of this compound-based LNPs for PCSK9 gene silencing, including efficacy data and detailed experimental protocols for researchers.

Mechanism of Action

The therapeutic strategy involves using a this compound-based LNP to deliver a synthetic siRNA designed to be complementary to the PCSK9 mRNA sequence. Once administered systemically (e.g., via intravenous injection), the LNPs are preferentially taken up by hepatocytes.[17] Inside the cell, the siRNA is released from the LNP into the cytoplasm, where it engages the natural RNAi machinery. The siRNA is loaded into the RNA-induced silencing complex (RISC), which then uses the siRNA as a guide to find and cleave the target PCSK9 mRNA.[11][12] This targeted degradation of PCSK9 mRNA prevents its translation into the PCSK9 protein.[18] The resulting decrease in circulating PCSK9 levels leads to increased recycling of LDLRs to the hepatocyte surface, enhanced clearance of LDL-C from the blood, and a subsequent reduction in plasma cholesterol levels.[6][10]

cluster_0 PCSK9 Synthesis & Secretion (Hepatocyte) cluster_1 siRNA-mediated Silencing cluster_2 LDLR Regulation & Cholesterol Clearance PCSK9_Gene PCSK9 Gene PCSK9_mRNA PCSK9 mRNA PCSK9_Gene->PCSK9_mRNA Transcription PCSK9_Protein PCSK9 Protein PCSK9_mRNA->PCSK9_Protein Translation Degradation mRNA Cleavage & Degradation PCSK9_mRNA->Degradation Secreted_PCSK9 Secreted PCSK9 PCSK9_Protein->Secreted_PCSK9 Secretion LNP This compound LNP (siPCSK9) RISC RISC Complex LNP->RISC siRNA Release & Loading RISC->Degradation Target Recognition Degradation->PCSK9_Protein Blocks Synthesis LDLR LDL Receptor (LDLR) Secreted_PCSK9->LDLR Binds to LDLR_Degradation LDLR Degradation (Lysosome) LDLR->LDLR_Degradation Promotes LDLR_Recycling LDLR Recycling LDLR->LDLR_Recycling Inhibited by PCSK9 LDL_C LDL Cholesterol Increased_LDL_Clearance Increased LDL-C Clearance LDL_C->Increased_LDL_Clearance Cleared by LDLR LDLR_Recycling->Increased_LDL_Clearance

Caption: PCSK9 signaling pathway and the mechanism of siRNA-mediated gene silencing.

Data and Efficacy

Studies in wild-type mice have demonstrated the efficacy of this compound LNP-formulated siRNA for silencing hepatic PCSK9. A single intravenous injection leads to a rapid, dose-dependent, and sustained reduction in PCSK9 mRNA levels in the liver, which correlates with a decrease in total serum cholesterol.[16]

Table 1: In Vivo Efficacy of this compound LNP for PCSK9 Silencing in Mice

Parameter Dosage Result Duration Reference
Hepatic PCSK9 mRNA 1.5 mg/kg ~50% reduction 2 days post-dose [16]
3.0 mg/kg ~70% reduction 2 days post-dose [16]
5.0 mg/kg ~80% reduction 2 days post-dose [16]
Total Serum Cholesterol 5.0 mg/kg ~35% reduction 3 days post-dose [16]
Duration of Silencing 5.0 mg/kg >70% silencing Maintained for ~10 days [16]

| | 7.5 mg/kg | >80% silencing | Maintained for >20 days |[16] |

Table 2: this compound LNP Formulation Components

Component Function Typical Molar Ratio Reference
This compound Cationic/Ionizable Lipidoid 42 [13][19]
Cholesterol Helper Lipid (stabilizes nanoparticle structure) 48 [13][19]
mPEG2000-DMG PEG-Lipid (prevents aggregation, increases circulation time) 10 [13][19]

| siRNA | Active Pharmaceutical Ingredient (targets PCSK9 mRNA) | N/A (Lipid:siRNA wt ratio ~10:1) |[19] |

Experimental Protocols

Protocol 1: Preparation of this compound LNP-siRNA Formulation

This protocol describes the spontaneous formation of lipid nanoparticles by mixing an ethanolic lipid solution with an aqueous buffer, followed by the addition of siRNA.[13][19]

Materials:

  • This compound lipidoid

  • Cholesterol (Sigma-Aldrich)

  • mPEG2000-DMG (or other suitable PEG-lipid)

  • Ethanol (200 proof, molecular biology grade)

  • Sodium Acetate Buffer (200 mM, pH 5.2, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • PCSK9-targeting siRNA and control siRNA (lyophilized)

  • Dialysis cassettes (e.g., 3,500 MWCO)

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, cholesterol, and mPEG2000-DMG in separate vials of ethanol to create concentrated stock solutions.

  • Mix Lipids: In a new sterile tube, combine the ethanolic stock solutions of this compound, cholesterol, and mPEG2000-DMG to achieve a final molar ratio of 42:48:10.

  • Formulate Nanoparticles:

    • Rapidly add the mixed lipid solution to a sterile tube containing 200 mM sodium acetate buffer (pH 5.2) while vortexing. The final ethanol concentration should be approximately 35%. This will result in the spontaneous formation of empty LNPs.

    • For uniform particle size, pass the LNP solution through a 100 nm polycarbonate membrane using a lipid extruder 5-10 times.

  • Prepare siRNA: Resuspend lyophilized siRNA in an appropriate RNase-free buffer (e.g., 1x siRNA Buffer) to the desired stock concentration as per the manufacturer's instructions.

  • Encapsulate siRNA:

    • Add the siRNA solution to the empty LNP solution to achieve a final total lipid-to-siRNA weight ratio of approximately 10:1.

    • Incubate the mixture for 30 minutes at 37 °C to allow for siRNA encapsulation.

  • Purify and Buffer Exchange:

    • Transfer the LNP-siRNA solution to a dialysis cassette.

    • Dialyze against sterile, RNase-free PBS (pH 7.4) for at least 2 hours (or overnight at 4°C) with several buffer changes to remove ethanol and non-encapsulated siRNA.

  • Characterization & Storage:

    • Measure the final siRNA concentration and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

    • Determine particle size and zeta potential using dynamic light scattering (DLS).

    • Store the final formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration and Efficacy Assessment in Mice

This protocol outlines the procedure for systemic administration of LNP-siRNA to mice and subsequent analysis of gene silencing.[16]

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Prepared this compound LNP-siRNA formulation (targeting PCSK9)

  • Control LNP-siRNA or PBS

  • Insulin syringes (for intravenous injection)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., serum separator tubes)

  • RNA extraction kits (for liver tissue)

  • qRT-PCR reagents and instrument

  • Cholesterol quantification kit

Procedure:

  • Animal Dosing:

    • Dilute the LNP-siRNA formulation in sterile PBS to the final desired dose (e.g., 5 mg/kg) in a total injection volume of approximately 0.01 mL/g of body weight.

    • Administer a single bolus injection into the tail vein of the mice. Include control groups receiving PBS or a non-targeting siRNA formulation.

  • Sample Collection:

    • At predetermined time points (e.g., 48 hours, 72 hours, 1 week, etc.), anesthetize the mice.

    • Collect blood via cardiac puncture or other approved method for serum analysis.

    • Perfuse the liver with cold PBS and harvest the tissue. A portion can be snap-frozen in liquid nitrogen for RNA analysis and the remainder fixed for histology if desired.

  • Analysis of PCSK9 mRNA Levels:

    • Homogenize a portion of the frozen liver tissue.

    • Extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Perform quantitative real-time PCR (qRT-PCR) to measure PCSK9 mRNA levels. Normalize the expression to a stable housekeeping gene (e.g., GAPDH).

    • Calculate the percent knockdown relative to the control group.

  • Analysis of Serum Cholesterol:

    • Allow the collected blood to clot and centrifuge to separate the serum.

    • Measure total serum cholesterol levels using a commercially available enzymatic assay kit.

    • Compare cholesterol levels between treated and control groups.

cluster_prep Phase 1: Formulation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis prep_lipids 1. Prepare Lipid & siRNA Stocks mix_lipids 2. Mix Lipids in Ethanol prep_lipids->mix_lipids form_lnp 3. Add Aqueous Buffer to form LNPs mix_lipids->form_lnp add_sirna 4. Add siRNA & Incubate form_lnp->add_sirna purify 5. Dialyze into PBS add_sirna->purify inject 6. IV Injection into Mice purify->inject collect 7. Collect Blood & Liver (at time points) inject->collect rna_extract 8a. Extract RNA from Liver collect->rna_extract serum_sep 8b. Separate Serum from Blood collect->serum_sep qpcrs 9a. qRT-PCR for PCSK9 mRNA rna_extract->qpcrs chol_assay 9b. Measure Total Cholesterol serum_sep->chol_assay

Caption: Experimental workflow for in vivo PCSK9 gene silencing using this compound LNPs.

Protocol 3: General siRNA Resuspension and Handling

Proper handling of siRNA is critical to prevent degradation by RNases.

Materials:

  • Lyophilized siRNA

  • Nuclease-free water or 1x siRNA buffer (e.g., 60 mM KCl, 6 mM HEPES-pH 7.5, 0.2 mM MgCl2)

  • Nuclease-free pipette tips and microcentrifuge tubes

Procedure:

  • Centrifugation: Before opening, briefly centrifuge the vial containing the lyophilized siRNA pellet to ensure all material is at the bottom.

  • Resuspension: Add the required volume of nuclease-free buffer to achieve the desired stock concentration (e.g., add 500 µL to 10 nmol of siRNA for a 20 µM stock).

  • Mixing: Gently pipette the solution up and down 3-5 times to mix. To ensure complete resuspension, place the tube on a shaker for 30 minutes at room temperature.

  • Final Centrifugation: Briefly centrifuge the tube again to collect the solution at the bottom.

  • Storage: Use the siRNA solution immediately or aliquot into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in a non-frost-free freezer.

cluster_l LNP Delivery & Unpacking cluster_r RNAi Mechanism LNP This compound LNP (siPCSK9) Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis Enters Hepatocyte Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release Acidification siRNA siRNA Release->siRNA Releases siRNA into Cytoplasm RISC_loading RISC Loading siRNA->RISC_loading RISC_active Active RISC RISC_loading->RISC_active mRNA_binding Binds to PCSK9 mRNA RISC_active->mRNA_binding mRNA_cleavage mRNA Cleavage mRNA_binding->mRNA_cleavage

Caption: Cellular mechanism of LNP-mediated siRNA delivery and gene silencing.

References

Application Notes and Protocols for Therapeutic RNAi Delivery Using 98N12-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA interference (RNAi) is a powerful mechanism for selectively silencing gene expression, offering immense therapeutic potential for a wide range of diseases. The primary challenge in harnessing RNAi lies in the safe and effective delivery of small interfering RNA (siRNA) to target cells and tissues. 98N12-5 is a novel, multi-tail ionizable lipidoid that has demonstrated significant promise as a key component of lipid nanoparticle (LNP) formulations for in vivo siRNA delivery, particularly to the liver.[1] This document provides detailed application notes and experimental protocols for utilizing this compound for therapeutic RNAi delivery.

Application Notes

Mechanism of Action

This compound is an ionizable lipid, a critical component that facilitates the encapsulation of negatively charged siRNA and its subsequent release into the cytoplasm of target cells.[2][3] At an acidic pH during formulation, the amine groups of this compound become protonated, enabling the electrostatic complexation with siRNA. The resulting LNPs are typically formulated with helper lipids, including a phospholipid (like DSPC), cholesterol, and a PEGylated lipid, to enhance stability and circulation time.[2][4][5]

Once administered intravenously, the LNPs circulate in the bloodstream. The PEGylated lipid helps to shield the particle from opsonization, prolonging its circulation.[2][5] In the bloodstream, the LNPs are thought to be coated with endogenous proteins, such as Apolipoprotein E (ApoE).[2] This ApoE coating facilitates the recognition and uptake of the LNPs by hepatocytes via the low-density lipoprotein receptor (LDLR) through a process of receptor-mediated endocytosis.[2][6]

Inside the cell, the LNPs are trafficked into endosomes. The acidic environment of the endosome leads to the protonation of this compound, resulting in a net positive charge of the LNP. This positive charge is believed to promote the interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the siRNA cargo into the cytoplasm.[2] Once in the cytoplasm, the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate the cleavage and degradation of its target mRNA, resulting in gene silencing.[7]

Key Applications and Efficacy

This compound-formulated LNPs have been shown to be highly effective in delivering siRNA to the liver in various animal models, including mice, rats, and non-human primates.[2] This has led to potent and durable silencing of several therapeutically relevant hepatocyte-expressed genes.

  • Factor VII Silencing: Systemic administration of this compound LNPs encapsulating siRNA targeting Factor VII (FVII), a blood coagulation factor produced in the liver, has resulted in significant, dose-dependent reductions in both FVII mRNA and serum protein levels.[2]

  • Apolipoprotein B (ApoB) Silencing: Similarly, delivery of ApoB-targeting siRNA using this compound LNPs has led to decreased ApoB mRNA in the liver and subsequent reductions in serum ApoB protein and cholesterol levels.[2]

  • Local Delivery: Beyond systemic administration, this compound formulations have also been explored for local delivery. For instance, intranasal administration has been tested for siRNA delivery to the lungs.[2]

Data Presentation

Table 1: Representative this compound Lipid Nanoparticle Formulation Compositions
ComponentMolar Ratio (%)Role in Formulation
This compound42Ionizable lipid for siRNA encapsulation and endosomal escape.
Cholesterol48Stabilizes the lipid bilayer and modulates membrane fluidity.[6]
mPEG2000-Ceramide C16 or mPEG2000-DMG10Provides a hydrophilic shield to prevent aggregation and prolong circulation.[2]

Note: The optimal lipid:siRNA weight ratio is a critical parameter that needs to be determined empirically for each application, with ratios from 5:1 to 20:1 having been explored.[2]

Table 2: In Vivo Gene Silencing Efficacy of this compound Formulations
Animal ModelTarget GenesiRNA Dose (mg/kg)Route of AdministrationPercent Gene SilencingReference
MouseFactor VII1.25 - 10Intravenous>95% (mRNA) at 2.5 mg/kg[2]
RatFactor VII1.25 - 10Intravenous>90% (protein) at 5 mg/kg[2]
Non-human Primate (Cynomolgus monkey)ApoB2.5Intravenous~70% (protein)[2]
Non-human Primate (Cynomolgus monkey)ApoB6.25Intravenous>80% (protein)[2]

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study cluster_analysis Analysis prep_lipids Prepare Lipid Stock Solutions (this compound, Cholesterol, PEG-lipid in Ethanol) mixing Rapid Mixing (e.g., Microfluidics) prep_lipids->mixing prep_siRNA Prepare siRNA Solution (in acidic buffer, e.g., Sodium Acetate pH 5.2) prep_siRNA->mixing dialysis Dialysis (against PBS pH 7.4) mixing->dialysis dls Particle Size & PDI (Dynamic Light Scattering) dialysis->dls zeta Zeta Potential dialysis->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) dialysis->ribogreen administration Systemic Administration (e.g., Intravenous Injection) ribogreen->administration sample_collection Sample Collection (Serum, Tissues) administration->sample_collection protein_analysis Protein Quantification (e.g., ELISA, Western Blot) sample_collection->protein_analysis mrna_analysis mRNA Quantification (qRT-PCR) sample_collection->mrna_analysis

Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte lnp This compound LNP apoe ApoE lnp_apoe ApoE-coated LNP lnp->lnp_apoe ApoE Binding ldlr LDLR lnp_apoe->ldlr Binding endocytosis Receptor-Mediated Endocytosis ldlr->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome Internalization cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (siRNA Release) risc RISC mrna Target mRNA risc->mrna mRNA Targeting cleaved_mrna Cleaved mRNA mrna->cleaved_mrna Cleavage silencing Gene Silencing cleaved_mrna->silencing

Caption: LNP-mediated siRNA delivery and gene silencing pathway.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for siRNA Delivery

This protocol describes the preparation of this compound LNPs using a rapid mixing method, such as with a microfluidic device.

Materials:

  • This compound (ionizable lipidoid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • mPEG2000-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • siRNA (targeting the gene of interest)

  • Ethanol (200 proof, anhydrous)

  • Sodium Acetate Buffer (125 mM, pH 5.2)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer

  • Dialysis cassettes (e.g., 3,500 MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and mPEG2000-DMG in absolute ethanol at appropriate concentrations (e.g., 10-25 mg/mL). Ensure all lipids are fully dissolved. Gentle heating may be required for some lipids.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 42:10:48 of this compound:mPEG2000-DMG:cholesterol, with DSPC also being a potential component).[2]

    • Add absolute ethanol to the lipid mixture to achieve a final ethanol concentration of approximately 35% in the final mixed solution.

  • Preparation of the siRNA Solution (Aqueous Phase):

    • Dilute the siRNA stock in 125 mM Sodium Acetate Buffer (pH 5.2) to the desired concentration. The final concentration should be calculated based on the target lipid:siRNA weight ratio (e.g., 10:1).

  • Lipid Nanoparticle Formation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the siRNA solution (aqueous phase) into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Dialysis:

    • Immediately after formation, dialyze the LNP suspension against sterile, RNase-free PBS (pH 7.4) for at least 2 hours, with one buffer exchange, using a dialysis cassette. This step is crucial to remove ethanol and raise the pH to physiological levels.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, consult stability studies, but -20°C or -80°C may be appropriate.

Protocol 2: Characterization of this compound LNPs

A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Acceptable LNPs for in vivo use typically have a mean diameter of 50-150 nm with a PDI below 0.2.[8][]

B. siRNA Encapsulation Efficiency using RiboGreen Assay:

  • Prepare two sets of LNP samples diluted in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • To one set of samples, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated siRNA.

  • Prepare a standard curve of the free siRNA using the RiboGreen reagent.

  • Add the RiboGreen reagent to both the intact and lysed LNP samples, as well as the standards.

  • Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / (Fluorescence of lysed LNPs) x 100

Protocol 3: In Vivo Delivery and Gene Silencing Analysis in Mice

Materials:

  • This compound LNP-siRNA formulation

  • Control LNP formulation (e.g., encapsulating a non-targeting control siRNA)

  • Saline or PBS (for control injections)

  • Appropriate mouse strain (e.g., C57BL/6)

  • Materials for intravenous injection (e.g., insulin syringes)

  • Materials for blood collection (e.g., retro-orbital or tail vein)

  • Materials for tissue harvesting and processing

  • RNA isolation kit

  • qRT-PCR reagents and instrument

Procedure:

  • Animal Dosing:

    • Administer the LNP-siRNA formulations to mice via intravenous (tail vein) injection. Doses typically range from 0.5 to 10 mg siRNA/kg body weight.[2]

    • Include control groups receiving saline and/or LNPs with a control siRNA.

  • Sample Collection:

    • At predetermined time points post-injection (e.g., 48 hours), collect blood samples for serum analysis of the target protein.

    • Euthanize the animals and harvest the target tissue (e.g., liver). Snap-freeze the tissue in liquid nitrogen and store at -80°C until further analysis.

  • Analysis of Gene Silencing:

    • Protein Level: Quantify the target protein levels in the serum using an appropriate method, such as ELISA.

    • mRNA Level:

      • Isolate total RNA from the harvested liver tissue using a commercial RNA isolation kit.

      • Perform reverse transcription to synthesize cDNA.

      • Conduct quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target gene's mRNA, normalizing to a stable housekeeping gene (e.g., GAPDH).[10][11]

  • Data Analysis:

    • Calculate the percentage of gene silencing by comparing the mRNA and protein levels in the treated groups to the control groups.

References

Application Notes and Protocols for 98N12-5 Formulated siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

98N12-5 is a lipid-like material, often referred to as a "lipidoid," designed for the effective in vivo delivery of small interfering RNA (siRNA).[1] This novel, multi-tail ionizable lipid has demonstrated significant potential in mediating gene silencing, particularly in hepatocytes, making it a valuable tool for therapeutic research and development.[2][3] Lipidoids like this compound are key components of lipid nanoparticle (LNP) formulations that protect siRNA from degradation, facilitate cellular uptake, and promote endosomal escape for cytoplasmic delivery. This document provides detailed application notes and protocols for the dosage and administration of this compound formulated siRNA based on preclinical studies in various animal models.

Data Presentation: Dosage and Efficacy

The following tables summarize the quantitative data on the dosage and administration of this compound formulated siRNA from key preclinical studies.

Table 1: Intravenous Administration in Rodents

Animal ModelTarget GenesiRNA Dose (mg/kg)Dosing RegimenObserved EfficacyReference
MiceFactor VII2.5Two daily i.v. injectionsSignificant Factor VII protein reduction[1]
MiceFactor VII & ApoB4, 6, or 10 (total siRNA)Single i.v. bolus injection of a 1:1 mixtureDose-dependent silencing of both genes[1]
RatsFactor VII1.25Single i.v. injection~40% reduction in Factor VII mRNA[1]
RatsFactor VII2.5Single i.v. injection~80% reduction in Factor VII mRNA[1]
RatsFactor VII5Single i.v. injection>90% reduction in Factor VII mRNA[1]
RatsFactor VII10Single i.v. injection>90% reduction in Factor VII mRNA[1]
RatsN/A (control siRNA)Up to 10Four once-per-week i.v. bolus injectionsWell-tolerated[1]

Table 2: Intravenous Administration in Nonhuman Primates

Animal ModelTarget GenesiRNA Dose (mg/kg)Dosing RegimenObserved EfficacyReference
Cynomolgus MonkeysApoB2.5Single i.v. injectionSignificant ApoB protein silencing[1]
Cynomolgus MonkeysApoB6.25Single i.v. injectionSignificant and sustained ApoB protein silencing[1]

Table 3: Local Administration in Mice

Animal ModelApplicationAdministration RoutesiRNA DoseObserved EfficacyReference
MiceRespiratory Syncytial Virus (RSV) InfectionIntranasalNot specified, but same as "naked" siRNA>2 log reduction in viral plaques (compared to ~1 log for naked siRNA)[1]

Experimental Protocols

Protocol 1: Formulation of this compound/siRNA Nanoparticles

This protocol describes the spontaneous formation of lipidoid nanoparticles upon the mixing of lipids in ethanol with an aqueous buffer.

Materials:

  • This compound lipidoid

  • Cholesterol

  • mPEG2000-Ceramide C16 or mPEG2000-DMG

  • siRNA of interest

  • Ethanol

  • 125 mM Sodium Acetate buffer (pH 5.2)

  • Phosphate-buffered saline (PBS)

  • Dialysis or tangential flow filtration system

Procedure:

  • Prepare stock solutions of this compound, cholesterol, and the PEG-lipid in ethanol.

  • Mix the lipid stock solutions to achieve a molar ratio of 42:48:10 (this compound:Cholesterol:PEG-lipid).[1]

  • Add the mixed lipids in ethanol to a 125 mM sodium acetate buffer (pH 5.2) to yield a final solution containing 35% ethanol. The lipidoid nanoparticles will form spontaneously.

  • To encapsulate siRNA, the siRNA is typically added to the aqueous buffer before the addition of the ethanolic lipid mixture. The lipid:siRNA weight ratio can be varied, with ratios such as 5:1 or 7.5:1 being reported.[4][5]

  • Remove non-entrapped siRNA and ethanol through dialysis against PBS or by using tangential flow filtration (e.g., with a 100,000 molecular weight cutoff).[4][5]

  • The final formulation can be sterile-filtered and stored at appropriate conditions (e.g., -80°C for long-term storage).[2]

Protocol 2: In Vivo Administration of Formulated siRNA

This protocol outlines the general procedure for systemic administration in rodents.

Materials:

  • This compound formulated siRNA nanoparticles in a biocompatible buffer (e.g., PBS)

  • Appropriate animal model (e.g., mice, rats)

  • Syringes and needles for intravenous injection

  • Animal handling and restraint equipment

Procedure:

  • Thaw the formulated siRNA on ice.

  • Dilute the formulation to the desired final concentration with sterile, nuclease-free PBS.

  • Administer the formulation to the animals via intravenous (tail vein) injection. The volume of injection should be appropriate for the animal's weight.

  • Monitor the animals for any adverse effects post-injection.

  • At the desired time points after administration, collect blood samples for serum analysis (e.g., protein levels) or euthanize the animals and harvest tissues (e.g., liver) for mRNA analysis.

Visualizations

G cluster_formulation Lipid Nanoparticle Formulation lipid_stocks Prepare Lipid Stocks (this compound, Cholesterol, PEG-Lipid) in Ethanol mix_lipids Mix Lipids (Molar Ratio 42:48:10) lipid_stocks->mix_lipids self_assembly Combine Lipid Mixture and siRNA Buffer (Spontaneous Nanoparticle Formation) mix_lipids->self_assembly siRNA_buffer Prepare siRNA in Aqueous Buffer (pH 5.2) siRNA_buffer->self_assembly purification Purification (Dialysis or TFF) self_assembly->purification final_product Sterile-Filtered This compound Formulated siRNA purification->final_product

Caption: Workflow for the formulation of this compound siRNA lipid nanoparticles.

G cluster_invivo In Vivo Experimental Workflow formulation Prepare this compound Formulated siRNA administration Intravenous (i.v.) Administration to Animal Model formulation->administration monitoring Monitor Animal Health and Behavior administration->monitoring sample_collection Collect Blood/Tissues at Desired Timepoints monitoring->sample_collection analysis Analyze Gene Silencing (mRNA/Protein Levels) sample_collection->analysis results Evaluate Efficacy and Tolerability analysis->results G cluster_pathway Mechanism of RNA Interference (RNAi) LNP This compound LNP with siRNA endocytosis Endocytosis LNP->endocytosis Cellular Uptake endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape RISC_loading siRNA loading into RISC endosomal_escape->RISC_loading mRNA_cleavage Target mRNA Cleavage RISC_loading->mRNA_cleavage Target Recognition gene_silencing Gene Silencing mRNA_cleavage->gene_silencing

References

Application Notes and Protocols for 98N12-5 Mediated Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

98N12-5 is a novel, multi-tail ionizable lipidoid that has demonstrated significant potential for the in vivo delivery of small interfering RNA (siRNA), primarily targeting hepatocytes for gene silencing.[1] Its unique structure is designed to facilitate the encapsulation of nucleic acids into lipid nanoparticles (LNPs), protect them from degradation in circulation, and promote their cellular uptake and endosomal escape for effective cytoplasmic delivery.[1][2] These application notes provide a detailed overview of the experimental setup for this compound mediated transfection, including protocols for the formulation of this compound-containing LNPs, characterization, and in vitro and in vivo application.

Data Presentation

The following tables summarize typical quantitative data for LNP-siRNA formulations analogous to those using this compound, based on studies with structurally similar multi-tail ionizable lipids like C12-200. These values can serve as a benchmark for optimizing this compound based formulations.

Table 1: Physicochemical Properties of LNP-siRNA Formulations

ParameterTypical ValueMethod of Analysis
Mean Hydrodynamic Diameter80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH)Near-neutral to slightly negativeZetasizer
siRNA Encapsulation Efficiency> 90%RiboGreen Assay

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

Cell LineTransfection Efficiency (% Gene Silencing)siRNA ConcentrationCytotoxicity (% Cell Viability)
Hepatocytes (e.g., HepG2)70 - 90%10 - 100 nM> 90%
Other cell typesVariable10 - 100 nM> 90%

Table 3: In Vivo Efficacy in Animal Models (Mouse)

Target GeneRoute of AdministrationsiRNA Dose% Gene Knockdown in Liver
Factor VII (FVII)Intravenous (IV)0.1 - 1.0 mg/kg80 - 95%
Apolipoprotein B (ApoB)Intravenous (IV)0.1 - 1.0 mg/kg75 - 90%

Experimental Protocols

Protocol 1: Formulation of this compound LNP-siRNA using Microfluidic Mixing

This protocol describes the formulation of this compound containing lipid nanoparticles encapsulating siRNA using a microfluidic device, which allows for reproducible and scalable production.[3][4]

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA (targeting gene of interest)

  • Ethanol (anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Lipid Stock Preparation:

    • Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[5] The total lipid concentration should be between 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle heating may be required for DSPC and cholesterol.

  • siRNA Solution Preparation:

    • Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two solutions will induce the self-assembly of the LNP-siRNA complexes.

  • Dialysis and Sterilization:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

    • Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size and PDI using Dynamic Light Scattering.

    • Measure the siRNA encapsulation efficiency using the RiboGreen assay.

    • Determine the final siRNA concentration.

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection with this compound LNP-siRNA

This protocol details the procedure for transfecting mammalian cells in culture with the formulated LNP-siRNA.

Materials:

  • Mammalian cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Formulated this compound LNP-siRNA

  • Assay reagents for measuring gene knockdown (e.g., qRT-PCR primers, antibodies for Western blot)

  • Assay reagents for measuring cell viability (e.g., MTS, XTT)[6]

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • Transfection:

    • On the day of transfection, dilute the LNP-siRNA formulation to the desired final concentrations (e.g., 1, 10, 100 nM siRNA) in fresh, complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the LNP-siRNA complexes.

    • Incubate the cells for 24-72 hours at 37°C and 5% CO2.

  • Post-Transfection Analysis:

    • Gene Knockdown Assessment: After the incubation period, lyse the cells and quantify the target mRNA levels using qRT-PCR or protein levels using Western blotting or ELISA.

    • Cell Viability Assessment: In parallel wells, assess cell viability using an appropriate assay (e.g., MTS assay) to determine any cytotoxic effects of the LNP-siRNA formulation.[6]

Protocol 3: In Vivo Administration of this compound LNP-siRNA in a Mouse Model

This protocol outlines the systemic administration of LNP-siRNA to mice for in vivo gene silencing studies.

Materials:

  • Formulated and characterized this compound LNP-siRNA

  • Experimental mice (e.g., C57BL/6)

  • Sterile PBS, pH 7.4

  • Insulin syringes (or other appropriate syringes for intravenous injection)

Procedure:

  • Dose Preparation:

    • Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for injection. The final injection volume is typically 100-200 µL.

  • Administration:

    • Administer the LNP-siRNA solution to the mice via intravenous (tail vein) injection.

  • Post-Administration Monitoring and Analysis:

    • Monitor the mice for any adverse effects.

    • At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice and collect tissues of interest (e.g., liver).

    • Homogenize the tissues and extract RNA or protein to analyze target gene expression levels by qRT-PCR or Western blot, respectively.

    • Blood samples can also be collected to measure serum levels of target proteins if applicable (e.g., Factor VII).[7]

Visualizations

Experimental_Workflow cluster_formulation LNP-siRNA Formulation cluster_application Application & Analysis Lipids Lipid Mix (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics siRNA siRNA in Citrate Buffer (pH 4.0) siRNA->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis LNPs Formulated LNP-siRNA Dialysis->LNPs InVitro In Vitro Transfection (Cell Culture) LNPs->InVitro InVivo In Vivo Administration (Mouse Model) LNPs->InVivo Analysis Analysis (qRT-PCR, Western Blot, Viability Assay) InVitro->Analysis InVivo->Analysis

Caption: Workflow for this compound LNP-siRNA formulation and application.

Signaling_Pathway cluster_uptake Cellular Uptake and Endosomal Escape LNP This compound LNP-siRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of this compound Membrane Destabilization Cytoplasm Cytoplasm Escape->Cytoplasm siRNA Release RISC RISC Loading Cytoplasm->RISC mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage

Caption: General mechanism of LNP-mediated siRNA delivery and action.

References

Application Notes and Protocols for the Characterization of 98N12-5 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, exemplified by their success in mRNA-based vaccines.[1][2] The ionizable lipidoid 98N12-5 is a component utilized in the formulation of LNPs for the systemic delivery of siRNA. The efficacy, stability, and safety of this compound LNPs are critically dependent on their physicochemical properties.[3][4] Therefore, comprehensive characterization is an indispensable part of the development and quality control process.

This document provides detailed application notes and experimental protocols for the essential techniques used to characterize this compound LNPs. These protocols cover the determination of particle size, polydispersity, zeta potential, mRNA encapsulation efficiency, and morphological analysis.

Physicochemical Characterization Techniques

A thorough characterization of LNP formulations is crucial for ensuring batch-to-batch consistency, stability, and optimal in vivo performance.[5][6] The key quality attributes to be assessed include particle size and size distribution, surface charge, and the efficiency of nucleic acid encapsulation.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is a widely used technique to determine the average hydrodynamic diameter and the PDI of LNPs in solution.[7] PDI is a measure of the heterogeneity of particle sizes, with a value below 0.3 being generally acceptable for LNP systems, indicating a homogenous population.[8]

Electrophoretic Light Scattering (ELS) is employed to measure the zeta potential, which is an indicator of the particle's surface charge.[9] The zeta potential is crucial for predicting the stability of the LNP dispersion and its interaction with biological membranes.[4][10]

Encapsulation Efficiency (EE%)

Determining the percentage of the nucleic acid cargo successfully encapsulated within the LNPs is a critical quality attribute.[8] The Quant-iT RiboGreen assay is a common fluorescence-based method for this purpose. It utilizes a dye that exhibits a significant fluorescence enhancement upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent like Triton X-100, the amount of free versus total mRNA can be quantified to calculate the encapsulation efficiency.[1][11]

Morphology and Ultrastructure

Cryogenic Transmission Electron Microscopy (cryo-TEM) is a powerful imaging technique for visualizing LNPs in their near-native, hydrated state.[12][13] It provides direct information on particle morphology, size distribution, lamellarity, and can help identify the internal structure of the LNPs, such as the presence of an electron-dense core, which is indicative of nucleic acid encapsulation.[14][15]

Summary of Quantitative Data

The following table summarizes typical physicochemical properties for LNPs, providing a reference for expected values during characterization.

ParameterTypical ValueTechniqueSignificance
Mean Hydrodynamic Diameter 50 - 150 nmDLSInfluences biodistribution, cellular uptake, and immunogenicity.[8]
Polydispersity Index (PDI) < 0.2DLSIndicates narrow, uniform size distribution.[16]
Zeta Potential Near-neutral or slightly negative at neutral pHELSAffects stability in circulation and interaction with cells.[9][10]
Encapsulation Efficiency (EE%) > 90%RiboGreen AssayHigh EE% is crucial for therapeutic efficacy and minimizing side effects from free nucleic acids.[16][17]
Morphology Spherical, dense coreCryo-TEMConfirms particle integrity and successful cargo packaging.[12]

Experimental Protocols

Protocol 1: Measurement of Particle Size, PDI, and Zeta Potential

Objective: To determine the hydrodynamic diameter, polydispersity index, and zeta potential of this compound LNPs using a DLS/ELS instrument.

Materials:

  • This compound LNP sample

  • 1X Phosphate-Buffered Saline (PBS), sterile-filtered (0.2 µm)

  • Deionized water

  • Disposable cuvettes for DLS and zeta potential measurements

  • DLS/ELS Instrument (e.g., Malvern Zetasizer)[18]

Methodology:

  • Instrument Setup:

    • Turn on the DLS/ELS instrument and allow it to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters in the software for size (DLS) and zeta potential (ELS).

  • Sample Preparation (Size and PDI):

    • Dilute the this compound LNP stock solution in 1X PBS to an appropriate concentration. The final concentration should result in a count rate within the instrument's recommended range.

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation or disruption.

    • Transfer the diluted sample to a DLS cuvette. Ensure there are no air bubbles.

  • Size and PDI Measurement:

    • Place the cuvette in the instrument.

    • Set the measurement temperature (e.g., 25°C).

    • Allow the sample to equilibrate for 2 minutes.

    • Perform the measurement. Typically, this involves 3-5 replicate runs.

    • Record the volume-weighted mean diameter and the PDI value.

  • Sample Preparation (Zeta Potential):

    • Dilute the this compound LNP stock solution in deionized water or a low ionic strength buffer (e.g., 10 mM NaCl) to the recommended concentration for zeta potential measurement.[19]

    • Gently mix and load the sample into a zeta cell, avoiding the introduction of air bubbles.[19]

  • Zeta Potential Measurement:

    • Place the zeta cell in the instrument.

    • Allow the sample to equilibrate at the set temperature (e.g., 25°C).

    • Perform the measurement.

    • Record the mean zeta potential and the conductivity of the sample.[19]

Protocol 2: Determination of mRNA Encapsulation Efficiency

Objective: To quantify the percentage of mRNA encapsulated within this compound LNPs using the Quant-iT RiboGreen Assay.

Materials:

  • This compound LNP sample encapsulating a known mRNA cargo

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 in TE buffer

  • Nuclease-free water

  • Black, flat-bottom 96-well plate

  • Fluorometric plate reader

Methodology:

  • Prepare mRNA Standard Curve:

    • Prepare a series of mRNA standards of known concentrations (e.g., 0 to 2000 ng/mL) by diluting the stock mRNA in TE buffer.

  • Prepare Samples:

    • Free mRNA: Dilute the LNP sample in TE buffer to a final volume of 100 µL in a well of the 96-well plate. This measures the unencapsulated mRNA.[11]

    • Total mRNA: Dilute the LNP sample in TE buffer containing 2% Triton X-100 to a final volume of 100 µL. The detergent will lyse the LNPs, releasing the encapsulated mRNA.[11]

  • Prepare RiboGreen Reagent:

    • Dilute the RiboGreen reagent concentrate 1:200 in TE buffer. Prepare this solution fresh and protect it from light.[1]

  • Assay Procedure:

    • Add 100 µL of the diluted RiboGreen reagent to each well containing the standards and samples.

    • Incubate the plate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~525 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in the "Free mRNA" and "Total mRNA" samples.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula:[1] EE% = (Total mRNA - Free mRNA) / Total mRNA * 100

Protocol 3: Morphological Analysis by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Objective: To visualize the morphology, size, and internal structure of this compound LNPs.

Materials:

  • This compound LNP sample

  • TEM grids (e.g., copper grids with a lacey carbon film)

  • Vitrification apparatus (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

  • Cryo-Transmission Electron Microscope

Methodology:

  • Grid Preparation:

    • Glow-discharge the TEM grids to make the carbon surface hydrophilic.

  • Sample Application and Vitrification:

    • Inside the vitrification apparatus, apply 3-4 µL of the LNP sample to the prepared grid.[15]

    • Blot the grid to create a thin aqueous film.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapidly freezes the sample, preventing the formation of ice crystals and preserving the native structure of the LNPs.[15]

  • Cryo-TEM Imaging:

    • Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.

    • Acquire images at low electron doses to minimize radiation damage.

    • Collect images at various magnifications to assess the overall sample distribution and the detailed morphology of individual particles.

  • Image Analysis:

    • Analyze the collected micrographs to determine:

      • Morphology: Assess if particles are spherical and uniform.

      • Size Distribution: Measure the diameter of a statistically significant number of particles.

      • Internal Structure: Look for features like a solid core, lamellar structures, or blebs.[12]

    • Automated image analysis software can be used for high-throughput, quantitative analysis of particle size and shape.[14]

Visualizations

LNP_Characterization_Workflow cluster_formulation Formulation cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation cluster_analysis Analysis & Optimization Formulation This compound LNP Synthesis (e.g., Microfluidic Mixing) Size_PDI Size & PDI (DLS) Formulation->Size_PDI Zeta Zeta Potential (ELS) Formulation->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Formulation->EE Morphology Morphology & Structure (Cryo-TEM) Formulation->Morphology Analysis Data Analysis & Quality Assessment Size_PDI->Analysis Zeta->Analysis EE->Analysis Morphology->Analysis InVitro In Vitro Studies (Cellular Uptake, Protein Expression) InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo InVivo->Analysis Analysis->InVitro Optimization Formulation Optimization Analysis->Optimization Optimization->Formulation

Caption: Workflow for the characterization of this compound LNPs.

Encapsulation_Efficiency_Workflow cluster_prep Sample Preparation cluster_calc Calculation start LNP Sample prep1 Dilute in TE Buffer (for Free mRNA) start->prep1 prep2 Dilute in TE Buffer + Triton X-100 (for Total mRNA) start->prep2 reagent Add RiboGreen Reagent & Incubate prep1->reagent prep2->reagent measure Measure Fluorescence (Ex: 485nm, Em: 525nm) reagent->measure quantify Quantify Free & Total mRNA Conc. measure->quantify std_curve Generate mRNA Standard Curve std_curve->quantify calc_ee Calculate EE% quantify->calc_ee

Caption: Experimental workflow for determining mRNA encapsulation efficiency.

LNP_Properties_Function cluster_props Physicochemical Properties cluster_bio Biological Performance Size Size & PDI Circulation Circulation Half-Life Size->Circulation influences Uptake Cellular Uptake Size->Uptake affects Charge Surface Charge (Zeta Potential) Charge->Circulation impacts Charge->Uptake governs Stability Stability Efficacy Therapeutic Efficacy Stability->Efficacy determines EE Encapsulation Efficiency EE->Efficacy directly correlates Circulation->Efficacy EndoEscape Endosomal Escape Uptake->EndoEscape EndoEscape->Efficacy Safety Safety Profile Efficacy->Safety

Caption: Relationship between LNP properties and biological function.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability and Shelf Life of 98N12-5 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 98N12-5 lipid nanoparticles (LNPs). Our goal is to help you improve the stability and extend the shelf life of your LNP formulations for successful experimental outcomes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your work with this compound LNPs.

Problem Potential Cause Recommended Solution
Increased Particle Size and Polydispersity Index (PDI) Upon Storage Aggregation: LNPs may aggregate over time, especially at suboptimal storage temperatures.[1][2][3] Freeze-thaw cycles can also induce aggregation.[1][2][3]Optimize Storage Conditions: Store LNPs at recommended temperatures, typically between 2°C and 8°C for short-term storage and -20°C to -80°C for long-term storage.[4][5][6] Avoid repeated freeze-thaw cycles.[1][2][3] Incorporate Cryoprotectants: For frozen storage, add cryoprotectants such as sucrose or trehalose to the LNP formulation to protect particles during freezing and thawing.[1][2][3][7]
Loss of Encapsulated Payload (e.g., mRNA, siRNA) Lipid Degradation: Hydrolysis or oxidation of the lipids, including the ionizable lipid this compound, can compromise the integrity of the LNP structure, leading to leakage of the encapsulated cargo.[4][8] Improper pH: Suboptimal pH of the storage buffer can accelerate lipid hydrolysis.[7]Control Storage Temperature: Low temperatures (-20°C to -80°C) slow down chemical degradation processes.[4][9] pH Optimization: Store LNPs in a buffer with a pH that ensures the stability of the lipid components, typically around neutral pH for storage.[2] Inert Environment: To prevent oxidation, consider packaging LNPs in an oxygen-free environment, such as vials flushed with an inert gas like nitrogen.[4]
Reduced Transfection Efficiency or Biological Activity Particle Instability: Changes in particle size, PDI, or payload integrity directly impact the biological performance of the LNPs.[9][10] Chemical Degradation of Payload: The encapsulated nucleic acid may degrade over time.[11]Comprehensive Stability Testing: Regularly assess the physicochemical properties (size, PDI, encapsulation efficiency) and biological activity of your LNP batches over time. Optimize Formulation with Excipients: Consider the addition of stabilizing excipients to your formulation.[12][13][14]
Phase Separation or Precipitation Formulation Instability: The lipid components may not be optimally mixed or may be incompatible with the storage buffer. High LNP Concentration: Highly concentrated LNP solutions may be more prone to instability.Formulation Re-evaluation: Re-assess the lipid ratios and buffer composition. Dilution: If possible, storing LNPs at a lower concentration may improve stability.
Inconsistent Results Between Batches Variability in Formulation Process: Minor variations in the manufacturing process can lead to batch-to-batch differences in LNP characteristics. Inconsistent Storage History: Different storage conditions or histories for different batches can lead to variability.Standardize Protocols: Ensure consistent and well-documented formulation and storage procedures. Characterize Each Batch: Thoroughly characterize each new batch of LNPs to ensure it meets quality specifications before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound LNPs?

A1: The stability of this compound LNPs is influenced by several factors, including:

  • Temperature: Both high temperatures and freeze-thaw cycles can negatively impact stability.[3][4] Storage at low, consistent temperatures is crucial.[4][9]

  • pH: The pH of the storage buffer can affect the rate of lipid hydrolysis.[7]

  • Lipid Composition: The molar ratios of the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are critical for maintaining a stable LNP structure.[4][7]

  • Presence of Oxygen: Exposure to oxygen can lead to lipid oxidation.[4]

  • Mechanical Stress: Physical stresses like agitation can potentially destabilize LNPs.[3]

Q2: What are the recommended storage conditions for this compound LNPs?

A2: For short-term storage (days to weeks), refrigeration at 2°C to 8°C is often suitable.[4][10] For long-term storage (months), frozen conditions at -20°C to -80°C are recommended to minimize chemical degradation and preserve biological activity.[4][9]

Q3: How can I prevent aggregation of my this compound LNPs during frozen storage?

A3: To prevent aggregation during freezing and thawing, the use of cryoprotectants is highly recommended. Sugars like sucrose and trehalose are commonly used to protect LNPs during the freeze-thaw process.[1][2][3][7] These cryoprotectants help maintain the integrity of the LNP structure by forming a protective glassy matrix around the particles.[1]

Q4: What is lyophilization, and can it improve the shelf life of this compound LNPs?

A4: Lyophilization, or freeze-drying, is a process where the LNP formulation is frozen and then the water is removed by sublimation under a vacuum. This results in a dry powder that is generally much more stable than a liquid formulation, especially at ambient temperatures.[1][4] Lyophilization can significantly extend the shelf life of LNPs and reduce the need for cold-chain storage.[1] The addition of lyoprotectants, such as sucrose or trehalose, is crucial for protecting the LNPs during the lyophilization process.[1][7]

Q5: What analytical techniques should I use to monitor the stability of my this compound LNPs?

A5: A comprehensive stability program should include the following key analytical methods:

  • Dynamic Light Scattering (DLS): To measure the average particle size and polydispersity index (PDI).

  • Zeta Potential Measurement: To determine the surface charge of the LNPs, which can influence stability.

  • Encapsulation Efficiency Assay: To quantify the amount of payload that remains encapsulated within the LNPs over time. A common method for RNA is the RiboGreen assay.[15]

  • In Vitro Transfection Assay: To assess the biological activity of the LNPs and ensure they can still effectively deliver their payload to target cells.

Experimental Protocols

Protocol 1: Stability Assessment of this compound LNPs

Objective: To evaluate the physical stability of this compound LNPs under different storage conditions.

Methodology:

  • Prepare your this compound LNP formulation according to your standard protocol.

  • Divide the LNP solution into several aliquots.

  • For studies involving cryoprotectants, add the desired concentration of sucrose or trehalose (e.g., 5-10% w/v) to the designated aliquots.[1]

  • Store the aliquots under different temperature conditions (e.g., 4°C, -20°C, and -80°C).

  • At predetermined time points (e.g., Day 0, Week 1, Week 4, Week 12), remove an aliquot from each storage condition.

  • Allow the frozen samples to thaw at room temperature.

  • Measure the particle size (Z-average) and PDI using Dynamic Light Scattering (DLS).

  • Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen for RNA).[15]

Protocol 2: Lyophilization of this compound LNPs

Objective: To prepare a stable, lyophilized powder of this compound LNPs.

Methodology:

  • To your final LNP formulation, add a lyoprotectant such as sucrose or trehalose to a final concentration of 5-10% (w/v).[1]

  • Dispense the LNP solution into lyophilization vials.

  • Freeze the samples in a lyophilizer or a -80°C freezer.

  • Once completely frozen, start the lyophilization cycle according to the instrument's instructions (primary and secondary drying).

  • After the cycle is complete, backfill the vials with an inert gas like nitrogen and seal them.

  • Store the lyophilized powder at the desired temperature (e.g., 4°C or room temperature).

  • To reconstitute, add the appropriate amount of sterile water or buffer and gently swirl to dissolve the powder.

  • Characterize the reconstituted LNPs for size, PDI, and encapsulation efficiency.

Visualizations

LNP_Stability_Troubleshooting cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Increased Particle Size / PDI Cause1 Aggregation Problem->Cause1 Cause2 Freeze-Thaw Stress Problem->Cause2 Solution1 Optimize Storage Temperature (2-8°C or -20°C to -80°C) Cause1->Solution1 Solution2 Avoid Repeated Freeze-Thaw Cycles Cause2->Solution2 Solution3 Add Cryoprotectants (e.g., Sucrose, Trehalose) Cause2->Solution3

Caption: Troubleshooting workflow for increased LNP size and PDI.

LNP_Degradation_Pathway cluster_stressors Stress Factors cluster_degradation Degradation Pathways cluster_consequences Consequences LNP Stable this compound LNP Temp Suboptimal Temperature pH_stress Incorrect pH Oxygen Oxygen Exposure Hydrolysis Lipid Hydrolysis Temp->Hydrolysis pH_stress->Hydrolysis Oxidation Lipid Oxidation Oxygen->Oxidation Leakage Payload Leakage Hydrolysis->Leakage Oxidation->Leakage ActivityLoss Loss of Biological Activity Leakage->ActivityLoss

Caption: Common degradation pathways for this compound LNPs.

References

Technical Support Center: 98N12-5 Lipid Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lipid nanoparticles (LNPs) utilizing the novel multi-tail ionizable lipid, 98N12-5. While this compound has been identified for efficient siRNA delivery to the liver, specific formulation parameters may require optimization.[1] The guidance provided herein is based on established principles of LNP synthesis and may require adaptation for your specific application.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis and characterization of this compound LNPs.

Question: My this compound LNPs are too large or have a high polydispersity index (PDI). What are the potential causes and solutions?

Answer:

Large particle size and high PDI are common issues in LNP formulation that can affect biodistribution, cellular uptake, and therapeutic efficacy.[] Successful LNP formulations typically exhibit mean diameters between 50-150 nm with a PDI < 0.2.[][3]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Microfluidic Parameters Adjust Total Flow Rate (TFR): An increase in TFR generally leads to a decrease in LNP diameter and PDI.[4] Optimize Flow Rate Ratio (FRR): The FRR (aqueous to organic phase) affects both size and encapsulation efficiency. A common starting point is a 3:1 ratio.[5]
Inadequate Mixing Ensure proper functioning of the microfluidic mixing device. For manual methods like ethanol injection, ensure rapid and consistent mixing.[6]
Lipid Composition and Ratios PEG-Lipid Content: The percentage of PEGylated lipid significantly impacts LNP size.[7] While it aids in size control, excessive amounts can also pose challenges.[7] Lipid Quality: Ensure the purity and stability of this compound and other lipid components.
Aggregation Buffer Conditions: After formulation, LNPs should be dialyzed or diluted into a neutral pH buffer like PBS (pH 7.4) to prevent aggregation.[6][8] Zeta Potential: A near-neutral zeta potential can sometimes lead to aggregation.[3]

Question: The encapsulation efficiency of my nucleic acid cargo in this compound LNPs is low. How can I improve it?

Answer:

High encapsulation efficiency (>90%) is crucial for the therapeutic efficacy of LNPs.[3] Several factors influence the successful entrapment of RNA or other nucleic acids within the LNP core.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect N/P Ratio The N/P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid (this compound) to the phosphate groups in the nucleic acid, is critical.[5][6] Typical N/P ratios are between 3 and 6.[5][9] This ratio may need to be optimized for your specific this compound and nucleic acid combination.
pH of Aqueous Buffer The aqueous buffer containing the nucleic acid should have an acidic pH (typically pH 4-5).[5][6] This ensures that the ionizable lipid (this compound) is positively charged, facilitating electrostatic interactions with the negatively charged nucleic acid backbone.[6]
Suboptimal Lipid Ratios The molar ratios of the four lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) must be balanced. While a common starting point is a 50:10:38.5:1.5 ratio, this may need to be adjusted for this compound.[5][8]
High PEG-Lipid Content While important for stability, a very high concentration of PEG-lipid can sometimes hinder encapsulation efficiency due to charge shielding effects.[7]

Question: My this compound LNP formulation is unstable and changes size or loses its payload during storage. What can I do?

Answer:

LNP stability is critical for shelf-life and therapeutic viability. Instability can lead to particle aggregation and degradation of the nucleic acid cargo.[10]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Improper Storage Buffer After formulation, LNPs should be stored in a neutral buffer such as PBS (pH 7.4).[6]
Incorrect Storage Temperature The optimal storage temperature should be determined empirically. Common storage conditions are 4°C for short-term and -20°C or -80°C for long-term storage.[1]
Cryoprotectants for Frozen Storage For frozen storage, the addition of cryoprotectants may be necessary to maintain LNP integrity during freeze-thaw cycles.[10]
Lipid Component Quality Degradation of any of the lipid components can compromise the structural integrity of the LNPs. Ensure high-purity lipids are used.

Frequently Asked Questions (FAQs)

Q1: What are the core components of a this compound LNP formulation?

A1: A typical LNP formulation consists of four main components:

  • Ionizable Cationic Lipid: In this case, this compound. It is crucial for encapsulating the nucleic acid at a low pH and facilitating its release into the cytoplasm after endocytosis.[]

  • Helper Lipid: Often a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural integrity to the nanoparticle.[11]

  • Cholesterol: Contributes to the stability and rigidity of the LNP and can aid in membrane fusion.[][12]

  • PEGylated Lipid (PEG-Lipid): A lipid conjugated to polyethylene glycol (PEG), which helps control particle size and provides a steric barrier to reduce opsonization and prolong circulation time.[][11]

Q2: What is a typical starting molar ratio for the lipid components in a this compound LNP formulation?

A2: While the optimal ratio must be determined experimentally for this compound, a commonly used starting point for many LNP formulations is a molar ratio of approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[5][8]

Q3: Which manufacturing method is recommended for producing this compound LNPs?

A3: Microfluidic mixing is highly recommended for LNP synthesis.[][13] This technique allows for precise control over mixing conditions, leading to consistent and reproducible production of LNPs with uniform size and high encapsulation efficiency.[][4]

Q4: What are the critical quality attributes (CQAs) I should measure for my this compound LNPs?

A4: The key CQAs to assess the quality of your LNP formulation are:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[9]

  • Zeta Potential: Reflects the surface charge of the LNPs and is important for stability.[3][9]

  • Encapsulation Efficiency (%EE): The percentage of the nucleic acid that has been successfully encapsulated within the LNPs. This is often measured using a fluorescence-based assay like the RiboGreen assay.[14]

Q5: Why is endosomal escape important and how does this compound facilitate this?

A5: For the nucleic acid payload to be effective, it must be released from the endosome into the cytoplasm.[12] Ionizable lipids like this compound are designed to be neutral at physiological pH but become positively charged in the acidic environment of the endosome. This charge switch is believed to disrupt the endosomal membrane, allowing the LNP to release its cargo into the cell's cytoplasm.[][12]

Quantitative Data Summary

The following tables summarize typical parameters for LNP synthesis. Note that these are general guidelines, and optimization is crucial for any new formulation involving this compound.

Table 1: Critical Process Parameters (CPPs) for Microfluidic LNP Synthesis

ParameterTypical Range/ValueImpact on CQAs
Flow Rate Ratio (FRR) (Aqueous:Organic)3:1Affects size and encapsulation efficiency.[5]
Total Flow Rate (TFR) 0.3 - 3.6 mL/minHigher TFRs generally lead to smaller particles and lower PDI.[4]
N/P Ratio 3 - 6Critical for encapsulation efficiency and particle size.[5][9]
Aqueous Phase pH 4.0 - 5.0Essential for protonating the ionizable lipid and enabling nucleic acid encapsulation.[5][6]

Table 2: Target Critical Quality Attributes (CQAs) for LNP Formulations

AttributeTarget ValueSignificance
Particle Size (Diameter) 50 - 150 nmInfluences biodistribution, cellular uptake, and clearance.[]
Polydispersity Index (PDI) < 0.2Indicates a uniform and monodisperse particle population.[3]
Encapsulation Efficiency (%EE) > 90%Ensures a high concentration of the active therapeutic agent is delivered.[3]
Zeta Potential (at neutral pH) Near-neutralCan help reduce nonspecific interactions and improve safety profile.[]

Experimental Protocols

Protocol 1: General Method for this compound LNP Synthesis via Microfluidics

This protocol provides a general procedure that should be optimized for your specific needs.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[8]

    • The total lipid concentration in the ethanol phase can be optimized, with concentrations around 25 mg/mL being a potential starting point.[15]

    • Ensure all lipids are fully dissolved. Gentle heating (e.g., to 60-65°C) may be required for some lipids like DSPC and cholesterol, but ensure the solution is at room temperature before use.[8]

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve your nucleic acid (e.g., siRNA, mRNA) in an acidic buffer (e.g., 25-50 mM sodium acetate, pH 4.0).[6]

    • The concentration should be calculated to achieve the target N/P ratio.

  • Microfluidic Mixing:

    • Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.[16]

    • Load the lipid solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Set the desired TFR and FRR on the microfluidic pump system (e.g., TFR of 2 mL/min and FRR of 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.[13]

  • Purification and Buffer Exchange:

    • The collected LNP solution will contain ethanol and will be at an acidic pH.

    • Immediately dialyze the LNP formulation against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This is crucial for LNP stability.[8] Tangential Flow Filtration (TFF) can also be used for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.2 µm filter.[8]

    • Store the LNPs at the appropriate temperature (e.g., 4°C for short-term, -80°C for long-term).

Protocol 2: Characterization of this compound LNPs
  • Size and PDI Measurement (DLS):

    • Dilute the LNP sample in PBS (pH 7.4).[9]

    • Measure the particle size (Z-average) and PDI using a Dynamic Light Scattering instrument.

  • Zeta Potential Measurement:

    • Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS or deionized water) to get an accurate reading.[9]

    • Measure the zeta potential using an instrument with electrophoretic light scattering (ELS) capabilities.

  • Encapsulation Efficiency (%EE) using RiboGreen Assay:

    • Prepare a standard curve of your nucleic acid.[14]

    • Measure the fluorescence of the LNP sample with and without the addition of a detergent (e.g., 0.2% Triton X-100) that disrupts the LNPs.[8]

    • The fluorescence without detergent represents the free (unencapsulated) nucleic acid. The fluorescence with the detergent represents the total nucleic acid.

    • Calculate %EE using the formula: %EE = ((Total RNA - Free RNA) / Total RNA) * 100

Visualizations

LNP_Synthesis_Workflow prep_lipids 1. Prepare Lipid Mix (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol mixing 3. Microfluidic Mixing (TFR, FRR) prep_lipids->mixing Organic Phase prep_na 2. Prepare Nucleic Acid in Acidic Buffer (pH 4-5) prep_na->mixing Aqueous Phase purify 4. Purification & Buffer Exchange (Dialysis or TFF into PBS pH 7.4) mixing->purify sterilize 5. Sterile Filtration (0.2 µm filter) purify->sterilize characterize 6. Quality Control (QC) (Size, PDI, Zeta, %EE) sterilize->characterize storage 7. Storage (4°C or -80°C) characterize->storage

Caption: General workflow for the synthesis of this compound lipid nanoparticles.

Troubleshooting_Tree start Problem Identified (e.g., High PDI, Low %EE) size_pdi High Size / PDI? start->size_pdi check_tfr Increase TFR Optimize FRR size_pdi->check_tfr Yes low_ee Low %EE? size_pdi->low_ee No check_peg Review PEG-Lipid % check_tfr->check_peg end Re-characterize LNPs check_peg->end check_np Optimize N/P Ratio (Typical: 3-6) low_ee->check_np Yes instability Poor Stability? low_ee->instability No check_ph Verify Aqueous Buffer pH (Target: 4-5) check_np->check_ph check_ph->end check_buffer Confirm Final Buffer (PBS, pH 7.4) instability->check_buffer Yes instability->end No check_temp Verify Storage Temp (4°C or -80°C) check_buffer->check_temp check_temp->end

Caption: Decision tree for troubleshooting common LNP synthesis issues.

References

Technical Support Center: Optimizing siRNA Loading in 98N12-5 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize small interfering RNA (siRNA) loading efficiency in 98N12-5 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal lipid-to-siRNA weight ratio for maximizing encapsulation in this compound LNPs?

A1: The lipid-to-siRNA weight ratio is a critical parameter for achieving high encapsulation efficiency. While the optimal ratio can vary based on specific experimental conditions, studies have shown that increasing the lipid-to-siRNA ratio generally leads to higher entrapment. For this compound(1)-based formulations, siRNA entrapment can be maximized at various initial lipid:siRNA (wt:wt) ratios.[1] It is recommended to perform a titration to determine the optimal ratio for your specific siRNA and formulation process.

Q2: How does the N/P ratio influence siRNA loading and LNP characteristics?

A2: The Nitrogen-to-Phosphate (N/P) ratio, representing the molar ratio of ionizable lipid nitrogen to siRNA phosphate, significantly impacts LNP properties. Increasing the N/P ratio has been shown to decrease LNP size while modestly increasing the polydispersity index (PDI)[2]. While a higher N/P ratio can enhance siRNA knockdown efficacy, it may also lead to a lower siRNA payload per LNP[2]. A common starting point for siRNA-loaded LNPs is an N/P ratio of 3:1[3].

Q3: What role do the different lipid components (ionizable, helper, cholesterol, PEG) play in siRNA loading?

A3: Each lipid component has a distinct role in the formulation and function of siRNA-LNPs:

  • Ionizable Lipids (e.g., this compound): These lipids are positively charged at acidic pH during formulation, facilitating electrostatic interactions with the negatively charged siRNA, which is crucial for encapsulation.[4][5] At physiological pH, they become neutral, reducing toxicity.

  • Helper Lipids (e.g., DSPC): Phospholipids like DSPC contribute to the structural integrity and stability of the LNP bilayer.[1]

  • Cholesterol: Cholesterol modulates membrane fluidity and stability, contributing to the overall integrity of the LNP.[1]

  • PEG-Lipids: These lipids are incorporated on the surface of the LNP to provide a steric barrier, which prevents aggregation during formulation and circulation.[4] The molar ratio of PEG lipids can influence LNP size and performance.[1]

Q4: Which analytical methods are recommended for quantifying siRNA encapsulation efficiency?

A4: The most common method for determining siRNA encapsulation efficiency is the RiboGreen fluorescence assay.[6] This assay measures the amount of siRNA protected within the LNPs versus the total amount of siRNA. The procedure involves measuring the fluorescence of the sample before and after lysing the LNPs with a detergent like Triton X-100.

Troubleshooting Guides

Issue 1: Low siRNA Encapsulation Efficiency (<80%)

Possible Causes & Solutions

Potential Cause Recommended Action
Suboptimal Lipid:siRNA Ratio Perform a titration of the lipid:siRNA weight ratio to identify the optimal concentration for your specific siRNA. Ratios from 5:1 to 20:1 (wt:wt) have been explored.[1]
Incorrect pH of Formulation Buffer Ensure the aqueous buffer containing the siRNA is acidic (typically pH 4.0-5.0) to ensure the ionizable lipid (this compound) is positively charged for effective complexation with siRNA.[3][4]
Inefficient Mixing Utilize a rapid and reproducible mixing method, such as a microfluidic device, to ensure homogenous and rapid formation of LNPs.[6] Inconsistent manual mixing can lead to variability and lower encapsulation.
Poor Quality of Lipids or siRNA Verify the purity and integrity of your lipid stocks and siRNA. Degradation of any component can negatively impact LNP formation.
Issue 2: High Polydispersity Index (PDI > 0.2) of Formulated LNPs

Possible Causes & Solutions

Potential Cause Recommended Action
Slow or Inefficient Mixing Slower mixing rates can lead to the formation of larger, more heterogeneous particles.[6] Increase the flow rate in microfluidic systems or ensure rapid, consistent manual mixing.
Inappropriate PEG-Lipid Concentration The concentration of PEG-lipid can affect particle size and polydispersity.[7] Titrate the molar percentage of the PEG-lipid in your formulation.
Aggregation Post-Formulation Ensure the final LNP suspension is in a suitable buffer (e.g., PBS) and at an appropriate concentration to prevent aggregation. Consider sterile filtering the final product through a 0.2 µm filter.[3]

Experimental Protocols

Protocol 1: Formulation of this compound/siRNA LNPs using Microfluidics
  • Preparation of Lipid Solution:

    • Dissolve the ionizable lipid this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr™).

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic) and total flow rate.

  • Downstream Processing:

    • The resulting LNP suspension is collected.

    • Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[3][8]

    • Sterile filter the final LNP formulation through a 0.2 µm filter.

Protocol 2: Quantification of siRNA Encapsulation Efficiency using RiboGreen Assay
  • Prepare Reagents:

    • RiboGreen reagent (prepare according to manufacturer's instructions).

    • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • 2% Triton X-100 solution.

  • Standard Curve:

    • Prepare a standard curve of your siRNA in TE buffer.

  • Sample Preparation:

    • Total siRNA: Dilute an aliquot of your LNP formulation in TE buffer and add Triton X-100 to a final concentration of 0.5% to lyse the LNPs.

    • Free siRNA: Dilute an aliquot of your LNP formulation in TE buffer without detergent.

  • Measurement:

    • Add the RiboGreen reagent to the standards and samples.

    • Incubate in the dark for 5 minutes.

    • Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Calculate the concentration of total and free siRNA using the standard curve.

    • Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100.

Data Summary

Table 1: Influence of Lipid:siRNA Ratio on Encapsulation Efficiency

Lipid:siRNA (wt:wt) Ratio siRNA Entrapment (%)
5:1~90%
10:1>95%
20:1>98%
Data derived from graphical representations in cited literature.[1]

Table 2: Effect of N/P Ratio on LNP Physicochemical Properties

N/P Ratio Average Particle Size (nm) Polydispersity Index (PDI)
1~95~0.04
3~75~0.06
6~60~0.09
12~50~0.13
Data derived from graphical representations in cited literature.[2]

Visual Guides

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing LNP Assembly cluster_purification Purification & Finalization Lipids Lipids in Ethanol (this compound, DSPC, Chol, PEG) Mixing Rapid Mixing (Microfluidics) Lipids->Mixing siRNA siRNA in Acidic Buffer (pH 4.0) siRNA->Mixing Dialysis Dialysis vs. PBS (Ethanol Removal, pH Neutralization) Mixing->Dialysis Self-Assembly Filtration Sterile Filtration (0.2 µm) Dialysis->Filtration Final_LNP Final siRNA-LNP Product Filtration->Final_LNP

Caption: Workflow for this compound LNP formulation using microfluidics.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low siRNA Loading Efficiency? Ratio Suboptimal Lipid:siRNA Ratio? Start->Ratio Check pH Incorrect Buffer pH? Start->pH Check Mixing Inefficient Mixing? Start->Mixing Check Titrate Titrate Ratio (e.g., 5:1 to 20:1) Ratio->Titrate Yes Check_pH Verify Acidic Buffer (pH 4.0-5.0) pH->Check_pH Yes Improve_Mixing Use Microfluidics/ Increase Flow Rate Mixing->Improve_Mixing Yes End Optimized Loading Titrate->End Check_pH->End Improve_Mixing->End

Caption: Troubleshooting logic for low siRNA loading efficiency.

References

Technical Support Center: Reducing Off-Target Effects of 98N12-5 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects associated with 98N12-5-based siRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a novel, multi-tail ionizable cationic lipid.[1][2] It is a key component in the formation of lipid nanoparticles (LNPs) designed for the efficient in vivo delivery of small interfering RNA (siRNA), particularly to the liver.[1][2][3] These LNPs are utilized in research and therapeutic development to silence specific genes by harnessing the RNA interference (RNAi) pathway.[4][5]

Q2: What are off-target effects in the context of siRNA therapy?

Off-target effects occur when an siRNA molecule, delivered by a vehicle like a this compound LNP, unintentionally inhibits the expression of genes other than the intended target.[5] This can happen through various mechanisms, most commonly through a microRNA-like activity where the siRNA guide strand partially binds to the 3' untranslated region (3'UTR) of unintended messenger RNAs (mRNAs), leading to their degradation or translational repression.[4][6] Off-target effects can also arise from the sense (passenger) strand of the siRNA being loaded into the RNA-induced silencing complex (RISC).[7]

Q3: Can the this compound lipid itself cause off-target effects?

Currently, the literature does not attribute specific sequence-dependent off-target effects to the this compound lipid itself. Off-target effects are primarily a consequence of the delivered siRNA sequence.[5] However, the overall formulation of the lipid nanoparticle, including the properties of lipids like this compound, can influence the efficiency of siRNA delivery and its concentration in target cells, which in turn can impact the magnitude of off-target effects.[8][9]

Troubleshooting Guides

Issue 1: High Off-Target Gene Silencing Observed in My Experiment

If you are observing significant downregulation of unintended genes following transfection or injection with this compound formulated siRNA, consider the following troubleshooting strategies.

Potential Cause & Solution Workflow

A workflow for troubleshooting high off-target effects.

Detailed Methodologies:

  • Reduce siRNA Concentration: Lowering the concentration of siRNA is a primary strategy to mitigate off-target effects, as these effects are often dose-dependent.[4][8]

    • Experimental Protocol: Perform a dose-response experiment by transfecting cells with a range of siRNA concentrations (e.g., 0.1 nM to 10 nM). Measure both on-target and known off-target gene expression using RT-qPCR. The goal is to find the lowest concentration that maintains significant on-target knockdown while minimizing off-target activity.

  • Implement Chemical Modifications: Modifying the siRNA duplex can reduce off-target binding and increase specificity.

    • 2'-O-methylation: This modification, particularly at the second position of the guide strand, can decrease miRNA-like off-target effects.[4][6]

    • Phosphorothioate (PS) linkages: PS modifications can increase nuclease resistance but excessive use may increase toxicity.[6]

    • Locked Nucleic Acid (LNA) and Unlocked Nucleic Acid (UNA): LNA modifications can reduce off-target effects by preventing the passenger strand from being loaded into RISC, though they may also impact potency.[10] UNA modifications can decrease the binding affinity of the siRNA to off-target RNAs.[8][10]

    • 5'-End Modifications: Modifying the 5'-end of the sense strand with molecules like 5'-O-methyl-2'-deoxythymidine can prevent its loading into RISC, thereby eliminating off-target effects caused by the sense strand.[11]

  • Utilize siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, thus minimizing its specific off-target effects.[4][6][8]

    • Experimental Protocol: Prepare a pool of 3-4 or more validated siRNAs targeting your gene of interest. Transfect cells with the pool at a total concentration equivalent to that used for a single siRNA. Compare the off-target gene expression profile to that of the individual siRNAs.

Issue 2: Sub-optimal LNP Formulation Leading to Poor Delivery and Potential for Increased Off-Target Effects

The composition of the LNP can affect delivery efficiency and, consequently, the required siRNA dose. Optimizing the this compound LNP formulation can enhance delivery and allow for lower, less toxic siRNA concentrations.

LNP Optimization Workflow

A workflow for optimizing this compound lipid nanoparticle formulations.

Quantitative Data Summary: LNP Formulation Parameters

ParameterTypical RangeImpact on Delivery and Off-Target Effects
This compound:siRNA Ratio (w/w) 5:1 to 20:1Affects encapsulation efficiency and particle stability. Higher ratios may improve encapsulation but could also alter particle properties.[12]
Helper Lipid (e.g., DOPE, DSPC) VariesCan influence the fusogenicity of the LNP with the endosomal membrane, impacting siRNA release into the cytoplasm.[13]
Cholesterol Content 30-50 mol%Stabilizes the LNP structure and can affect in vivo circulation time.
PEG-Lipid Content 1-5 mol%Provides a hydrophilic shield, reducing opsonization and increasing circulation half-life. The length of the PEG chain can also be optimized.[14]

Experimental Protocol for LNP Optimization:

  • Formulation: Prepare a matrix of LNP formulations by varying the molar ratios of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid.

  • Characterization: For each formulation, measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

  • In Vitro Screening: Transfect a relevant cell line with the different LNP formulations. Measure on-target gene knockdown (RT-qPCR or western blot) and cell viability (e.g., MTT or CellTiter-Glo assay) to determine a therapeutic window.

  • Off-Target Analysis: For the lead formulations, perform a broader off-target analysis using transcriptome-wide methods like RNA-sequencing.

Signaling and Experimental Workflow Diagrams

Mechanism of RNAi and Off-Target Effects

RNAi_Mechanism LNP This compound LNP siRNA_duplex siRNA Duplex LNP->siRNA_duplex Endosomal Escape RISC_loading RISC Loading siRNA_duplex->RISC_loading RISC_active Active RISC (Guide Strand) RISC_loading->RISC_active On_Target_mRNA On-Target mRNA RISC_active->On_Target_mRNA Perfect Complementarity Off_Target_mRNA Off-Target mRNA RISC_active->Off_Target_mRNA Partial Complementarity (miRNA-like) Cleavage mRNA Cleavage On_Target_mRNA->Cleavage Repression Translational Repression Off_Target_mRNA->Repression

The mechanism of siRNA-mediated gene silencing and miRNA-like off-target effects.

General Experimental Workflow for Assessing Off-Target Effects

A typical experimental workflow for evaluating on- and off-target effects of siRNA delivery.

References

Technical Support Center: Troubleshooting Poor In-Vivo Efficacy of 98N12-5 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing suboptimal in-vivo efficacy with 98N12-5 lipid nanoparticle (LNP) formulations. The following frequently asked questions (FAQs), protocols, and diagrams address common issues from initial formulation to intracellular delivery.

Section 1: LNP Formulation and Physicochemical Characterization

This section focuses on the critical initial steps of LNP preparation and quality control. The physicochemical properties of your LNPs are the foundation of their in-vivo performance.

FAQs

Q1: My this compound LNP formulation is showing poor in-vivo efficacy. Where should I begin troubleshooting?

A1: The first and most critical step is to thoroughly characterize the fundamental physicochemical properties of your LNP batch.[1] In-vivo performance is highly dependent on attributes such as particle size, polydispersity index (PDI), surface charge (zeta potential), and mRNA encapsulation efficiency.[2] These characteristics are considered critical quality attributes (CQAs) that can determine the safety and efficacy of the LNPs.[1] Deviations in these parameters can lead to issues such as rapid clearance from circulation, poor biodistribution, and inefficient cellular uptake.[2][3]

Q2: What are the optimal physicochemical properties for this compound LNPs to achieve good in-vivo efficacy?

A2: While the optimal parameters can be application-specific, successful LNP formulations for systemic administration generally fall within the ranges summarized in the table below.

Table 1: Key Physicochemical Attributes of this compound LNPs for In Vivo Efficacy

ParameterRecommended RangeRationale for Poor Efficacy if Out of Range
Size (Hydrodynamic Diameter) 70 - 150 nm[2][4]> 150 nm: Can lead to rapid clearance by the reticuloendothelial system (RES) in the liver and spleen and may exhibit lower transfection efficiency.[2][4] < 50 nm: May undergo rapid renal clearance, reducing circulation time.[2]
Polydispersity Index (PDI) < 0.2[2]> 0.2: Indicates a heterogeneous population of particles, which can lead to inconsistent batch-to-batch performance and unpredictable in-vivo behavior.[5] Ensemble characterization techniques may not capture this heterogeneity, which is a key variable in LNP performance.[5]
Zeta Potential (at neutral pH) Near-neutral or slightly negative (-10 mV to +10 mV)Highly Positive: Can lead to rapid clearance due to non-specific binding to serum proteins and cells, and may cause toxicity.[3]
mRNA Encapsulation Efficiency > 90%< 90%: A significant portion of the mRNA is unencapsulated and exposed to degradation by nucleases in the bloodstream, leading to a lower effective dose reaching the target cells.[6]

Q3: My LNP size is too large (>150 nm) and the PDI is high (>0.2). What are the likely causes?

A3: Large particle size and high PDI often point to issues in the formulation process or stability. Potential causes include:

  • Suboptimal Mixing Dynamics: The speed and method of mixing the lipid-ethanol phase with the mRNA-aqueous phase are critical.[5] Inconsistent or slow mixing can lead to the formation of larger, more heterogeneous particles. Microfluidic mixing is often used to achieve rapid, controlled mixing.[7][8]

  • Lipid Quality and Ratios: The quality of the individual lipid components (this compound, helper lipid, cholesterol, PEG-lipid) and their molar ratios are crucial.[2] Ensure lipids have not degraded and that the molar ratios are optimized. For example, the PEG-lipid content significantly influences particle formation and stability.[9]

  • Buffer Composition: The pH and ionic strength of the aqueous buffer can impact particle formation and mRNA complexation.[5]

  • Post-formulation Aggregation: LNPs may aggregate after formulation, especially during buffer exchange or concentration steps. This can be due to improper handling or suboptimal buffer conditions.

Q4: My mRNA encapsulation efficiency is consistently low. How can I improve it?

A4: Low encapsulation efficiency reduces the functional dose of your therapeutic. To improve it, consider the following:

  • N:P Ratio: The ratio of protonatable nitrogens (N) in the ionizable lipid (this compound) to the phosphate groups (P) in the mRNA is a key parameter.[8] An optimized N:P ratio (often between 3 and 6) is crucial for effective electrostatic interaction and mRNA condensation within the LNP core.[8]

  • pH of Formulation Buffer: The aqueous buffer pH during formulation should be acidic (typically pH 4-5). This ensures the ionizable lipid is positively charged, facilitating strong interaction with the negatively charged mRNA backbone.

  • Quality of mRNA: Ensure your mRNA is intact and of high purity. Degraded mRNA may not encapsulate as efficiently.

  • Mixing Process: Rapid and controlled mixing, as achieved with microfluidics, ensures that the lipids rapidly assemble around the mRNA before it can be diluted or degraded.[8]

Section 2: LNP Stability and Handling

The efficacy of a well-formulated LNP can be compromised by improper storage and handling.

FAQs

Q5: We store our LNPs at -20°C, but the in-vivo efficacy is inconsistent. Could storage conditions be the problem?

A5: Yes, storage conditions are critical for maintaining LNP integrity and potency. Storing LNPs at -20°C can lead to an increase in particle size and aggregation due to phase separation and ice crystal formation during freezing.[10] For aqueous LNP solutions, refrigeration (e.g., 4°C) may offer better stability over several months compared to freezing.[4][10] However, long-term stability often requires freezing at -80°C, but this must be done correctly.[11][12]

Q6: My LNPs show visible aggregation after being frozen and thawed. How can I prevent this?

A6: Aggregation during freeze-thaw cycles is a common problem that significantly reduces efficacy.[10] The solution is to use cryoprotectants.

  • Use of Cryoprotectants: Adding sugars like sucrose or trehalose (e.g., 10% w/v) to the LNP solution before freezing can prevent aggregation and preserve particle integrity and function upon thawing.[10][11]

  • Controlled Freezing and Thawing: Avoid slow freezing and repeated freeze-thaw cycles. Flash-freezing in liquid nitrogen may be beneficial, and thawing should be done quickly at room temperature or in a 37°C water bath.

Section 3: In-Vivo Biological Barriers

Even with optimal formulation and stability, LNPs face significant biological hurdles in the body. This section addresses issues related to biodistribution and intracellular delivery.

FAQs

Q7: My LNPs have ideal physicochemical properties and are stable, but protein expression in the target organ is still very low. What should I investigate next?

A7: If formulation is ruled out, the issue likely lies with in-vivo biological barriers. The next steps are to investigate:

  • Biodistribution: Are the LNPs reaching the intended target tissue in sufficient quantities? Following intravenous injection, LNPs often accumulate in the liver.[6] If your target is extrahepatic, this natural biodistribution is a major challenge.

  • Cellular Uptake and Endosomal Escape: Are the LNPs being internalized by the target cells, and is the mRNA cargo successfully escaping the endosome to reach the cytoplasm? Endosomal escape is a major bottleneck, with a large percentage of mRNA often failing to reach the cytoplasm.[13][14]

Q8: How can I determine the biodistribution of my this compound LNPs?

A8: In-vivo imaging is the most common method to assess LNP biodistribution.[15][16] This involves incorporating a fluorescent dye (e.g., DiR, DiD) into the LNP formulation.[8] The LNPs are then administered to animals (typically mice), and their location and concentration in various organs can be monitored over time using an in-vivo imaging system (IVIS).[7][16] This allows you to visualize whether the LNPs are accumulating in the target organ or being cleared or sequestered elsewhere (e.g., liver, spleen).[16]

Q9: My LNPs are accumulating in the liver, but my target is the lungs. What formulation parameters can I change to alter biodistribution?

A9: Modifying LNP composition can help tune biodistribution.[13] Key strategies include:

  • Adjusting PEG-Lipid Content: The PEG-lipid creates a hydration shell that helps evade immune detection and prolongs circulation time.[9] However, it can also hinder cellular uptake. Varying the molar percentage and the chain length of the PEG-lipid can influence circulation half-life and tissue accumulation.[9]

  • Charge-Tunable Lipids: Utilizing novel ionizable lipids can help optimize biodistribution for different tissues like the muscle or lungs.[13]

  • Ligand-Based Targeting: The LNP surface can be modified with ligands (e.g., antibodies, peptides) that bind to receptors specifically expressed on your target cells, enhancing tissue selectivity.[13]

Q10: My LNPs reach the target cells, but efficacy remains poor. How can I troubleshoot endosomal escape?

A10: Poor endosomal escape is a primary reason for low LNP potency.[14][17] The ionizable lipid (this compound) is the key component driving this process.[18] In the acidic environment of the endosome, the lipid becomes protonated (positively charged). This charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane disruption and release of the mRNA payload into the cytoplasm.[18]

  • Investigation: Endosomal escape can be studied in vitro using confocal microscopy to visualize the colocalization of fluorescently labeled LNPs with endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes).[14][19] A lack of separation between the LNP signal and the endosomal signal over time suggests entrapment.

  • Troubleshooting: If endosomal escape is poor, the issue may lie with the pKa of the this compound lipid or its interaction with other lipid components. Re-optimizing the lipid composition, particularly the helper lipid, can sometimes improve the fusogenicity of the LNP with the endosomal membrane.[2][18]

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a standard method for producing consistent LNPs.[7][8]

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of this compound, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • mRNA Phase (Aqueous): Dilute the mRNA to the required concentration in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).

    • Pump the two solutions through the chip at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing within the microchannels causes the LNPs to self-assemble.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

    • Store at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.[11]

Protocol 2: Characterization of LNP Size and PDI by DLS

  • Sample Preparation: Dilute a small aliquot of the LNP solution in sterile-filtered PBS (pH 7.4) to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.

  • Instrument Setup: Equilibrate the DLS instrument to 25°C.

  • Measurement: Place the cuvette with the diluted sample into the instrument. Perform at least three replicate measurements to ensure consistency.

  • Data Analysis: The instrument software will report the Z-average diameter (size) and the Polydispersity Index (PDI). Ensure the results meet the specifications in Table 1.

Protocol 3: Determination of mRNA Encapsulation Efficiency

This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to single-stranded RNA.[8]

  • Prepare Reagents: Prepare the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

  • Measure Total mRNA:

    • In a 96-well plate, add a diluted sample of your LNP formulation.

    • Add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release all the mRNA.

    • Add the RiboGreen reagent and measure the fluorescence (Excitation ~480 nm, Emission ~520 nm). This represents the total mRNA concentration.

  • Measure Free mRNA:

    • In a separate well, add the same diluted LNP sample without the surfactant.

    • Add the RiboGreen reagent and measure the fluorescence. This represents the unencapsulated (free) mRNA.

  • Calculation:

    • Create a standard curve using known concentrations of your mRNA to convert fluorescence values to concentrations.

    • Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

Below are diagrams illustrating key concepts in LNP troubleshooting and function.

G cluster_start Initial Observation cluster_cqas Step 1: Formulation & CQA Verification cluster_stability Step 2: Stability Assessment cluster_invivo Step 3: In Vivo Barrier Analysis cluster_solution Corrective Actions start Poor In Vivo Efficacy cqas Check Physicochemical Properties (Size, PDI, Zeta, EE) start->cqas cqas_result Properties Out of Spec? cqas->cqas_result formulation Review Formulation Process (Mixing, Ratios, Buffers) reoptimize_formulation Re-optimize Formulation & Process Parameters formulation->reoptimize_formulation cqas_result->formulation Yes stability Assess Stability (Storage, Freeze-Thaw) cqas_result->stability No stability_result Evidence of Aggregation? stability->stability_result biodistribution Analyze Biodistribution (IVIS) stability_result->biodistribution No optimize_storage Add Cryoprotectants & Optimize Storage stability_result->optimize_storage Yes uptake_escape Investigate Cellular Uptake & Endosomal Escape biodistribution->uptake_escape bio_result Poor Targeting or Endosomal Entrapment? uptake_escape->bio_result modify_lnp Modify LNP Design (Targeting Ligands, Lipids) bio_result->modify_lnp Yes

Caption: Troubleshooting workflow for poor LNP in-vivo efficacy.

G cluster_components LNP Components cluster_functions Primary Functions ionizable Ionizable Lipid (e.g., this compound) encap mRNA Encapsulation & Complexation ionizable->encap escape Endosomal Escape ionizable->escape helper Helper Lipid (e.g., DSPC) structure Structural Integrity & Stability helper->structure chol Cholesterol chol->structure peg PEG-Lipid peg->structure circulation Prolonged Circulation (Stealth) peg->circulation

Caption: Relationship between LNP components and their functions.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm lnp LNP-mRNA early_endo Early Endosome (pH ~6.5) lnp->early_endo Endocytosis ribosome Ribosome protein Therapeutic Protein ribosome->protein mrna mRNA mrna->ribosome Translation late_endo Late Endosome (pH ~5.5) early_endo->late_endo Maturation late_endo->mrna Endosomal Escape (CRITICAL STEP) lysosome Lysosome (Degradation) late_endo->lysosome

Caption: Intracellular delivery pathway and critical bottleneck.

References

Technical Support Center: Enhancing Liver Targeting of 98N12-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the liver-specific delivery of the therapeutic agent 98N12-5.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the liver targeting of this compound?

A1: The two primary strategies for enhancing liver targeting are passive and active targeting. Passive targeting relies on the natural tendency of nanoparticles of a certain size (70-200 nm) to accumulate in the liver due to the fenestrated sinusoidal endothelium. Active targeting involves conjugating this compound or its delivery vehicle with ligands that bind to specific receptors highly expressed on liver cells, such as hepatocytes or Kupffer cells.

Q2: Which ligands are commonly used for active liver targeting?

A2: Several ligands can be used for active liver targeting. The choice of ligand depends on the specific liver cell type you wish to target. For hepatocyte targeting, N-acetylgalactosamine (GalNAc) is highly effective as it binds to the asialoglycoprotein receptor (ASGPR), which is densely expressed on hepatocytes. For targeting Kupffer cells, mannose or mannan can be used to target the mannose receptor.

Q3: How does the formulation of this compound impact its liver targeting efficiency?

A3: The formulation is critical. Key parameters include particle size, surface charge, and the choice of delivery vehicle (e.g., lipid nanoparticles (LNPs), polymers, or exosomes). For passive targeting, a particle size between 70-200 nm is optimal. A neutral or slightly negative surface charge can help reduce clearance by the reticuloendothelial system (RES) outside the liver. The density of the targeting ligand on the surface of the delivery vehicle also significantly influences binding affinity and uptake by liver cells.

Troubleshooting Guides

Issue 1: Low Liver Accumulation of this compound

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Particle Size Characterize the particle size of your this compound formulation using Dynamic Light Scattering (DLS). For passive targeting, aim for a size range of 70-200 nm.Optimized formulation with a particle size conducive to liver accumulation.
Rapid Clearance by RES Modify the surface of your delivery vehicle with polyethylene glycol (PEG) to create a "stealth" effect, reducing opsonization and clearance by macrophages in the spleen and other organs.Increased circulation half-life and enhanced liver accumulation.
Inefficient Ligand Binding If using active targeting, verify the expression of the target receptor in your animal model. Increase the density of the targeting ligand on the surface of your delivery vehicle.Enhanced binding and uptake by the target liver cells.

Issue 2: High Off-Target Accumulation (e.g., in Spleen or Lungs)

Potential Cause Troubleshooting Step Expected Outcome
Particle Aggregation Measure the polydispersity index (PDI) of your formulation. A high PDI (>0.3) suggests aggregation. Optimize the formulation to ensure stability and homogeneity.A stable, monodisperse formulation with reduced non-specific uptake.
High Positive Surface Charge Determine the zeta potential of your particles. Highly positive particles can lead to non-specific binding to negatively charged cell membranes and rapid clearance. Aim for a neutral or slightly negative surface charge.Reduced off-target accumulation and improved safety profile.
Ineffective "Stealthing" Optimize the length and density of the PEG chains on your delivery vehicle. Insufficient PEGylation can lead to RES uptake.Reduced clearance by macrophages in the spleen and other non-target organs.

Experimental Protocols

Protocol 1: Formulation of GalNAc-Conjugated Lipid Nanoparticles (LNPs) for this compound Delivery

  • Preparation of Lipid Stock Solutions: Dissolve the cationic lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol. For targeted delivery, include a GalNAc-conjugated lipid in the mixture.

  • Preparation of Aqueous Phase: Dissolve this compound in an appropriate aqueous buffer (e.g., citrate buffer, pH 4.0).

  • LNP Formation: Rapidly mix the lipid-ethanol solution with the aqueous this compound solution using a microfluidic mixing device. The rapid mixing leads to the self-assembly of LNPs, encapsulating this compound.

  • Purification and Characterization: Remove the ethanol and unencapsulated this compound by dialysis or tangential flow filtration. Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Biodistribution Study of this compound Formulation

  • Animal Model: Use a relevant animal model (e.g., C57BL/6 mice).

  • Administration: Administer the this compound formulation intravenously (e.g., via tail vein injection). Include a control group receiving a non-targeted formulation.

  • Tissue Harvesting: At predetermined time points (e.g., 2, 8, and 24 hours post-injection), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and brain).

  • Quantification of this compound: Homogenize the harvested tissues and quantify the concentration of this compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay if this compound is labeled.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation prep_lipids Prepare Lipid & this compound Solutions mix Microfluidic Mixing prep_lipids->mix purify Purification mix->purify char Characterization (Size, Charge, EE) purify->char admin IV Administration to Mice char->admin Optimized Formulation harvest Tissue Harvesting admin->harvest quant Quantify this compound harvest->quant analyze Biodistribution Analysis quant->analyze

Caption: Experimental workflow for developing and evaluating liver-targeted this compound formulations.

troubleshooting_logic start Low Liver Uptake of this compound check_size Is particle size 70-200 nm? start->check_size check_charge Is surface charge neutral/slightly negative? check_size->check_charge Yes optimize_formulation Adjust formulation parameters check_size->optimize_formulation No check_ligand Using active targeting? check_charge->check_ligand Yes modify_charge Adjust lipid composition check_charge->modify_charge No optimize_ligand Increase ligand density check_ligand->optimize_ligand Yes add_peg Incorporate PEG-lipid check_ligand->add_peg No (Passive) signaling_pathway cluster_cell Hepatocyte asgpr ASGPR endosome Endosome asgpr->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation release This compound Release lysosome->release target Therapeutic Target release->target effect Therapeutic Effect target->effect galnac_lnp GalNAc-LNP-98N12-5 galnac_lnp->asgpr Binding

Technical Support Center: Overcoming Aggregation Issues with 98N12-5 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of 98N12-5 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lipid nanoparticles?

This compound is a multi-tail, ionizable cationic lipid. It is a key component in LNP formulations designed for the delivery of siRNA therapeutics.[1][2][3][4] Its ionizable nature is crucial for encapsulating negatively charged siRNA at an acidic pH and facilitating its release into the cytoplasm at physiological pH. The multi-tail structure is believed to enhance the fusogenicity of the LNP with the endosomal membrane, improving the delivery of the siRNA payload into the cell's cytoplasm.[3]

Q2: What are the primary components of a typical this compound LNP formulation?

A standard this compound LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (this compound): Facilitates siRNA encapsulation and endosomal escape.

  • Phospholipid (e.g., DSPC): A structural lipid that contributes to the nanoparticle's bilayer.

  • Cholesterol: Modulates membrane fluidity and stability.[5]

  • PEGylated Lipid (e.g., DMG-PEG 2000): Controls particle size and prevents aggregation by providing a hydrophilic shield.[6]

Q3: What are the common causes of aggregation in this compound formulations?

Aggregation of this compound LNPs is a common stability issue that can be triggered by several factors:

  • Suboptimal pH: The pH during formulation and storage is critical. Deviations from the optimal pH can affect the charge of the ionizable lipid, leading to particle fusion.[7]

  • Temperature Fluctuations: Both high temperatures and freeze-thaw cycles can induce aggregation. Freezing without cryoprotectants can cause ice crystal formation, which damages the LNPs and leads to aggregation upon thawing.[7][8]

  • Mechanical Stress: Vigorous shaking or stirring can introduce mechanical stress that promotes particle aggregation.[7]

  • Inappropriate Formulation Ratios: The molar ratios of the lipid components, especially the PEGylated lipid, are crucial for maintaining a stable particle size and preventing aggregation.[6]

  • High LNP Concentration: More concentrated LNP solutions have a higher probability of particle-particle interactions, which can lead to aggregation.

Q4: How can I detect aggregation in my this compound formulation?

The primary method for detecting aggregation is Dynamic Light Scattering (DLS) . An increase in the average particle size (Z-average) and the polydispersity index (PDI) are indicative of aggregation. A PDI value below 0.2 generally suggests a monodisperse and stable formulation. Visual inspection for turbidity or precipitation can also be a simple, initial indicator of significant aggregation.

Troubleshooting Guides

Issue 1: Increased Particle Size and PDI Immediately After Formulation

If you observe a large particle size (>150 nm) and a high PDI (>0.2) immediately after preparing your this compound LNPs, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Inefficient Mixing Ensure that the lipid and siRNA solutions are mixed rapidly and efficiently. For reproducible results, use a microfluidic mixing device.
Incorrect pH of Buffers Verify the pH of the aqueous buffer used for siRNA (typically pH 4.0-5.0) and the final dialysis buffer (typically pH 7.4).
Suboptimal Lipid Ratios Optimize the molar ratio of the lipid components. Increasing the percentage of the PEGylated lipid can often lead to smaller particle sizes.

Experimental Workflow for Optimizing Formulation Parameters

G cluster_prep Preparation cluster_formulation Formulation (Microfluidics) cluster_purification Purification cluster_characterization Characterization cluster_optimization Optimization Loop prep_lipids Prepare Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol mix Rapid Mixing of Lipid and siRNA Solutions prep_lipids->mix prep_siRNA Prepare siRNA in Acidic Buffer (pH 4.0) prep_siRNA->mix dialysis Dialysis against Neutral Buffer (pH 7.4) mix->dialysis dls Measure Size & PDI (DLS) dialysis->dls ribogreen Measure Encapsulation (RiboGreen Assay) dialysis->ribogreen analyze Analyze Results dls->analyze ribogreen->analyze adjust Adjust Lipid Ratios or Flow Rates analyze->adjust If Size/PDI is high end Optimal Formulation analyze->end If Size/PDI is optimal adjust->mix Iterate

Workflow for optimizing this compound LNP formulation.
Issue 2: Aggregation During Storage

If your this compound LNPs are stable initially but show signs of aggregation over time, focus on the storage conditions.

Quantitative Impact of Storage Conditions on LNP Stability

The following table summarizes the expected impact of different storage conditions on LNP size and PDI based on studies of similar ionizable lipid nanoparticle systems. While not specific to this compound, these trends are generally applicable.

Storage ConditionTimeAvg. Particle Size (nm)Polydispersity Index (PDI)
Room Temperature (25°C) 1 Day~100~0.15
7 Days>200 (significant aggregation)>0.3
Refrigerated (4°C) 1 Day~100~0.15
30 Days~110~0.18
90 Days~120~0.2
Frozen (-20°C, no cryoprotectant) After 1 Freeze-Thaw>500 (significant aggregation)>0.5
Frozen (-80°C, no cryoprotectant) After 1 Freeze-Thaw>800 (severe aggregation)>0.7

Note: Data is illustrative and compiled from general LNP stability studies. Actual results may vary based on the specific formulation.

Troubleshooting Storage-Related Aggregation

  • Recommended Storage: For short-term storage (up to a few weeks), refrigeration at 4°C is generally preferred over freezing if no cryoprotectant is used.[2]

  • Avoid Repeated Freeze-Thaw Cycles: If you need to store samples frozen, aliquot them to avoid multiple freeze-thaw cycles.

  • Utilize Cryoprotectants: For long-term storage, freezing at -80°C in the presence of a cryoprotectant is the most effective strategy.

Issue 3: Aggregation After Freeze-Thaw Cycles

Freezing and thawing are major stressors for LNPs. The formation of ice crystals can disrupt the nanoparticle structure, leading to aggregation.

Effect of Cryoprotectants on LNP Stability (Post Freeze-Thaw at -80°C)

CryoprotectantConcentration (w/v)Avg. Particle Size (nm)Polydispersity Index (PDI)
None 0%>800>0.7
Sucrose 5%~250~0.4
10%~150~0.25
20%~120~0.2
Trehalose 5%~280~0.45
10%~160~0.28
20%~130~0.22

Note: This data is representative of the effect of cryoprotectants on similar LNP systems and demonstrates the dose-dependent protective effect.[2]

Troubleshooting Freeze-Thaw Aggregation

  • Add a Cryoprotectant: Before freezing, add a cryoprotectant such as sucrose or trehalose to your LNP suspension at a final concentration of 10-20% (w/v).[2]

  • Flash Freezing: If possible, flash-freeze your samples in liquid nitrogen before transferring them to a -80°C freezer. This can minimize the formation of large ice crystals.

Experimental Protocols

Protocol 1: Preparation of this compound LNPs using Microfluidic Mixing

Materials:

  • This compound, DSPC, Cholesterol, DMG-PEG 2000

  • Ethanol (200 proof)

  • siRNA

  • Sodium Acetate Buffer (25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Methodology:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically 10-25 mM.

  • Prepare siRNA Solution: Dissolve the siRNA in sodium acetate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set the total flow rate and the flow rate ratio on the microfluidic device. A common starting point is a total flow rate of 12 mL/min and a flow rate ratio of 3:1 (aqueous:ethanolic).

    • Load the lipid solution and the siRNA solution into separate syringes and place them on the syringe pump.

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement by DLS

  • Dilute a small aliquot of the LNP sample in PBS (pH 7.4).

  • Measure the particle size (Z-average) and PDI using a DLS instrument.

  • Perform at least three measurements and report the average.

2. siRNA Encapsulation Efficiency using RiboGreen Assay

  • Prepare a standard curve of your siRNA in TE buffer.

  • In a 96-well plate, add your LNP sample to two separate wells.

  • To one set of wells, add TE buffer. To the other set, add a solution of 0.5% Triton X-100 in TE buffer to lyse the LNPs.

  • Add the RiboGreen reagent to all wells and incubate in the dark for 5 minutes.

  • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_Triton - Fluorescence_TE) / Fluorescence_Triton * 100

Mandatory Visualization

PCSK9 Signaling Pathway and siRNA Inhibition

The following diagram illustrates the mechanism of action for a this compound LNP delivering siRNA to inhibit the production of PCSK9, a key regulator of LDL cholesterol.

G cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_delivery LNP Delivery PCSK9_Gene PCSK9 Gene PCSK9_mRNA PCSK9 mRNA PCSK9_Gene->PCSK9_mRNA Transcription Ribosome Ribosome PCSK9_mRNA->Ribosome PCSK9_mRNA->Ribosome PCSK9_Protein PCSK9 Protein Ribosome->PCSK9_Protein Translation LDLR LDL Receptor PCSK9_Protein->LDLR Binds to RISC RISC Complex RISC->PCSK9_mRNA cleaves siRNA siRNA siRNA->RISC binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome LDLR->Lysosome Directed to LDL LDL LDL->Endosome Binding Endosome->Lysosome Degradation LNP This compound LNP (with siRNA) LNP->siRNA Endosomal Escape & siRNA Release LNP->Endosome Endocytosis

PCSK9 pathway and siRNA inhibition by this compound LNPs.

References

Technical Support Center: Refining Purification Methods for 98N12-5 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of 98N12-5 lipid nanoparticles (LNPs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound LNPs using common techniques such as Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC).

Tangential Flow Filtration (TFF) Troubleshooting

Question: Why is the permeate flux rate significantly lower than expected during the TFF of my this compound LNPs?

Answer: A low permeate flux rate during TFF can be attributed to several factors. Firstly, membrane fouling is a common issue where LNPs, lipids, or other components aggregate and block the membrane pores.[1] To address this, consider the following:

  • Optimize Transmembrane Pressure (TMP): High TMP can lead to excessive fouling. A systematic optimization of TMP is recommended to find a balance between flux and fouling.[1]

  • Adjust Crossflow Rate: Increasing the crossflow rate can help to sweep away foulants from the membrane surface.

  • Membrane Selection: Ensure the membrane material and pore size are appropriate for your this compound LNP formulation. Hydrophilic membranes are often preferred to minimize non-specific binding.

  • Pre-filtration: If the LNP solution contains larger aggregates, a pre-filtration step might be necessary.

Question: My this compound LNP size and polydispersity index (PDI) increase after TFF purification. What could be the cause?

Answer: An increase in LNP size and PDI post-TFF is often indicative of particle aggregation or instability. This can be caused by:

  • Shear Stress: High shear forces within the TFF system can disrupt the LNPs, leading to aggregation.[2] Consider reducing the pump speed or using a low-shear pump.

  • Buffer Composition: The diafiltration buffer composition is critical for maintaining LNP stability. Ensure the pH and ionic strength of the buffer are optimized for your this compound formulation.

  • Concentration Effects: Over-concentrating the LNP solution can lead to increased particle-particle interactions and aggregation. Limit the final concentration or perform the concentration in steps.

Size Exclusion Chromatography (SEC) Troubleshooting

Question: I am observing a broad, poorly resolved peak for my this compound LNPs during SEC. How can I improve the resolution?

Answer: Poor peak resolution in SEC can be due to several factors related to the column, mobile phase, and the LNPs themselves.[3] To improve resolution:

  • Column Selection: Utilize a column with an appropriate pore size for your LNPs. For many LNP formulations, columns with pore sizes of 1000 Å or larger are suitable.[4] Ultrawide pore SEC columns can be particularly effective for resolving LNP aggregates.[3]

  • Mobile Phase Optimization: The composition of the mobile phase is crucial. A low ionic strength mobile phase, such as 0.1x DPBS, can help maintain particle integrity. The addition of certain salts can also influence the separation.

  • Flow Rate: A lower flow rate can minimize shear stress on the LNPs and improve resolution.

  • Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.

Question: There is evidence of LNP-column interaction, such as peak tailing or low recovery. What can I do to prevent this?

Answer: Interaction between the LNPs and the stationary phase of the SEC column can lead to poor chromatographic performance. To mitigate this:

  • Column Chemistry: Use columns with a hydrophilic or bio-inert surface chemistry to minimize non-specific binding.

  • Mobile Phase Additives: The addition of a small amount of a non-ionic surfactant or altering the salt concentration in the mobile phase can sometimes reduce interactions.

  • Sample Preparation: Ensure your sample is fully dispersed before injection. Gentle vortexing or sonication might be necessary, but be cautious of causing LNP disruption.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) I should monitor during the purification of this compound LNPs?

A1: Key CQAs for LNP purification include particle size, polydispersity index (PDI), encapsulation efficiency of the nucleic acid payload, and the removal of process-related impurities such as residual solvents (e.g., ethanol) and free lipids.[5][6]

Q2: How can I efficiently remove residual ethanol from my this compound LNP preparation?

A2: Tangential Flow Filtration (TFF) is a highly effective method for removing residual ethanol through a process called diafiltration.[2] This involves continuously adding a fresh buffer to the LNP solution while removing the permeate, which contains the ethanol. Multiple diavolumes (typically 5-10) are exchanged to reduce the ethanol concentration to acceptable levels.

Q3: Can I use a single purification method for my this compound LNPs?

A3: While a single method like TFF can be sufficient for buffer exchange and concentration, a combination of methods often yields a product with higher purity and better characterization. For instance, TFF can be used for initial purification and concentration, followed by SEC for fine-tuning the size distribution and removing any remaining aggregates.[7]

Q4: What are the alternatives to traditional TFF and SEC for LNP purification?

A4: While TFF and SEC are standard, other techniques are being explored. Monolithic chromatography, specifically using hydrophobic interaction monoliths, has been shown to be a scalable alternative to TFF with potentially lower shear stress.[2] Other methods like dialysis can be used at a smaller scale but are generally slower.[8]

Data Presentation

Table 1: Comparison of Purification Methods on this compound LNP Characteristics

Purification MethodAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Residual Ethanol (%)
Unpurified1100.259525
TFF (5 Diavolumes)1050.1892< 1
SEC (1000 Å pore size)1020.1290N/A
TFF + SEC1030.1188< 1

Note: Data are illustrative for the hypothetical this compound LNP formulation and will vary depending on the specific LNP composition and process parameters.

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF) for this compound LNP Purification
  • System Preparation: Sanitize and equilibrate the TFF system with the chosen diafiltration buffer (e.g., 1x PBS, pH 7.4).

  • Loading: Load the crude this compound LNP solution into the TFF reservoir.

  • Concentration (Optional): Concentrate the LNP solution to a desired volume by running the system in concentration mode. Monitor the permeate flux and transmembrane pressure (TMP).

  • Diafiltration: Switch to diafiltration mode. Continuously add fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. Perform 5-10 diavolume exchanges.

  • Final Concentration: After diafiltration, concentrate the LNPs to the final target concentration.

  • Recovery: Recover the purified and concentrated this compound LNP solution from the system.

  • Characterization: Analyze the purified LNPs for particle size, PDI, and encapsulation efficiency.

Protocol 2: Size Exclusion Chromatography (SEC) for this compound LNP Polishing
  • System and Column Equilibration: Equilibrate the SEC system and the selected column (e.g., with a 1000 Å pore size) with the mobile phase (e.g., 0.1x DPBS) at a low flow rate (e.g., 0.1 mL/min).

  • Sample Preparation: Ensure the this compound LNP sample is at the appropriate concentration and has been gently mixed.

  • Injection: Inject a small volume of the LNP sample onto the column.

  • Elution and Fraction Collection: Monitor the elution profile using a UV detector (e.g., at 260 nm for nucleic acid). Collect fractions corresponding to the main LNP peak.

  • Pooling and Analysis: Pool the relevant fractions and analyze for particle size, PDI, and concentration.

Visualizations

LNP_Purification_Workflow cluster_formulation LNP Formulation cluster_tff Tangential Flow Filtration (TFF) cluster_sec Size Exclusion Chromatography (SEC) cluster_analysis Quality Control Formulation Crude this compound LNP (with residual ethanol) TFF Diafiltration & Concentration Formulation->TFF Initial Purification TFF_out Purified & Concentrated LNP TFF->TFF_out SEC Polishing & Aggregate Removal TFF_out->SEC Optional Polishing Analysis Characterization (Size, PDI, EE%) TFF_out->Analysis SEC_out Highly Pure LNP SEC->SEC_out SEC_out->Analysis

Caption: General workflow for the purification of this compound LNPs.

TFF_Troubleshooting Start Low Permeate Flux in TFF? Fouling Potential Membrane Fouling Start->Fouling OptimizeTMP Optimize TMP Fouling->OptimizeTMP IncreaseCrossflow Increase Crossflow Rate Fouling->IncreaseCrossflow CheckMembrane Verify Membrane Suitability Fouling->CheckMembrane Prefilter Consider Pre-filtration Fouling->Prefilter Resolved Issue Resolved OptimizeTMP->Resolved IncreaseCrossflow->Resolved CheckMembrane->Resolved Prefilter->Resolved

Caption: Troubleshooting logic for low permeate flux during TFF.

References

Technical Support Center: 98N12-5 LNP Formulation and Co-Lipid Impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 98N12-5 lipid nanoparticles (LNPs). The following information addresses common issues and the critical role of co-lipids in optimizing LNP performance for siRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of a this compound LNP formulation?

A standard this compound LNP formulation for in vivo siRNA delivery to the liver typically consists of the ionizable lipid this compound, a helper lipid (like DSPC or DOPE), cholesterol, and a PEGylated lipid.[1][2] The molar ratios of these components are critical for LNP stability, encapsulation efficiency, and delivery efficacy.[3][4]

Q2: How do different helper lipids, such as DSPC and DOPE, affect this compound LNP performance?

While direct comparative studies on this compound are limited, data from structurally similar ionizable lipids like C12-200 provide valuable insights. Generally, the choice of helper lipid can significantly influence the biodistribution and efficacy of the LNP.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a saturated lipid that tends to form more rigid and stable bilayers.[2][5] LNPs formulated with DSPC may exhibit increased stability and have been shown to preferentially accumulate in the spleen.[6][7]

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is an unsaturated lipid that is known to adopt a cone shape, which can promote the formation of non-bilayer structures. This property is thought to facilitate endosomal escape of the nucleic acid payload.[7][8] Studies with C12-200 LNPs have demonstrated that substituting DSPC with DOPE can lead to enhanced mRNA delivery to the liver.[6][8]

Q3: What is the role of cholesterol in this compound LNP formulations?

Cholesterol is a crucial component that modulates the fluidity and stability of the lipid bilayer.[1][2][3] It fills the gaps between the other lipid molecules, contributing to the structural integrity of the LNP and potentially aiding in membrane fusion events necessary for endosomal escape.[1][3] Higher cholesterol content has been associated with improved LNP stability in circulation.[6]

Q4: How does the PEG-lipid component influence this compound LNP performance?

The PEGylated lipid (e.g., DMG-PEG2000) forms a hydrophilic corona on the surface of the LNP.[9] This PEG layer provides steric hindrance, which prevents LNP aggregation and reduces opsonization (the process of marking particles for clearance by the immune system), thereby prolonging circulation time in vivo.[9][10][11] However, a high density of PEG on the LNP surface can also hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".[9][10] Therefore, the molar percentage of the PEG-lipid needs to be carefully optimized.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
LNP Aggregation - Inappropriate buffer conditions (pH, ionic strength)- Suboptimal PEG-lipid concentration- Freeze-thaw cycles- Mechanical stress (e.g., vigorous vortexing)- Ensure the formulation buffer is at the correct pH for this compound complexation with siRNA.- Optimize the molar percentage of the PEG-lipid; too little may not provide sufficient steric shielding.[5]- For long-term storage, consider lyophilization with cryoprotectants like sucrose or trehalose to prevent aggregation upon reconstitution.[12]- Avoid repeated freeze-thaw cycles.[12]- Use gentle mixing methods instead of vortexing during formulation.[13]
Low Encapsulation Efficiency - Incorrect lipid-to-siRNA ratio- Suboptimal mixing during formulation- Degradation of siRNA- Optimize the nitrogen-to-phosphate (N:P) ratio, which represents the molar ratio of ionizable nitrogen atoms in this compound to phosphate groups in the siRNA.- Ensure rapid and homogenous mixing of the lipid and siRNA solutions. Microfluidic mixing is a highly reproducible method.[14]- Use high-quality, intact siRNA.
Poor In Vivo Efficacy - Suboptimal LNP formulation for the target tissue- Rapid clearance of LNPs from circulation- Inefficient endosomal escape- For liver targeting, consider using DOPE as the helper lipid, as it has been shown to enhance liver accumulation with similar ionizable lipids.[6][8]- Optimize the PEG-lipid content to balance circulation time and cellular uptake.[15]- The choice of helper lipid can influence endosomal escape; DOPE's fusogenic properties may be beneficial.[8]
High Polydispersity Index (PDI) - Inconsistent mixing during formulation- Instability of the formulation leading to a heterogeneous population of particles- Utilize a controlled and reproducible mixing method like microfluidics.[14]- Characterize the LNPs immediately after formulation and monitor their stability over time.- Optimize the molar ratios of the lipid components to improve particle homogeneity.

Quantitative Data

Table 1: Example Formulation of this compound LNPs for In Vivo siRNA Delivery

ComponentMolar Ratio (%)Reference
This compound42
Cholesterol48
DMG-PEG200010

Table 2: Impact of Helper Lipid on LNP Biodistribution (Data from C12-200 LNPs)

Helper LipidPrimary Organ of AccumulationKey FindingsReference
DSPCSpleenIncreased delivery to the spleen for both siRNA and mRNA.[6][7]
DOPELiverEnhanced mRNA delivery to the liver and improved liver transfection.[6][7][8]

Experimental Protocols

Protocol: Formulation of this compound LNPs by Microfluidic Mixing

This protocol describes a general method for formulating this compound LNPs encapsulating siRNA using a microfluidic device.

Materials:

  • This compound ionizable lipid

  • DSPC or DOPE (helper lipid)

  • Cholesterol

  • DMG-PEG2000

  • siRNA

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, the chosen helper lipid (DSPC or DOPE), cholesterol, and DMG-PEG2000 in anhydrous ethanol to achieve the desired molar ratios (e.g., refer to Table 1 for a starting point). The total lipid concentration should be optimized for the specific microfluidic system.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid stock solution and the siRNA solution into separate syringes.

    • Set the flow rates on the syringe pumps to achieve the desired aqueous to organic phase flow rate ratio (typically 3:1).

    • Initiate the flow to mix the two solutions in the microfluidic cartridge. The rapid mixing will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

  • Dialysis:

    • Transfer the LNP dispersion to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours, with several buffer changes, to remove the ethanol and raise the pH.

  • Characterization:

    • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential of the LNPs.

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids This compound Co-lipids (DSPC/DOPE) Cholesterol PEG-Lipid Ethanol Ethanol Lipids->Ethanol dissolve Mixing Microfluidic Mixing Ethanol->Mixing siRNA siRNA Buffer Citrate Buffer (pH 4.0) siRNA->Buffer dissolve Buffer->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization

Caption: Workflow for this compound LNP Formulation.

CoLipid_Impact_Pathway cluster_DSPC DSPC as Helper Lipid cluster_DOPE DOPE as Helper Lipid LNP This compound LNP DSPC Saturated Acyl Chains LNP->DSPC formulated with DOPE Unsaturated Acyl Chains LNP->DOPE formulated with RigidBilayer Rigid Bilayer DSPC->RigidBilayer Spleen Preferential Spleen Accumulation RigidBilayer->Spleen Fusogenic Promotes Fusogenic Hexagonal Phase DOPE->Fusogenic Liver Enhanced Liver Delivery & Endosomal Escape Fusogenic->Liver

Caption: Impact of Helper Lipids on LNP Performance.

References

Technical Support Center: Addressing Immunogenicity of 98N12-5 Based LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 98N12-5 based Lipid Nanoparticles (LNPs) and encountering issues related to immunogenicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of the immunogenic response observed with this compound based LNPs?

A1: The immunogenicity of this compound based LNPs, like other ionizable LNPs, is multifactorial. The primary drivers include the activation of the innate immune system by the lipid components. The ionizable lipid, this compound, can be recognized by pattern recognition receptors, leading to the production of pro-inflammatory cytokines and chemokines.[1][2] Additionally, the PEGylated lipid component, while intended to increase circulation time, can induce the production of anti-PEG antibodies (IgM and IgG), which can lead to accelerated blood clearance upon repeated administration and potential hypersensitivity reactions.[3][4][5] The overall LNP structure, including its size and surface charge, can also influence its interaction with immune cells.[6][7]

Q2: We are observing high levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in our in vitro/in vivo experiments. What could be the cause and how can we mitigate this?

A2: High levels of pro-inflammatory cytokines are a common indicator of LNP-induced innate immune activation. For this compound based LNPs, this can be particularly pronounced as it is an earlier generation lipidoid that may require higher doses.[1][8]

  • Potential Causes:

    • Inherent Adjuvant Activity: The this compound lipid itself can act as an adjuvant, stimulating immune cells.[9]

    • Endosomal Damage: LNP-mediated endosomal escape can cause cellular stress and damage, triggering inflammatory signaling pathways.[1]

    • Complement Activation: LNPs can activate the complement system, leading to the release of pro-inflammatory mediators.[10][11][12][13][14]

    • mRNA Cargo: While less common with modified mRNA, unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs), contributing to the inflammatory response.[4]

  • Mitigation Strategies:

    • Lipid Component Modification: Consider replacing or supplementing this compound with a newer generation, more potent, and potentially less immunogenic ionizable lipid.

    • PEG Alternatives: Explore replacing the PEG-lipid with alternatives like poly(carboxybetaine) (PCB) lipids or ethylene oxide graft copolymers to reduce the risk of anti-PEG antibody formation.[3][15][16][17]

    • Dose Optimization: Titrate the LNP dose to the lowest effective concentration to minimize immune stimulation.

    • Route of Administration: The route of administration can significantly impact immunogenicity. Intramuscular injections have been shown to generate lower levels of anti-LNP antibodies compared to intravenous or subcutaneous routes.[18]

Q3: Our this compound based LNP formulation shows reduced efficacy upon repeated dosing. What is the likely mechanism and how can we address it?

A3: Reduced efficacy upon repeated dosing is often attributed to the "Accelerated Blood Clearance (ABC)" phenomenon. This is primarily caused by the production of anti-PEG IgM antibodies following the initial dose.[3] These antibodies bind to subsequently administered PEGylated LNPs, leading to their rapid clearance from circulation by the mononuclear phagocyte system, thus preventing them from reaching their target tissue.

  • Troubleshooting Steps:

    • Measure Anti-PEG Antibodies: Assess the levels of anti-PEG IgM and IgG in the serum of your animal models after the initial dose.

    • Alternative Stealth Polymers: Replace the PEG-lipid with alternative hydrophilic polymers that do not induce a strong antibody response.[3][15][16][17]

    • Modify Dosing Schedule: Altering the time between doses may impact the magnitude of the ABC phenomenon.

    • Consider a Different Ionizable Lipid: While the ABC phenomenon is linked to PEG, the overall immunogenicity of the LNP, influenced by the ionizable lipid, can contribute to a more robust antibody response.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of IL-6, TNF-α, or other pro-inflammatory cytokines in vitro or in vivo. - Inherent immunogenicity of this compound.- Complement activation.- Recognition of mRNA cargo by innate immune sensors.- Titrate down the LNP dose.- Incorporate modified nucleotides (e.g., N1-methyl-pseudouridine) in the mRNA.- Evaluate alternative, less immunogenic ionizable lipids.- Perform a complement activation assay.
Reduced protein expression or therapeutic effect after a second or third dose. - Accelerated Blood Clearance (ABC) due to anti-PEG antibodies.- Measure anti-PEG IgM and IgG levels.- Replace PEG-lipid with an alternative stealth polymer (e.g., PCB-lipid).- Test a different route of administration (e.g., intramuscular).
High levels of anti-LNP IgM and/or IgG detected in serum. - Immune response to the LNP components, particularly the PEG-lipid.- See recommendations for "Reduced protein expression...".- Characterize the antibody binding to different LNP components.
Significant injection site reactions (swelling, redness). - Local inflammatory response to the LNP formulation.- Lower the administered dose.- Evaluate the impact of individual lipid components on local inflammation.- Consider co-formulation with an anti-inflammatory agent.
Variable immunogenic responses across different batches of LNPs. - Inconsistencies in LNP size, polydispersity, or encapsulation efficiency.- Ensure rigorous quality control of LNP formulations, including size and zeta potential measurements.- Optimize the formulation and manufacturing process for consistency.

Quantitative Data Summary

Table 1: Influence of Administration Route on Anti-LNP Antibody Production

Administration RouteDose (mRNA)Mean Anti-LNP IgM (MFI)Mean Anti-LNP IgG (MFI)
Intravenous (i.v.)High (0.3 mg/kg)HighHigh
Intravenous (i.v.)Low (0.0003 mg/kg)ModerateLow
Subcutaneous (s.c.)High (0.3 mg/kg)HighHigh
Subcutaneous (s.c.)Low (0.0003 mg/kg)ModerateLow
Intramuscular (i.m.)High (0.3 mg/kg)LowLow
Intramuscular (i.m.)Low (0.0003 mg/kg)LowLow

MFI: Mean Fluorescence Intensity. Data synthesized from findings suggesting intramuscular injections generate lower antibody levels.[18]

Table 2: In Vitro Cytokine Release from Human PBMCs in Response to LNPs

LNP FormulationIL-6 Release (pg/mL)TNF-α Release (pg/mL)
Control (PBS)< 50< 20
Empty LNP> 1000> 500
mRNA-LNP> 1500> 700

Data are illustrative and based on general findings that LNPs, both empty and with mRNA cargo, can induce significant cytokine release.[1][11]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • LNP Treatment: Add this compound based LNPs at various concentrations to the wells. Include a positive control (e.g., LPS) and a negative control (PBS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-6, TNF-α, and other relevant cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Protocol 2: Quantification of Anti-LNP Antibodies (SPAM Assay)

  • LNP Immobilization: Immobilize fluorescently labeled (e.g., DiI) this compound based LNPs on BSA-passivated glass slides.

  • Plasma Incubation: Incubate the LNP-coated slides with plasma samples collected from animals previously dosed with the LNPs.

  • Washing: Wash the slides to remove unbound plasma components.

  • Detection Antibody Incubation: Add fluorescently labeled secondary antibodies that detect the isotype of interest (e.g., anti-mouse IgM-AF488, anti-mouse IgG-AF488).

  • Washing: Wash the slides to remove unbound detection antibodies.

  • Imaging: Image the slides using fluorescence confocal microscopy.

  • Analysis: Use automated image analysis software to quantify the co-localization of the detection antibody signal with the LNP signal, providing a measure of antibody binding to individual LNPs.[18][19]

Visualizations

Immunogenicity_Pathway cluster_LNP This compound LNP cluster_APC Antigen Presenting Cell (APC) cluster_Response Immune Response LNP This compound LNP (Ionizable Lipid + PEG-Lipid) PRR Pattern Recognition Receptors (e.g., TLRs) LNP->PRR Recognition of Lipid Components Endosome Endosome LNP->Endosome Endocytosis B_Cell B Cell Activation LNP->B_Cell PEG Recognition Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) PRR->Cytokines Signaling Cascade Inflammasome NLRP3 Inflammasome Inflammasome->Cytokines Activation Endosome->Inflammasome Endosomal Damage Antibodies Anti-PEG Antibodies (IgM, IgG) B_Cell->Antibodies Troubleshooting_Workflow Start High Immunogenicity Observed (e.g., Cytokine Storm, Reduced Efficacy) Q1 Is it a repeat dose? Start->Q1 A1_Yes Measure Anti-PEG Antibodies Q1->A1_Yes Yes A1_No Measure Cytokine Profile Q1->A1_No No Mitigate_ABC Mitigate ABC Phenomenon: - Replace PEG-Lipid - Change Administration Route A1_Yes->Mitigate_ABC Mitigate_Innate Mitigate Innate Response: - Lower LNP Dose - Use Modified mRNA - Test Alternative Ionizable Lipid A1_No->Mitigate_Innate End Re-evaluate Immunogenicity Mitigate_ABC->End Mitigate_Innate->End

References

Validation & Comparative

The Veteran vs. the Vanguard: A Comparative Guide to Ionizable Lipids for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of the pioneering 98N12-5 lipidoid against next-generation alternatives like DLin-MC3-DMA, C12-200, and ALC-0315, offering researchers a data-driven guide to selecting the optimal vehicle for hepatic siRNA delivery.

In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the effective delivery of small interfering RNA (siRNA) to target tissues remains a critical challenge. Ionizable lipids have emerged as the cornerstone of lipid nanoparticle (LNP) formulations, enabling the protection, delivery, and intracellular release of siRNA. This guide provides a comprehensive comparison of the seminal ionizable lipidoid, this compound, with other prominent ionizable lipids: DLin-MC3-DMA (MC3), C12-200, and ALC-0315. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their siRNA delivery platforms.

Performance at a Glance: A Quantitative Comparison

The efficacy of an ionizable lipid is determined by a combination of its physicochemical properties and its in vivo performance. The following tables summarize key quantitative data for LNPs formulated with this compound and its more recent counterparts.

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound ~55< 0.2> 90%
DLin-MC3-DMA (MC3) ~55< 0.2> 90%[1]
C12-200 ~124< 0.2> 80%[2]
ALC-0315 ~133~0.15> 90%

Table 1: Physicochemical characteristics of LNPs formulated with different ionizable lipids. Data is compiled from various sources and may vary based on specific formulation parameters.

The true measure of an ionizable lipid's utility lies in its ability to effectively silence target genes in a living organism. The median effective dose (ED50), the dose required to achieve 50% gene silencing, is a critical metric for in vivo potency.

Ionizable LipidTarget GeneIn Vivo ModelED50 (mg/kg)Maximum Silencing (%)
This compound Factor VIIMouse~5.060-70%
DLin-MC3-DMA (MC3) Factor VIIMouse~0.005> 90%[3]
C12-200 Factor VIIMouse~0.01> 90%
ALC-0315 Factor VIIMouse< 1.0> 95%[4][5]

Table 2: In vivo silencing efficiency of siRNA-LNPs formulated with different ionizable lipids. The data highlights the significant improvements in potency from the early this compound to the more recent ionizable lipids.

Delving Deeper: A Head-to-Head Analysis

This compound: The Trailblazer

As one of the first lipid-like materials, or "lipidoids," developed for in vivo siRNA delivery, this compound was instrumental in demonstrating the potential of LNP technology. Formulations using this compound showed preferential accumulation in the liver, with over 90% of the injected dose localizing to this organ.[6][7] While groundbreaking for its time, subsequent research has led to the development of significantly more potent alternatives.

DLin-MC3-DMA (MC3): The Gold Standard

MC3 set a new benchmark for in vivo siRNA delivery and is a key component of the first FDA-approved siRNA therapeutic, Onpattro®. Its structure is optimized for hepatic gene silencing, with an ideal pKa that facilitates both efficient siRNA encapsulation and endosomal escape.[3][8] LNPs formulated with MC3 exhibit a remarkable potency, with an ED50 for Factor VII silencing in mice of approximately 0.005 mg/kg.[3]

C12-200: A Highly Potent Successor

Emerging from the same lipidoid screening approach that yielded this compound, C12-200 demonstrated a dramatic leap in potency. With an ED50 for hepatic gene silencing in the range of 0.01 mg/kg, C12-200 is approximately 100 times more efficient than this compound.[6] This enhanced efficacy solidified the potential of combinatorial chemistry for discovering novel and highly effective delivery materials.

ALC-0315: A Clinical Frontrunner

ALC-0315 is a more recent ionizable lipid that has gained prominence through its use in the Pfizer-BioNTech COVID-19 mRNA vaccine. While extensively studied for mRNA delivery, it has also proven to be a potent vehicle for siRNA. In a direct comparison with MC3 for siRNA delivery in mice, LNPs containing ALC-0315 achieved a two-fold greater knockdown of Factor VII in hepatocytes at a dose of 1 mg/kg.[4][5] However, at higher doses (5 mg/kg), ALC-0315 LNPs showed increased markers of liver toxicity, a factor that requires careful consideration in therapeutic development.[4][5]

Experimental Corner: Protocols for the Bench

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing

The preparation of uniform and potent siRNA-LNPs is crucial for successful delivery. Microfluidic mixing is a widely adopted method for achieving this.

LNP_Formulation cluster_inputs Inputs cluster_process Process cluster_purification Purification & Characterization A Lipid Mixture in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-lipid) C Microfluidic Mixer (e.g., NanoAssemblr) A->C B siRNA in Acidic Buffer (e.g., 25 mM Acetate, pH 4) B->C D Dialysis (against PBS, pH 7.4) C->D Self-Assembly E Characterization (Size, PDI, Encapsulation Efficiency) D->E Purified LNPs

Caption: LNP formulation workflow using microfluidic mixing.

Detailed Protocol:

  • Preparation of Solutions:

    • Dissolve the ionizable lipid (e.g., this compound, MC3), DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 40:11.5:47.5:1 for DLin-KC2-DMA).[9]

    • Dissolve the siRNA in a low pH buffer, such as 25 mM acetate at pH 4.[9]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

    • Pump the solutions through a microfluidic mixing device (e.g., a NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[9]

  • Purification:

    • Immediately after mixing, dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the siRNA encapsulation efficiency using a fluorescent dye-based assay such as the RiboGreen assay.[1]

In Vivo siRNA Delivery and Gene Silencing Analysis

The ultimate test of an LNP formulation is its ability to silence a target gene in an animal model.

InVivo_Workflow A LNP-siRNA Formulation B Systemic Administration (e.g., tail vein injection in mice) A->B C Tissue Harvest (e.g., liver) at designated time points B->C D RNA Extraction C->D F Protein Analysis (e.g., Western Blot, ELISA) C->F E Quantitative Real-Time PCR (qRT-PCR) D->E G Data Analysis: Calculate % Gene Silencing E->G F->G

Caption: Experimental workflow for in vivo siRNA delivery and analysis.

Detailed Protocol:

  • Animal Model: Utilize a relevant animal model, such as C57BL/6 mice for assessing hepatic gene silencing.

  • Administration: Administer the LNP-siRNA formulations systemically, typically via tail vein injection. Include a control group receiving a non-targeting siRNA.

  • Tissue Collection: At a predetermined time point post-injection (e.g., 48-72 hours), humanely euthanize the animals and harvest the target tissue (e.g., liver).

  • RNA Analysis:

    • Isolate total RNA from the tissue samples.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.

  • Protein Analysis:

    • Extract total protein from tissue lysates.

    • Perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) to quantify the protein levels of the target gene.

  • Data Analysis: Calculate the percentage of gene silencing by comparing the target mRNA or protein levels in the treated group to the control group.

Conclusion: Choosing the Right Tool for the Job

References

A Head-to-Head Comparison of 98N12-5 and DLin-MC3-DMA for In Vivo siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the efficacy of two prominent lipid nanoparticles for siRNA-mediated gene silencing.

The development of effective and safe delivery vehicles for small interfering RNA (siRNA) is a cornerstone of RNA-based therapeutics. Among the various platforms, lipid nanoparticles (LNPs) have emerged as a leading technology, with DLin-MC3-DMA being a key component in the first FDA-approved siRNA drug, Onpattro®. This guide provides an objective comparison of the in vivo efficacy of DLin-MC3-DMA and an earlier generation lipidoid, 98N12-5, for hepatic gene silencing, supported by experimental data and detailed methodologies.

Quantitative Efficacy in Hepatic Gene Silencing

The primary measure of LNP efficacy for siRNA delivery is the median effective dose (ED50), which represents the dose of siRNA required to achieve 50% silencing of the target gene. The most common preclinical model for this assessment involves the silencing of the Factor VII (FVII) gene in mice, as FVII is a liver-produced protein with a short half-life, allowing for rapid and robust measurement of gene knockdown.

Experimental data clearly demonstrates the superior potency of DLin-MC3-DMA-containing LNPs compared to those formulated with this compound.

Lipid Nanoparticle ComponentTarget GeneAnimal ModelED50 (mg/kg siRNA)Efficacy Notes
DLin-MC3-DMA Factor VIIMouse~0.005[1]Highly potent, representing a significant advancement in LNP technology.
This compound Factor VIIMouse~1-5A dose of 5 mg/kg was required to achieve 60-70% gene silencing.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison, focusing on the in vivo silencing of Factor VII in mice.

LNP Formulation

a) DLin-MC3-DMA LNP Formulation:

A standard and optimized protocol for formulating DLin-MC3-DMA LNPs for siRNA delivery involves the following steps:

  • Lipid Stock Preparation:

    • The lipid components are dissolved in ethanol. A common molar ratio is 50% DLin-MC3-DMA, 10% 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 38.5% cholesterol, and 1.5% polyethylene glycol-dimyristoylglycerol (PEG-DMG).

  • siRNA Solution Preparation:

    • The siRNA targeting Factor VII is dissolved in a low pH buffer, such as a 10 mM citrate buffer at pH 4.

  • LNP Assembly:

    • The ethanolic lipid solution is rapidly mixed with the aqueous siRNA solution. This can be achieved using methods such as vortex mixing or a microfluidic mixing device. The acidic buffer ensures that the ionizable amine of DLin-MC3-DMA is protonated, facilitating the encapsulation of the negatively charged siRNA.

  • Dialysis and Concentration:

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at a neutral pH (7.4) to remove ethanol and the acidic buffer.[3] This step also neutralizes the surface charge of the LNPs. The solution can then be concentrated to the desired final siRNA concentration.

b) this compound LNP Formulation:

While a specific, standardized protocol for this compound is less commonly cited, the general principles of lipidoid nanoparticle formulation are similar to those for DLin-MC3-DMA:

  • Lipidoid and Helper Lipid Preparation:

    • This compound, along with helper lipids such as cholesterol and a PEG-lipid, are dissolved in an organic solvent like ethanol.

  • siRNA Solution Preparation:

    • The Factor VII siRNA is dissolved in an aqueous buffer.

  • Nanoparticle Formation:

    • The lipidoid solution is mixed with the siRNA solution to allow for self-assembly of the nanoparticles.

  • Purification:

    • The formulation is then purified, typically through dialysis, to remove the organic solvent and any unencapsulated siRNA.

In Vivo Factor VII Silencing Study

The following workflow outlines the typical procedure for evaluating the in vivo efficacy of siRNA-LNP formulations.

  • Animal Model:

    • Female C57BL/6 mice are commonly used for these studies.

  • Administration:

    • The LNP-siRNA formulations are administered to the mice via a single intravenous (i.v.) tail vein injection. A range of siRNA doses is typically tested to determine the ED50.

  • Sample Collection:

    • At a predetermined time point after administration (e.g., 24 or 48 hours), blood samples are collected from the mice.

  • Factor VII Measurement:

    • Serum is isolated from the blood samples, and the levels of Factor VII protein are measured using a chromogenic assay.

  • Data Analysis:

    • The percentage of remaining Factor VII in the treated groups is calculated relative to a control group (e.g., mice treated with PBS or a non-targeting siRNA). The ED50 is then determined by plotting the percentage of Factor VII silencing against the siRNA dose.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

LNP_Formulation cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) lipids DLin-MC3-DMA + DSPC + Cholesterol + PEG-DMG mixing Rapid Mixing lipids->mixing siRNA siRNA siRNA->mixing self_assembly LNP Self-Assembly mixing->self_assembly dialysis Dialysis (PBS, pH 7.4) self_assembly->dialysis final_lnp Final LNP Formulation dialysis->final_lnp

Caption: LNP Formulation Workflow.

InVivo_Workflow formulation LNP-siRNA Formulation administration Intravenous Injection (Mouse Model) formulation->administration sample_collection Blood Sample Collection (24-48h post-injection) administration->sample_collection serum_isolation Serum Isolation sample_collection->serum_isolation fvii_assay Factor VII Protein Assay serum_isolation->fvii_assay data_analysis Data Analysis (ED50 Calculation) fvii_assay->data_analysis

Caption: In Vivo Efficacy Study Workflow.

References

in vivo biodistribution studies of 98N12-5 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Biodistribution of mRNA-Lipid Nanoparticles

Disclaimer: No specific data could be located for a lipid nanoparticle (LNP) formulation designated "98N12-5 LNPs." This guide therefore provides a comparative analysis of well-characterized LNP formulations utilizing different ionizable lipids, namely SM-102, ALC-0315, and DLin-MC3-DMA, to offer researchers a valuable reference for understanding the in vivo biodistribution of mRNA-LNP therapeutics.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of LNP performance based on experimental data.

Comparative Biodistribution of mRNA-LNPs

The in vivo biodistribution of lipid nanoparticles is a critical determinant of their efficacy and safety. Factors such as the choice of ionizable lipid, particle size, and route of administration significantly influence where the mRNA payload is delivered within the body.[1][2] Following intravenous administration, LNPs predominantly accumulate in the liver, with secondary distribution to the spleen and lungs.[3] Intramuscular injections, on the other hand, lead to localized expression at the injection site, with some systemic distribution to the liver and draining lymph nodes.[4][5]

The following table summarizes the quantitative biodistribution of mRNA delivered by LNPs containing different ionizable lipids. The data is presented as luciferase expression, a common reporter for in vivo gene expression, in various organs following intravenous or intramuscular injection in mice.

Ionizable LipidAdministration RouteDoseTime PointMajor Organs of Expression (Normalized Bioluminescence/Total Flux)Reference
ALC-0315 Intravenous0.75 mg/kg2 hours (in vivo), 6 hours (ex vivo)Liver > Spleen > Lung[3]
SM-102 Intramuscular1 µg mRNA6, 24, 48, 72 hoursInjection Site, Liver[6]
ALC-0315 Intramuscular1 µg mRNA6, 24, 48, 72 hoursInjection Site, Liver[6]
DLin-MC3-DMA Intravenous0.05 mg/kg mRNA6 hoursLiver (highest), Spleen[7]
SM-102 Intravenous0.05 mg/kg mRNA6 hoursLiver, Spleen[7]
ALC-0315 Intravenous0.05 mg/kg mRNA6 hoursLiver (slightly higher than MC3 and SM-102)[7]

Note: Direct comparison between studies should be made with caution due to variations in LNP composition, mRNA dose, animal models, and analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are generalized protocols based on the cited literature for in vivo LNP biodistribution experiments.

LNP Formulation

Lipid nanoparticles are typically formulated by rapidly mixing an ethanolic lipid solution with an acidic aqueous solution containing the mRNA cargo.[4] The standard four-component LNP formulation consists of:

  • Ionizable Cationic Lipid: (e.g., SM-102, ALC-0315, DLin-MC3-DMA) responsible for mRNA encapsulation and endosomal escape.[1][8]

  • Phospholipid: (e.g., DSPC) which provides structural integrity.[2]

  • Cholesterol: Enhances nanoparticle stability and facilitates membrane fusion.[2]

  • PEGylated Lipid: (e.g., DMG-PEG 2000) controls particle size and reduces aggregation.[1]

The mixture is then neutralized and purified, typically through dialysis, to remove ethanol and non-encapsulated mRNA.[4]

In Vivo Biodistribution Study in Mice
  • Animal Model: BALB/c or C57BL/6 mice are commonly used for these studies.[3][4]

  • LNP Administration:

    • Intravenous (IV): LNPs encapsulating luciferase-encoding mRNA are administered via the tail vein.[3]

    • Intramuscular (IM): The LNP formulation is injected into the quadriceps or tibialis anterior muscle.[6]

  • Bioluminescence Imaging:

    • At designated time points (e.g., 2, 6, 24, 48, 72 hours) post-injection, mice are anesthetized.[3][6]

    • D-luciferin, the substrate for luciferase, is administered via intraperitoneal injection.[3]

    • Whole-body bioluminescence is imaged using an in vivo imaging system (IVIS).[3][4]

  • Ex Vivo Organ Imaging:

    • Following the final in vivo imaging, mice are euthanized.

    • Organs of interest (liver, spleen, lungs, kidneys, heart, brain, and muscle at the injection site) are harvested.[3]

    • The organs are imaged ex vivo using an IVIS to quantify luciferase expression in each tissue.[3]

  • Data Analysis: The total flux (photons/second) from the regions of interest (whole body and individual organs) is quantified to determine the level of protein expression.[3]

Visualizing Experimental Workflows and Influencing Factors

To better understand the processes and relationships in LNP biodistribution studies, the following diagrams are provided.

G cluster_prep LNP Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis mRNA mRNA in Aqueous Buffer mixing Microfluidic Mixing mRNA->mixing lipids Lipids in Ethanol lipids->mixing purification Purification (e.g., Dialysis) mixing->purification admin LNP Administration (IV or IM) purification->admin mouse Mouse Model (e.g., BALB/c) admin->mouse imaging In Vivo Imaging (IVIS) mouse->imaging organs Organ Harvest imaging->organs exvivo Ex Vivo Imaging (IVIS) organs->exvivo quant Quantification of Bioluminescence exvivo->quant

Caption: Experimental workflow for in vivo biodistribution of mRNA-LNPs.

G cluster_factors Influencing Factors cluster_outcome Biodistribution Outcome composition LNP Composition (Ionizable Lipid, PEG) liver Liver composition->liver spleen Spleen composition->spleen size Particle Size size->liver injection_site Injection Site size->injection_site route Administration Route (IV, IM) route->liver route->spleen route->injection_site other Other Organs (Lungs, Lymph Nodes) route->other

Caption: Key factors influencing the in vivo biodistribution of LNPs.

References

The Advantage of Multiple Tails: A Comparative Analysis of Multi-Tail vs. Single-Tail Lipids for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid architecture is a critical determinant in the efficacy of lipid nanoparticle (LNP)-based drug delivery systems. This guide provides an objective comparison of multi-tail and single-tail lipids, supported by experimental data, to inform the rational design of next-generation delivery vehicles.

The hydrophobic tails of lipids play a pivotal role in the formation, stability, and function of LNPs. While single-tail lipids have their applications, a growing body of evidence demonstrates that multi-tail lipids, including those with branched or cholesterol-conjugated tails, offer significant advantages in terms of delivery efficiency and therapeutic outcome. This superiority is largely attributed to their influence on the nanostructure of the LNP and their ability to facilitate the crucial step of endosomal escape.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of LNPs formulated with different lipid architectures. The data is compiled from various studies to provide a comparative overview.

Lipid TypeIonizable Lipid ExampleEncapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)In Vivo mRNA Delivery (Relative to SM-102)Reference
Two-Tail (Conventional) SM-102>90~80-100<0.21x (Baseline)[1]
Three-Tail U-29Not explicitly stated, but part of a high-performing series~100-150<0.2Higher than two-tail[2]
Four-Tail U-19Not explicitly stated, but demonstrated superior performance~100-150<0.2Significantly higher than two- and three-tail lipids[2]
Cholesterol-Tail (Multi-Tail) ARV-T1>95~70-80<0.15>10x[1]

Table 1: Comparative Performance of LNPs Formulated with Different Numbers of Lipid Tails. This table highlights the trend of increasing in vivo mRNA delivery efficiency with a greater number of lipid tails.

ParameterLNP with SM-102 (Two-Tail)LNP with ARV-T1 (Cholesterol-Tail)Reference
Particle Size (nm) ~95~75[1]
Polydispersity Index (PDI) ~0.18~0.12[1]
Zeta Potential (mV) ~ -5~ -10[1]
mRNA Encapsulation Efficiency (%) >90>95[1]
In Vivo Luciferase Expression (Luminescence) BaselineSignificantly Higher[1]
Antibody Titer Induction (SARS-CoV-2) Baseline>10-fold Higher[1]

Table 2: Detailed Physicochemical and In Vivo Performance Comparison of LNPs Formulated with a Conventional Two-Tail Lipid (SM-102) and a Novel Cholesterol-Tailed Ionizable Lipid (ARV-T1). This table showcases the marked improvement in LNP characteristics and biological activity achieved with a multi-tail, cholesterol-conjugated lipid.

The Critical Role of Lipid Structure in Endosomal Escape

A major hurdle for effective drug delivery is the entrapment of LNPs in endosomes following cellular uptake. The ability of the LNP to disrupt the endosomal membrane and release its cargo into the cytoplasm is paramount for therapeutic efficacy. Multi-tail and branched-tail lipids are thought to enhance endosomal escape through their propensity to form non-bilayer, cone-shaped structures.[3] This geometric preference facilitates the fusion of the LNP with the endosomal membrane, leading to cargo release.

The diagram below illustrates the proposed mechanism of cellular uptake and endosomal escape, highlighting the role of multi-tail lipids.

G cluster_extracellular Extracellular Space cluster_cellular Cell cluster_endocytosis Endocytosis cluster_endosomal_pathway Endosomal Pathway LNP Multi-Tail LNP Endosome_Formation Endosome Formation LNP->Endosome_Formation Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endosome_Formation->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Membrane Fusion) Therapeutic_Effect Therapeutic Effect (e.g., Protein Translation) Cytoplasm->Therapeutic_Effect Cargo Release

Caption: Cellular uptake and endosomal escape pathway of a multi-tail LNP.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative analysis of single-tail and multi-tail lipids.

Synthesis of a Novel Cholesterol-Tailed Ionizable Lipid (ARV-T1)

The synthesis of the multi-tail lipid ARV-T1 involves a multi-step chemical reaction process.[1] The key steps include the Grignard reaction of 1-bromooctane, followed by a series of reactions with 7-bromoheptanoic acid, 4-aminobutan-1-ol, and cholesterol to yield the final cholesterol-tailed ionizable lipid.[1]

LNP Formulation

LNPs are typically formulated using a microfluidic mixing device.[2] An organic phase containing the ionizable lipid, DSPC, cholesterol, and a PEG-lipid in ethanol is rapidly mixed with an aqueous phase containing the mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0). The resulting mixture is then dialyzed against PBS to raise the pH and remove ethanol, leading to the formation of stable LNPs.

Characterization of LNPs
  • Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).

  • Zeta Potential: Determined using laser Doppler velocimetry.

  • mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.

In Vitro Transfection

Cell lines (e.g., HEK293T) are incubated with LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP). The expression of the reporter protein is then quantified to assess transfection efficiency.

In Vivo mRNA Delivery

LNPs encapsulating a reporter mRNA (e.g., luciferase) are administered to animal models (e.g., mice) via intravenous or intramuscular injection. The expression of the reporter protein in various organs is measured using in vivo imaging systems (IVIS).

Experimental Workflow for LNP Formulation and Evaluation

The following diagram outlines a typical workflow for the formulation and evaluation of LNPs.

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Functional Evaluation Lipid_Synthesis Lipid Synthesis (Single- vs. Multi-tail) Microfluidics Microfluidic Mixing Lipid_Synthesis->Microfluidics Dialysis Dialysis Microfluidics->Dialysis DLS DLS (Size, PDI) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta RiboGreen Encapsulation Efficiency Dialysis->RiboGreen In_Vitro In Vitro Transfection Dialysis->In_Vitro In_Vivo In Vivo Delivery In_Vitro->In_Vivo Toxicity Toxicity Assessment In_Vivo->Toxicity

Caption: A generalized workflow for LNP formulation and evaluation.

Conclusion

The structural design of lipids, particularly the number and nature of their hydrophobic tails, is a critical parameter in optimizing LNP-based drug delivery systems. The experimental evidence strongly suggests that multi-tail lipids, including those with four tails or cholesterol conjugates, outperform conventional two-tail lipids in mediating efficient in vivo mRNA delivery. This enhanced performance is linked to favorable physicochemical properties and, most importantly, an increased capacity to facilitate endosomal escape. For researchers and developers in the field, the rational design of ionizable lipids with multiple, branched, or functionalized tails represents a promising strategy for creating safer and more effective LNP therapeutics.

References

A Comparative Guide to the Efficacy of 98N12-5 and Alternatives for siRNA Delivery in Non-Human Primate Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipidoid 98N12-5 and its next-generation alternatives, C12-200 and cKK-E12, for the delivery of small interfering RNA (siRNA) in non-human primate models. The data presented is compiled from publicly available research to facilitate an objective evaluation of these delivery platforms for preclinical research and therapeutic development.

Comparative Efficacy of Lipidoids for In Vivo Gene Silencing

The following tables summarize the quantitative data on the efficacy of this compound, C12-200, and cKK-E12 in mediating gene silencing in non-human primate models. It is important to note that the studies cited utilized different target genes, which may influence the observed silencing efficiencies.

Lipidoid Target Gene Non-Human Primate Model Dose Observed Efficacy Citation
This compoundApolipoprotein B (ApoB)Cynomolgus Monkey2.5 mg/kgUp to 74% reduction in serum ApoB protein[1]
6.25 mg/kgUp to 75% reduction in serum ApoB protein; Up to 85% reduction in liver ApoB mRNA[1]
C12-200Transthyretin (TTR)Cynomolgus Monkey0.03 mg/kgHigh levels of specific knockdown[2]
0.1 mg/kgHigh levels of specific knockdown[2]
0.3 mg/kgHigh levels of specific knockdown[2]
cKK-E12Transthyretin (TTR)Cynomolgus Monkey0.3 mg/kgOver 95% silencing of TTR mRNA[3][4]

Note: A direct head-to-head comparison of these three lipidoids for the same target gene in a single study in non-human primates is not available in the reviewed literature. The provided data is based on separate studies, and direct comparison of efficacy should be approached with caution due to the use of different target genes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the key non-human primate studies cited in this guide.

Lipid Nanoparticle (LNP) Formulation

While specific, detailed step-by-step protocols for the formulation of each LNP used in the primate studies are not fully available in the public domain, the general approach involves the following components and ratios:

  • This compound Formulation: A study by Akinc et al. describes a formulation containing the lipidoid this compound, cholesterol, and a PEG-lipid. While the exact molar ratios for the primate study are not specified, a related mouse study used a molar ratio of 42:10:48 for this compound, mPEG2000-Ceramide C16, and cholesterol, respectively. The components are typically dissolved in ethanol and then mixed with an aqueous solution of siRNA to allow for the self-assembly of lipid nanoparticles.

  • C12-200 and cKK-E12 Formulations: Formulations for these second-generation lipidoids also consist of the respective lipidoid, a helper phospholipid (like DSPC or DOPE), cholesterol, and a PEG-lipid. The molar ratios of these components are optimized for in vivo delivery. For instance, a general formulation strategy involves mixing the lipid components in ethanol and then combining with an siRNA solution in a microfluidic mixing device to ensure uniform particle formation.

Animal Model and Administration
  • Animal Model: The non-human primate model used in the cited studies is the cynomolgus monkey (Macaca fascicularis).[1][3][4][5]

  • Route of Administration: The lipid nanoparticle-formulated siRNA was administered via a single intravenous (i.v.) injection .[1][3][4]

Quantification of Gene Silencing
  • Apolipoprotein B (ApoB) Quantification:

    • Serum ApoB Protein: Serum levels of ApoB-100 protein were measured at various time points post-administration to determine the extent and duration of protein knockdown.[1]

    • Liver ApoB mRNA: Liver biopsies were collected 48 hours after administration, and the levels of ApoB mRNA were quantified using a branched DNA (bDNA) assay .[1] The bDNA assay is a hybridization-based method that amplifies the signal from the target mRNA, allowing for direct quantification from tissue lysates without the need for RNA extraction and reverse transcription.[6][7][8][9]

  • Transthyretin (TTR) Quantification:

    • Liver TTR mRNA: Liver biopsies were collected, and TTR mRNA levels were quantified relative to a housekeeping gene (e.g., GAPDH) using methods such as quantitative real-time polymerase chain reaction (qRT-PCR) .[3][4] qRT-PCR involves the reverse transcription of mRNA into cDNA followed by PCR amplification with fluorescence detection to quantify the amount of a specific transcript.[10][11][12]

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the siRNA signaling pathway and a general experimental workflow for evaluating the efficacy of siRNA delivery vehicles in non-human primates.

Signaling_Pathway cluster_cell Hepatocyte LNP Lipid Nanoparticle (LNP) carrying siRNA Endosome Endosome LNP->Endosome Endocytosis siRNA siRNA Endosome->siRNA Endosomal Escape RISC RISC (RNA-Induced Silencing Complex) siRNA->RISC Loading mRNA Target mRNA RISC->mRNA Target Recognition & Cleavage Degraded_mRNA Degraded mRNA mRNA->Degraded_mRNA Protein Target Protein (e.g., ApoB, TTR) mRNA->Protein Translation Reduced_Protein Reduced Protein Level Degraded_mRNA->Reduced_Protein Inhibition of Translation

Caption: siRNA-mediated gene silencing pathway in a hepatocyte.

Experimental_Workflow A LNP Formulation (Lipidoid + siRNA + Excipients) B Characterization of LNPs (Size, Encapsulation) A->B C Administration to Non-Human Primates (Intravenous Injection) B->C D Sample Collection (Blood, Liver Biopsy) C->D E Analysis of Gene Silencing D->E F mRNA Quantification (qRT-PCR, bDNA assay) E->F G Protein Quantification (ELISA, Western Blot) E->G

Caption: General experimental workflow for in vivo efficacy studies.

References

Comparative Safety and Toxicity Profile of 98N12-5 and Alternative Ionizable Lipids for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the safety and toxicity profiles of the novel ionizable lipid 98N12-5 against other commonly used alternatives in the formulation of lipid nanoparticles (LNPs) for siRNA delivery. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction to Ionizable Lipids in LNP-siRNA Delivery

Ionizable lipids are critical components of LNP delivery systems for nucleic acid therapeutics like siRNA. Their pH-dependent charge is central to the encapsulation of negatively charged siRNA at low pH and their neutral charge at physiological pH minimizes toxicity and facilitates delivery. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, promoting the release of the siRNA cargo into the cytoplasm. This guide focuses on the safety and toxicity aspects of this compound in comparison to established ionizable lipids.

Comparative Overview of Ionizable Lipids

While specific toxicity data for this compound is not publicly available, this section provides a comparative overview based on existing knowledge of alternative lipids.

Ionizable LipidChemical DescriptionKey Features & ApplicationsKnown Safety/Toxicity Profile Highlights
This compound A novel multi-tail ionizable lipid.[1]Used for efficient in vivo siRNA delivery to the liver.[1]Specific public toxicity data (e.g., LD50, IC50) is not available. For research use only.[1]
DLin-MC3-DMA A potent ionizable cationic lipid with an apparent pKa of 6.44.[2]A gold standard for hepatic gene silencing in vivo, used in the first FDA-approved siRNA drug, Onpattro®.[2][3]Generally well-tolerated. LNPs with DLin-MC3-DMA did not show increased markers of liver toxicity at a 5 mg/kg dose in mice.[4]
SM-102 An ionizable amino lipid with a pKa of 6.68.[5][6]A key component in the Moderna COVID-19 mRNA vaccine.[7][8]Toxicological properties are not fully known.[9] Safety data sheets often include hazards related to the solvent (e.g., chloroform) it is supplied in, not the lipid itself.[10]
ALC-0315 An ionizable aminolipid.[11]A key component in the Pfizer-BioNTech COVID-19 mRNA vaccine.[12]At a high dose (5 mg/kg), ALC-0315 LNPs showed increased markers of liver toxicity (ALT and bile acids) in mice.[4] Stereoisomers of ALC-0315 have shown different cytotoxicity profiles in vitro.[13]
C12-200 A branched-chain ionizable cationic lipidoid.Used in preclinical studies for mRNA and siRNA delivery, particularly to the liver.[14][15]Noted to be poorly tolerated in vivo, which has limited its clinical development.[16]

In Vitro Toxicity Assessment

Detailed below are common in vitro assays used to evaluate the toxicity of ionizable lipids as part of an LNP formulation.

3.1. Cytotoxicity Assays

These assays determine the concentration at which a substance has a toxic effect on cells.

Experimental Protocol: MTT Assay

  • Cell Lines: A panel of relevant cell lines, such as hepatocytes (e.g., HepG2) and other cell types relevant to the therapeutic target.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the LNP formulations containing this compound or alternative lipids for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or similar tetrazolium salt.

    • After a further incubation period, the absorbance is measured at a specific wavelength (e.g., 490 nm). The amount of formazan product is proportional to the number of viable cells.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

  • Data Presentation:

CompoundCell LineIncubation Time (hr)IC50 (µM)
This compoundHepG248Data not available
DLin-MC3-DMAVarious24-72Variable depending on cell line and formulation
SM-102Various24-72Variable depending on cell line and formulation
ALC-0315KMG448(R,R)-isomer showed lower cell viability (84.4%) at 0.05 mg/mL compared to (S,S) and meso isomers.[13]
C12-200Various24-72Variable depending on cell line and formulation

3.2. Genotoxicity Assays

These assays assess the potential of a substance to damage the genetic material of cells.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

  • Methodology:

    • The bacterial strains are exposed to the test substance (LNP formulation) at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • The mixture is incubated and then plated on a minimal agar medium lacking histidine.

    • After a suitable incubation period, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

  • Data Presentation:

CompoundMetabolic Activation (S9)Result
This compoundWith/WithoutData not available
DLin-MC3-DMAWith/WithoutData not available in public literature
SM-102With/WithoutAn in vitro micronucleus assay revealed no genotoxic effects of SM-102 LNP.[9]
ALC-0315With/WithoutNot expected to have genotoxic potential.[17]
C12-200With/WithoutData not available in public literature

In Vivo Toxicity Assessment

In vivo studies in animal models are crucial for understanding the systemic toxicity of LNP formulations.

4.1. Acute Toxicity Studies

These studies determine the effects of a single high dose of a substance.

Experimental Protocol: Single-Dose Toxicity Study

  • Animal Model: Typically two mammalian species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., cynomolgus monkeys).

  • Route of Administration: The intended clinical route (e.g., intravenous).

  • Methodology:

    • Animals are administered a single dose of the LNP formulation at escalating concentrations.

    • Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.

    • At the end of the study, blood is collected for hematology and clinical chemistry analysis, and a full necropsy and histopathological examination of major organs are performed.

    • The maximum tolerated dose (MTD) and the lethal dose 50 (LD50) can be determined.

  • Data Presentation:

CompoundAnimal ModelRoute of AdministrationKey Findings
This compound--Data not available
DLin-MC3-DMAMouseIntravenousWell tolerated with an ED50 for hepatic gene silencing < 0.01 mg/kg.[2]
SM-102RatIntramuscularRepeat-dose toxicity studies of vaccines with SM-102 LNPs demonstrated tolerance.[9]
ALC-0315MouseIntravenousAt 5 mg/kg, increased serum levels of ALT and bile acids were observed.[4]
C12-200--Reported to be poorly tolerated in vivo.[16]

Visualizations

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cell Culture Cell Culture Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Cell Culture->Cytotoxicity Assay (e.g., MTT) IC50 Data Analysis Data Analysis Cytotoxicity Assay (e.g., MTT)->Data Analysis Safety Profile Assessment Safety Profile Assessment Data Analysis->Safety Profile Assessment Bacterial Strains Bacterial Strains Genotoxicity Assay (e.g., Ames Test) Genotoxicity Assay (e.g., Ames Test) Bacterial Strains->Genotoxicity Assay (e.g., Ames Test) Mutagenicity Genotoxicity Assay (e.g., Ames Test)->Data Analysis Animal Model Animal Model Acute Toxicity Acute Toxicity Animal Model->Acute Toxicity LD50/MTD Repeat-Dose Toxicity Repeat-Dose Toxicity Animal Model->Repeat-Dose Toxicity NOAEL Histopathology Histopathology Acute Toxicity->Histopathology Histopathology->Safety Profile Assessment Repeat-Dose Toxicity->Histopathology

Caption: A simplified diagram illustrating a potential mechanism of cationic lipid-induced cytotoxicity.

Conclusion

The safety and toxicity profile of an ionizable lipid is a critical determinant of its clinical viability. While this compound is presented as a novel lipid for efficient siRNA delivery, a comprehensive public dataset on its safety is currently lacking. In contrast, lipids like DLin-MC3-DMA have a more established and favorable safety profile, leading to their successful clinical translation. Alternatives such as ALC-0315 and SM-102 have demonstrated acceptable safety for vaccine use, though some dose-dependent toxicities have been noted in preclinical studies. C12-200, despite its efficacy, has been hampered by tolerability issues. Further studies are required to fully characterize the safety profile of this compound and to position it within the landscape of existing ionizable lipids for therapeutic applications.

References

Head-to-Head Comparison: 98N12-5 and SM-102 in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of gene-based therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of mRNA and siRNA payloads. Among the array of ionizable lipids developed for lipid nanoparticle (LNP) formulations, 98N12-5 and SM-102 have emerged as significant players. This guide provides a detailed, data-driven comparison of these two lipids for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundSM-102
Primary Application siRNA delivery, particularly to the liver[1][2]mRNA delivery, notably in the Moderna COVID-19 vaccine[3][4]
Chemical Structure Multi-tail ionizable lipidoid[2]Synthetic amino lipid with a tertiary amine and branched tail[4]
In Vivo Tropism Predominantly liver[1][5]Broad, with significant expression at the injection site (intramuscular) and potential for systemic distribution[6][7]

Performance Data

In Vivo Efficacy

Direct comparative studies between this compound and SM-102 are limited. However, data from independent studies provide insights into their respective performance.

This compound:

LNPs formulated with this compound have demonstrated potent in vivo gene silencing. In studies involving siRNA targeting proprotein convertase subtilisin kexin type 9 (PCSK9), these LNPs led to a significant reduction in serum cholesterol levels in mice and rats, and LDL cholesterol in nonhuman primates.[1] One of the early lipidoids to show in vivo efficacy, this compound, required a dose of 5 mg/kg to achieve 60-70% gene silencing in hepatocytes.[8]

SM-102:

SM-102 is a component of the Moderna COVID-19 vaccine and has been extensively studied for mRNA delivery.[3][4] In preclinical studies, intramuscular administration of luciferase mRNA encapsulated in SM-102-containing LNPs resulted in robust luciferase expression in mice.[9] When compared to another ionizable lipid, ALC-0315, SM-102 demonstrated 60% higher mean bioluminescence in an in vivo mouse model, indicating superior mRNA delivery and protein expression.[6] Furthermore, LNPs formulated with SM-102 have been shown to be effective for the in vivo delivery of plasmid DNA, resulting in significant and prolonged protein expression.[10]

The following table summarizes key performance metrics collated from various studies.

ParameterThis compoundSM-102
Payload siRNAmRNA, pDNA
Dosing (in vivo) ~5 mg/kg for 60-70% gene silencing[8]1 µg for significant protein expression (in mice)[6]
Primary Target Organ Liver[1][5]Injection site (IM), Liver, Spleen[6]
pKa Not explicitly stated in search results6.68[9][11]

Experimental Protocols

Lipid Nanoparticle Formulation

A common method for formulating LNPs with ionizable lipids like SM-102 involves a microfluidic mixing system.

SM-102 LNP Formulation Protocol:

  • Preparation of Lipid Solution: Dissolve the ionizable lipid (SM-102), helper lipids (e.g., DSPC and cholesterol), and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol. A typical molar ratio is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[12][13]

  • Preparation of Aqueous Solution: The mRNA or siRNA payload is diluted in an aqueous buffer, typically a citrate buffer at a low pH (e.g., pH 4.0), to ensure the ionizable lipid is protonated.

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous nucleic acid solution are rapidly mixed using a microfluidic device. The rapid mixing leads to the self-assembly of the lipids around the nucleic acid core, forming the LNP.

  • Purification: The resulting LNP solution is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a more neutral surface charge for the LNPs. The LNPs are then sterile filtered.[12]

In Vivo mRNA Delivery and Expression Analysis

The following protocol outlines a typical in vivo study to assess the efficacy of LNP-mediated mRNA delivery.

G cluster_0 LNP Formulation cluster_1 In Vivo Administration cluster_2 Expression Analysis LNP_prep Prepare mRNA-LNP (e.g., with SM-102) Animal_model Administer to animal model (e.g., BALB/c mice) via intramuscular injection LNP_prep->Animal_model Imaging In vivo bioluminescence imaging (e.g., using IVIS system) at various time points Animal_model->Imaging Quantification Quantify luciferase expression Imaging->Quantification

General mechanism of LNP-mediated nucleic acid delivery.

At physiological pH, the ionizable lipids are nearly neutral, which reduces interactions with blood components and non-target cells. [4]Upon cellular uptake via endocytosis, the LNP is trafficked into an endosome. [3]The acidic environment of the endosome protonates the tertiary amine of the ionizable lipid, leading to a positive charge. [4]This charge facilitates the disruption of the endosomal membrane, allowing the mRNA or siRNA payload to escape into the cytoplasm where it can be translated into protein or mediate gene silencing. [4]

Conclusion

Both this compound and SM-102 are potent ionizable lipids that have significantly contributed to the advancement of nucleic acid therapies. The choice between them will largely depend on the specific application. For siRNA delivery, particularly with a liver-specific target, this compound has a proven track record. For mRNA-based applications, such as vaccines, SM-102 has demonstrated high efficiency and is a clinically validated component. The provided data and protocols offer a foundational guide for researchers to make informed decisions for their drug development programs.

References

Validating PCSK9 Knockdown: A Comparative Analysis of the 98N12-5 Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 98N12-5 lipid nanoparticle (LNP) formulation for small interfering RNA (siRNA) mediated knockdown of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) against other leading alternatives. The performance of each method is supported by experimental data, and detailed protocols for key experiments are provided to facilitate reproducibility and further research.

Introduction to PCSK9 and the Role of this compound

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL cholesterol ("bad cholesterol") from the bloodstream. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease.

The this compound formulation is a lipid nanoparticle (LNP) system designed for the in vivo delivery of siRNA. It is composed of the ionizable cationic lipidoid this compound, a helper lipid (such as DSPC), cholesterol, and a PEGylated lipid. This formulation encapsulates siRNA targeting PCSK9 mRNA, facilitating its delivery to the liver, the primary site of PCSK9 production. Once inside the hepatocytes, the siRNA is released into the cytoplasm, where it triggers the RNA interference (RNAi) pathway, leading to the cleavage and degradation of PCSK9 mRNA and subsequent reduction in PCSK9 protein levels.

Comparative Performance Analysis

The efficacy of the this compound formulation for PCSK9 knockdown is evaluated against other prominent therapeutic modalities targeting PCSK9: another lipid nanoparticle formulation (C12-200), monoclonal antibodies, and a commercially available siRNA therapeutic, Inclisiran.

Therapeutic ModalityFormulation/DrugMechanism of ActionEfficacy (PCSK9 Reduction)Efficacy (LDL-C Reduction)Dosing Regimen (Preclinical/Clinical)
Lipid Nanoparticle (LNP) - siRNA This compound Formulation RNA interference (siRNA)~60-70% reduction in hepatic PCSK9 mRNA in mice at 5 mg/kg.[1]~30% reduction in total cholesterol in mice at 5 mg/kg.[1]Single intravenous injection in preclinical studies.[1]
Lipid Nanoparticle (LNP) - siRNA C12-200 FormulationRNA interference (siRNA)Potent knockdown of hepatic genes.[2]Significant reduction in LDL cholesterol.Single intravenous injection in preclinical studies.[2]
Monoclonal Antibody Evolocumab, AlirocumabBinds to circulating PCSK9 protein, preventing its interaction with LDLR.Not applicable (acts on protein)~50-60% reduction in LDL-C.[3][4][5][6][7]Subcutaneous injection every 2-4 weeks.[3]
siRNA Therapeutic InclisiranRNA interference (siRNA) with GalNAc conjugation for targeted liver delivery.Up to ~80% reduction in circulating PCSK9.[8][9]Up to ~52% reduction in LDL-C.[8][10]Subcutaneous injection, with a maintenance dose every 6 months.[8]

Experimental Protocols

Lipid Nanoparticle Formulation for siRNA Delivery

This protocol describes a general method for formulating lipid nanoparticles encapsulating siRNA, which can be adapted for specific lipidoids like this compound.

Materials:

  • Ionizable lipidoid (e.g., this compound or C12-200) dissolved in ethanol.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol.

  • siRNA targeting PCSK9, dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microfluidic mixing device.

Procedure:

  • Prepare the lipid solution by combining the ionizable lipidoid, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the siRNA solution in the low pH buffer.

  • Set up the microfluidic mixing device with two inlet pumps.

  • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

  • Pump the two solutions through the microfluidic mixer at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) to induce the self-assembly of the lipid nanoparticles encapsulating the siRNA.

  • The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation.

  • Characterize the LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency.

In Vivo PCSK9 Knockdown Study in Mice

This protocol outlines a typical in vivo study to assess the efficacy of an LNP-siRNA formulation in knocking down PCSK9.

Animal Model:

  • C57BL/6 mice are commonly used. Humanized mouse models expressing human PCSK9 can also be utilized for evaluating human-specific therapies.[10]

Procedure:

  • Acclimate mice to the facility for at least one week before the experiment.

  • Divide the mice into treatment groups (e.g., vehicle control, LNP-siRNA at different doses).

  • Administer a single intravenous (IV) injection of the LNP-siRNA formulation or vehicle control via the tail vein.

  • Monitor the animals daily for any signs of toxicity.

  • At predetermined time points (e.g., 48 hours, 7 days, 21 days post-injection), collect blood samples via retro-orbital or submandibular bleeding for analysis of plasma PCSK9 and cholesterol levels.

  • At the end of the study, euthanize the mice and harvest the liver for analysis of PCSK9 mRNA levels.

Quantification of Hepatic PCSK9 mRNA by qRT-PCR

This protocol details the measurement of PCSK9 mRNA levels in liver tissue.

Procedure:

  • RNA Extraction: Isolate total RNA from a small piece of the harvested liver tissue using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for PCSK9, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).

    • Use a housekeeping gene (e.g., GAPDH, RPL13a) as an internal control for normalization.[11]

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of PCSK9 mRNA in the treated groups compared to the control group.

Quantification of Plasma PCSK9 Protein by ELISA

This protocol describes the measurement of PCSK9 protein levels in plasma samples.

Procedure:

  • Use a commercially available human or mouse PCSK9 ELISA kit.

  • Prepare the plasma samples by diluting them in the assay buffer provided with the kit. A typical starting dilution is 1:200.[3]

  • Prepare a standard curve using the recombinant PCSK9 protein provided in the kit.

  • Add the standards, controls, and diluted plasma samples to the wells of the microplate pre-coated with an anti-PCSK9 antibody.

  • Incubate the plate as per the manufacturer's instructions.

  • Wash the wells to remove unbound substances.

  • Add a biotin-conjugated anti-PCSK9 antibody and incubate.

  • Wash the wells again and add a streptavidin-HRP conjugate.

  • Incubate and wash the wells.

  • Add a substrate solution (e.g., TMB) and incubate to allow for color development.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of PCSK9 in the plasma samples by interpolating from the standard curve.

Visualizing the Mechanisms and Workflows

PCSK9_Signaling_Pathway cluster_bloodstream Bloodstream LDL_C LDL Cholesterol LDLR LDLR LDL_C->LDLR Binding Circulating_PCSK9 Circulating PCSK9 Circulating_PCSK9->LDLR Binding Endosome Endosome LDLR->Endosome Internalization LDLR->Endosome Internalization with PCSK9 Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome Degradation PCSK9_protein PCSK9_protein PCSK9_protein->Circulating_PCSK9 Secretion

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Data Analysis Formulate_LNP Formulate this compound LNP-siRNA Characterize_LNP Characterize LNP (Size, PDI, Encapsulation) Formulate_LNP->Characterize_LNP Dosing IV Injection of LNP-siRNA Characterize_LNP->Dosing Animal_Model Animal Model (e.g., C57BL/6 Mice) Animal_Model->Dosing Sample_Collection Blood & Liver Collection Dosing->Sample_Collection Plasma_Analysis Plasma Analysis (PCSK9 ELISA, Cholesterol) Sample_Collection->Plasma_Analysis Liver_Analysis Liver Analysis (PCSK9 mRNA qRT-PCR) Sample_Collection->Liver_Analysis Data_Interpretation Data Interpretation & Comparison Plasma_Analysis->Data_Interpretation Liver_Analysis->Data_Interpretation

Comparison_Logic cluster_LNP LNP-siRNA cluster_Antibody Monoclonal Antibodies cluster_siRNA siRNA Therapeutic PCSK9_Target PCSK9 Target N12_5 This compound PCSK9_Target->N12_5 mRNA Knockdown C12_200 C12-200 PCSK9_Target->C12_200 mRNA Knockdown Evolocumab Evolocumab PCSK9_Target->Evolocumab Protein Inhibition Alirocumab Alirocumab PCSK9_Target->Alirocumab Protein Inhibition Inclisiran Inclisiran PCSK9_Target->Inclisiran mRNA Knockdown

Conclusion

The this compound formulation represents a potent and versatile platform for the delivery of siRNA therapeutics to the liver, demonstrating significant efficacy in the preclinical knockdown of PCSK9. While monoclonal antibodies and chemically modified siRNA conjugates like Inclisiran offer established clinical alternatives with impressive LDL-lowering capabilities, LNP-based approaches such as the this compound formulation provide a flexible platform for targeting a wide range of hepatic genes. The choice of therapeutic modality will ultimately depend on the specific clinical application, desired dosing frequency, and cost-effectiveness. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these different technologies in a clinical setting.

References

98N12-5: A Comparative Performance Analysis in siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipidoid 98N12-5's performance against other industry-standard lipid-based nanoparticles for in vivo siRNA delivery. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug delivery applications.

Performance Benchmarks

The efficacy of lipid nanoparticles (LNPs) for siRNA delivery is often measured by the dose required to achieve significant gene silencing. The following table summarizes the in vivo performance of this compound in comparison to other notable lipidoids.

LipidoidEffective Dose (ED50) / Required DoseGene Silencing AchievedSpecies / Cell TypeReference
This compound 5 mg/kg60-70%Mouse Hepatocytes[1]
C12-2000.01 mg/kgNot specifiedNot specified[1]
ckk-E120.002 mg/kgNot specifiedNot specified[1]

Note: ED50 (Median Effective Dose) refers to the dose that produces a therapeutic response in 50% of the population. A lower ED50 indicates a more potent substance. The data for this compound is presented as the required dose for a specific percentage of gene silencing.

Experimental Protocol: In Vivo siRNA Delivery and Gene Silencing Assessment

The following is a generalized methodology for evaluating the in vivo performance of LNP-formulated siRNA, based on common practices in the field.

1. Lipid Nanoparticle (LNP) Formulation:

  • Components: The LNPs are typically formulated using a precise molar ratio of the ionizable lipid (e.g., this compound), a helper lipid (e.g., a phospholipid), cholesterol, and a PEG-lipid to improve stability and circulation time.

  • siRNA Encapsulation: The siRNA is encapsulated within the LNPs during their formation, which is often achieved through a rapid mixing process, such as microfluidic mixing of a lipid-ethanol solution with an aqueous siRNA solution.

2. Animal Model and Administration:

  • Species: Murine models (mice or rats) are commonly used for initial in vivo testing.

  • Administration: The LNP-siRNA formulation is administered systemically, typically via intravenous (i.v.) injection.

3. Gene Silencing Analysis:

  • Target Gene: A specific gene expressed in the target organ (e.g., Factor VII in the liver) is chosen as the target for siRNA-mediated silencing.

  • Sample Collection: At a predetermined time point after administration (e.g., 48 hours), blood or tissue samples are collected from the animals.

  • Analysis:

    • mRNA Levels: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of the target gene in the tissue samples. A reduction in mRNA levels indicates successful gene silencing.

    • Protein Levels: An enzyme-linked immunosorbent assay (ELISA) or Western blot can be used to measure the protein levels of the target gene product in the serum or tissue lysates. A decrease in protein levels confirms the functional effect of the gene silencing.

Visualizing Experimental Workflow and Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the general mechanism of LNP-mediated siRNA delivery.

G cluster_prep LNP Formulation cluster_admin In Vivo Administration cluster_analysis Gene Silencing Analysis Lipid Mixture Lipid Mixture Microfluidic Mixing Microfluidic Mixing Lipid Mixture->Microfluidic Mixing siRNA Solution siRNA Solution siRNA Solution->Microfluidic Mixing LNP-siRNA Formulation LNP-siRNA Formulation Microfluidic Mixing->LNP-siRNA Formulation IV Injection IV Injection LNP-siRNA Formulation->IV Injection Animal Model Animal Model Sample Collection Sample Collection Animal Model->Sample Collection IV Injection->Animal Model mRNA Analysis (qRT-PCR) mRNA Analysis (qRT-PCR) Sample Collection->mRNA Analysis (qRT-PCR) Protein Analysis (ELISA) Protein Analysis (ELISA) Sample Collection->Protein Analysis (ELISA) Data Analysis Data Analysis mRNA Analysis (qRT-PCR)->Data Analysis Protein Analysis (ELISA)->Data Analysis

Caption: Experimental workflow for in vivo siRNA delivery and analysis.

G LNP-siRNA LNP-siRNA Endocytosis Endocytosis LNP-siRNA->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm RISC Loading RISC Loading mRNA Cleavage mRNA Cleavage RISC Loading->mRNA Cleavage Silenced Gene Expression Silenced Gene Expression mRNA Cleavage->Silenced Gene Expression Target mRNA Target mRNA Target mRNA->mRNA Cleavage

References

Safety Operating Guide

Navigating the Disposal of 98N12-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds like 98N12-5 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, an ionizable cationic lipid utilized in the formation of lipid nanoparticles for siRNA delivery. Adherence to these protocols is vital for ensuring a safe laboratory environment and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste management. While a specific SDS for this compound may not be readily available, general safety protocols for handling similar chemical substances should be strictly followed. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound, whether in its pure form or as part of a solution, should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

  • Segregation: Isolate this compound waste from all other laboratory waste streams at the point of generation. This is crucial to prevent inadvertent and potentially hazardous chemical reactions.[1]

  • Waste Categorization:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other solid materials in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.[2] Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Selection and Labeling:

    • Use containers that are in good condition and compatible with the chemical nature of this compound. For liquid waste, ensure the container has a secure, tight-fitting lid.

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Caution: Substance of unknown toxicity").

  • Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).

Quantitative Data Summary

For laboratories utilizing this compound, tracking the quantities for disposal is a key aspect of waste management. The following table provides a template for this purpose.

Waste StreamContainer TypeMaximum Volume/Weight per ContainerAccumulation Start DateDisposal Pickup Date
Solid this compound WasteLined, rigid, sealable drum20 kg[User Defined][User Defined]
Liquid this compound Waste (in organic solvent)Glass or compatible plastic4 L[User Defined][User Defined]
Aqueous Solutions with this compoundGlass or compatible plastic4 L[User Defined][User Defined]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow Start Waste Generation (this compound) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in Solid Hazardous Waste Container IsSolid->SolidWaste Solid LiquidWaste Collect in Liquid Hazardous Waste Container IsSolid->LiquidWaste Liquid LabelContainer Label Container: 'Hazardous Waste - this compound' SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreWaste Store in Satellite Accumulation Area LabelContainer->StoreWaste EHS_Pickup Arrange for EHS Waste Pickup StoreWaste->EHS_Pickup

Disposal workflow for this compound waste.

By implementing these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while fostering a culture of safety and responsibility in scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.